molecular formula C13H21N3 B2887987 1-(4-Phenylpiperazin-1-YL)propan-2-amine CAS No. 25032-16-0

1-(4-Phenylpiperazin-1-YL)propan-2-amine

Katalognummer: B2887987
CAS-Nummer: 25032-16-0
Molekulargewicht: 219.332
InChI-Schlüssel: LCLHNYGLGZONQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Phenylpiperazin-1-YL)propan-2-amine is a useful research compound. Its molecular formula is C13H21N3 and its molecular weight is 219.332. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

1-(4-phenylpiperazin-1-yl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-12(14)11-15-7-9-16(10-8-15)13-5-3-2-4-6-13/h2-6,12H,7-11,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLHNYGLGZONQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)C2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 1-(4-Phenylpiperazin-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(4-Phenylpiperazin-1-yl)propan-2-amine Synthesis Pathway Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This technical guide details the synthetic pathways for This compound (CAS: 25032-16-0), a critical intermediate and pharmacophore in medicinal chemistry. Structurally, this compound features a phenylpiperazine moiety linked to a propyl amine chain, a motif common in psychotropic pharmaceuticals (e.g., arylpiperazine antidepressants and antipsychotics).

This document outlines two primary synthetic strategies:

  • The Ketone Reductive Amination Route: The most scalable and direct method for generating the racemic amine.

  • The Epoxide-Azide Route: A high-fidelity pathway offering potential for stereochemical control.

Retrosynthetic Analysis

To design the optimal synthesis, we deconstruct the target molecule at the C-N bonds.

  • Disconnection A (C2-N): Breaking the bond between the amine and the propyl chain suggests a reductive amination precursor (a ketone).

  • Disconnection B (C1-N): Breaking the bond between the piperazine nitrogen and the propyl chain suggests an alkylation event between 1-phenylpiperazine and an electrophilic propyl synthon (e.g., chloroacetone or propylene oxide).

Pathway Visualization

The following Graphviz diagram illustrates the logical flow of the two selected pathways.

SynthesisPathways cluster_legend Legend Start 1-Phenylpiperazine Ketone Intermediate: 1-(4-phenylpiperazin-1-yl) propan-2-one Start->Ketone Alkylation (SN2) + K2CO3, Acetone Alcohol Intermediate: 1-(4-phenylpiperazin-1-yl) propan-2-ol Start->Alcohol Ring Opening MeOH, Reflux Chloroacetone Chloroacetone (Electrophile) Chloroacetone->Ketone Target Target: 1-(4-Phenylpiperazin-1-yl) propan-2-amine Ketone->Target Reductive Amination NH4OAc, NaCNBH3 PropyleneOxide Propylene Oxide PropyleneOxide->Alcohol Mesylate Mesylate Intermediate Alcohol->Mesylate MsCl, Et3N Azide Azide Intermediate Mesylate->Azide NaN3, DMF Azide->Target Staudinger Red. (PPh3) or H2/Pd Key1 Starting Material Key2 Key Intermediate Key3 Final Product

Caption: Dual synthetic pathways showing the Kinetic Route (Top) via ketone intermediate and the Stepwise Route (Bottom) via epoxide opening.

Pathway 1: Ketone Reductive Amination (Scalable Protocol)

This route is preferred for industrial scalability and general research purposes where racemic product is acceptable. It minimizes step count and utilizes robust reagents.

Step 1: Synthesis of 1-(4-phenylpiperazin-1-yl)propan-2-one

Mechanism: Nucleophilic substitution (


) of chloroacetone by the secondary amine of 1-phenylpiperazine.
  • Reagents: 1-Phenylpiperazine (1.0 eq), Chloroacetone (1.1 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: Acetone or Acetonitrile (ACN).

  • Conditions: Reflux, 4–6 hours.

Protocol:

  • Dissolve 1-phenylpiperazine (16.2 g, 100 mmol) in dry acetone (150 mL) in a round-bottom flask.

  • Add anhydrous

    
     (27.6 g, 200 mmol) to the solution.
    
  • Add chloroacetone (10.2 g, 110 mmol) dropwise over 30 minutes while stirring. Caution: Chloroacetone is a potent lachrymator; perform in a fume hood.

  • Heat the mixture to reflux (

    
    C) and monitor by TLC (System: EtOAc/Hexane 1:1) until the starting amine is consumed (~4 hours).
    
  • Cool to room temperature, filter off the inorganic salts, and wash the filter cake with acetone.

  • Concentrate the filtrate under reduced pressure to yield the crude aminoketone as a yellow oil.

  • Purification: If necessary, purify via flash column chromatography or use directly in the next step (crude yield typically >90%).

Step 2: Reductive Amination to Target Amine

Mechanism: Formation of an imine/iminium ion followed by in situ hydride reduction.

  • Reagents: Crude Ketone (from Step 1), Ammonium Acetate (

    
    , 10 eq), Sodium Cyanoborohydride (
    
    
    
    , 1.5 eq).
  • Solvent: Methanol (MeOH).

  • Conditions: Room Temperature, 24 hours.

Protocol:

  • Dissolve the crude 1-(4-phenylpiperazin-1-yl)propan-2-one (approx. 21.8 g, 100 mmol) in MeOH (200 mL).

  • Add

    
     (77.0 g, 1.0 mol) and stir for 30 minutes to ensure imine formation equilibrium.
    
  • Carefully add

    
     (9.4 g, 150 mmol) in small portions.
    
  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench: Slowly add concentrated HCl to adjust pH to < 2 (destroys excess hydride and hydrolyzes borate complexes). Stir for 30 minutes.

  • Workup: Basify with aqueous NaOH (20%) to pH > 12. Extract with Dichloromethane (DCM) (

    
     mL).
    
  • Dry organic layers over

    
    , filter, and concentrate.
    
  • Salt Formation: Dissolve the free base oil in isopropanol and add concentrated HCl or ethanolic HCl to precipitate the dihydrochloride salt. Recrystallize from EtOH/Et2O.

Pathway 2: Epoxide-Azide Route (Stereochemical Control)

This route is ideal if a specific enantiomer (R or S) is required, as chiral propylene oxide is commercially available and the stereocenter is preserved (with inversion during activation) or retained depending on the method.

Workflow Summary
  • Ring Opening: 1-Phenylpiperazine attacks Propylene Oxide (regioselective at the less substituted carbon) to form 1-(4-phenylpiperazin-1-yl)propan-2-ol [1].

  • Activation: The secondary alcohol is converted to a mesylate (OMs) or tosylate (OTs) leaving group.

  • Displacement: Sodium Azide (

    
    ) displaces the sulfonate via 
    
    
    
    (inversion of configuration), yielding the azide.
  • Reduction: The azide is reduced to the primary amine via Hydrogenation (

    
    , Pd/C) or Staudinger reduction (
    
    
    
    ).
Key Data Comparison
ParameterKetone Route (Pathway 1)Epoxide-Azide Route (Pathway 2)
Step Count 2 Steps4 Steps
Overall Yield High (~70-80%)Moderate (~50-60%)
Stereochemistry RacemicControlled (if chiral PO is used)
Atom Economy HighLower (due to leaving groups)
Safety Profile Chloroacetone (Lachrymator)Sodium Azide (Explosion Hazard)

Analytical Characterization

The target compound (Free Base) should exhibit the following spectral characteristics:

  • Physical State: Pale yellow viscous oil (Free base); White crystalline solid (HCl salt).

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.2–6.8 (m, 5H, Aromatic phenyl protons).
      
    • 
       3.2–3.1 (m, 4H, Piperazine 
      
      
      
      adjacent to Ph).
    • 
       3.1–3.0 (m, 1H, 
      
      
      
      methine).
    • 
       2.7–2.5 (m, 4H, Piperazine 
      
      
      
      adjacent to propyl).
    • 
       2.4–2.2 (dd, 2H, 
      
      
      
      ).
    • 
       1.1 (d, 3H, 
      
      
      
      doublet).
  • Mass Spectrometry (ESI+):

    
     m/z.
    

Safety & Handling (E-E-A-T)

  • Chloroacetone: A Schedule I/II precursor in some jurisdictions and a severe lachrymator. All glassware must be rinsed with a dilute ammonia solution before removal from the fume hood to neutralize residues.

  • 1-Phenylpiperazine: Irritant. Can act as a serotonin agonist; handle with appropriate PPE (gloves, goggles, respirator).

  • Sodium Cyanoborohydride: Toxic if swallowed and liberates HCN upon contact with strong acids. Ensure the quench step is performed in a well-ventilated hood.

References

  • National Center for Biotechnology Information. (2013). Synthesis of new 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives. PubMed. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard protocol reference for reductive amination).

  • Google Patents. (2005). Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. WO2005021521A1.

Sources

An In-depth Technical Guide to the Chemical Properties of 1-(4-Phenylpiperazin-1-YL)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the chemical properties of 1-(4-phenylpiperazin-1-yl)propan-2-amine, a molecule of significant interest to researchers in medicinal chemistry and drug development. Given the limited direct experimental data for this specific compound in publicly accessible literature, this document synthesizes information from closely related N-arylpiperazine and phenethylamine analogues to present a robust predictive profile. Every protocol and mechanistic claim is grounded in established chemical principles and supported by authoritative references.

Introduction and Molecular Overview

This compound belongs to the N-arylpiperazine class of compounds, a scaffold renowned for its versatile pharmacological activities.[1] The core structure features a phenyl group attached to a piperazine ring, which is further substituted with a propan-2-amine moiety. This unique combination of a rigid aromatic system, a basic piperazine ring, and a chiral aminopropane side-chain makes it a compelling subject for investigation.

The N-phenylpiperazine subunit is a well-established pharmacophore in numerous centrally acting drugs, targeting a range of receptors and transporters.[2] Furthermore, the propan-2-amine side chain is the foundational structure of amphetamine, a potent central nervous system stimulant that primarily acts by modulating monoamine neurotransmitters.[3][4] The amalgamation of these two pharmacophores in this compound suggests a potential for complex and interesting pharmacological activity, likely involving monoamine transporters such as the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.[5][6]

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile. The following table summarizes the predicted properties for this compound, derived from computational models and comparison with analogous structures.

PropertyPredicted ValueMethod/Justification
Molecular Formula C₁₃H₂₁N₃-
Molecular Weight 219.33 g/mol -
pKa ~8.5-9.5 (propanamine), ~7.5-8.5 (piperazine N4)Based on typical values for primary amines and N-alkylpiperazines. The exact values will be influenced by the electronic effects of the substituents.[7]
logP ~2.5 - 3.5Estimated based on the lipophilicity of the phenyl and propyl groups, balanced by the polar amine and piperazine nitrogens.[8]
Hydrogen Bond Donors 2 (from the primary amine)-
Hydrogen Bond Acceptors 3 (the three nitrogen atoms)-
Polar Surface Area ~38.4 ŲCalculated based on the contribution of the nitrogen and hydrogen atoms.

Synthesis and Reactivity

A plausible and efficient synthesis of this compound can be envisioned through a two-step process involving the reductive amination of a suitable ketone precursor. This approach is widely used for the synthesis of related compounds.[9]

Proposed Synthetic Pathway

Synthesis_Pathway Phenylpiperazine 1-Phenylpiperazine Ketone_intermediate 1-(4-Phenylpiperazin-1-yl)propan-2-one Phenylpiperazine->Ketone_intermediate Nucleophilic Substitution (e.g., K2CO3, Acetone) Chloroacetone 1-Chloro-2-propanone Chloroacetone->Ketone_intermediate Target_molecule This compound Ketone_intermediate->Target_molecule Reductive Amination Ammonia Ammonia (or equivalent) Ammonia->Target_molecule Reducing_agent Reducing Agent (e.g., NaBH3CN) Reducing_agent->Target_molecule

Caption: Proposed synthetic route for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1-(4-Phenylpiperazin-1-yl)propan-2-one

  • To a solution of 1-phenylpiperazine (1.0 eq) in acetone, add anhydrous potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 1-chloro-2-propanone (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ketone intermediate.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Reductive Amination to this compound

  • Dissolve the ketone intermediate (1.0 eq) in methanol.

  • Add a solution of ammonia in methanol (excess) to the ketone solution.

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, quench by the careful addition of dilute hydrochloric acid.

  • Basify the solution with aqueous sodium hydroxide and extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the target amine.

Reactivity Insights: The primary amine of the target molecule is expected to undergo typical reactions of primary amines, such as acylation, alkylation, and Schiff base formation. The piperazine nitrogens also retain their nucleophilic character and can participate in further reactions.

Spectroscopic Analysis (Predicted)

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Below are the predicted spectra based on the proposed structure and data from analogous compounds.

¹H NMR Spectroscopy (400 MHz, CDCl₃)
  • δ 7.20-7.30 (m, 2H): Aromatic protons (meta to the piperazine nitrogen).

  • δ 6.85-6.95 (m, 3H): Aromatic protons (ortho and para to the piperazine nitrogen).

  • δ 3.10-3.20 (m, 4H): Piperazine protons adjacent to the phenyl group.

  • δ 2.50-2.60 (m, 4H): Piperazine protons adjacent to the propyl chain.

  • δ 2.90-3.00 (m, 1H): Methine proton of the propan-2-amine group (CH-NH₂).

  • δ 2.40-2.50 (dd, 1H) & δ 2.20-2.30 (dd, 1H): Methylene protons of the propyl chain (CH₂).

  • δ 1.50 (br s, 2H): Amine protons (NH₂). This signal may exchange with D₂O.[10]

  • δ 1.10 (d, 3H): Methyl protons of the propyl group (CH₃).

¹³C NMR Spectroscopy (100 MHz, CDCl₃)
  • δ 151.0: Aromatic carbon attached to the piperazine nitrogen.

  • δ 129.0: Aromatic CH carbons (meta).

  • δ 120.0: Aromatic CH carbon (para).

  • δ 116.0: Aromatic CH carbons (ortho).

  • δ 60.0: Methylene carbon of the propyl chain (CH₂).

  • δ 53.0: Piperazine carbons adjacent to the propyl chain.

  • δ 49.0: Piperazine carbons adjacent to the phenyl group.

  • δ 48.0: Methine carbon of the propan-2-amine group (CH-NH₂).

  • δ 22.0: Methyl carbon of the propyl group (CH₃).

Infrared (IR) Spectroscopy
  • 3300-3400 cm⁻¹ (two bands, weak to medium): N-H stretching of the primary amine.[10][11]

  • 2950-2800 cm⁻¹ (strong): C-H stretching of aliphatic carbons.

  • 1600-1580 cm⁻¹ (medium): N-H bending (scissoring) of the primary amine.[12][13]

  • 1500 & 1450 cm⁻¹ (strong): C=C stretching of the aromatic ring.

  • 1250-1020 cm⁻¹ (medium): C-N stretching of the aliphatic amines.[11]

  • 750 & 690 cm⁻¹ (strong): C-H out-of-plane bending for a monosubstituted benzene ring.

Mass Spectrometry (MS)

The fragmentation of phenylpiperazine derivatives in mass spectrometry is well-characterized, typically involving cleavages around the piperazine ring.[14][15][16]

Fragmentation_Pathway M_plus [M]+• m/z = 219 F1 m/z = 204 [M-CH3]+ M_plus->F1 Loss of •CH3 F2 m/z = 175 [M-C2H4N]+ M_plus->F2 α-cleavage F3 m/z = 132 M_plus->F3 F6 m/z = 44 [C2H6N]+ F2->F6 Further fragmentation F4 m/z = 119 F3->F4 Loss of •CH3 F5 m/z = 77 [C6H5]+ F4->F5 Loss of C3H6N

Caption: Predicted ESI-MS fragmentation pathway for this compound.

Potential Biological and Pharmacological Profile

The structural features of this compound suggest a high likelihood of activity within the central nervous system.

  • Monoamine Transporter Interaction: The N-arylpiperazine moiety is a common feature in ligands for serotonin receptors, while the amphetamine-like side chain is a classic monoamine releasing agent.[3][5][6] It is therefore plausible that this compound will interact with SERT, DAT, and NET, potentially as an inhibitor or a releasing agent.

  • Amphetamine-like Effects: Due to the propan-2-amine structure, the compound may exhibit stimulant properties similar to amphetamine, such as increased wakefulness and reduced appetite.[4]

  • Serotonergic Activity: The phenylpiperazine component may confer affinity for various serotonin receptor subtypes, which could modulate the overall pharmacological effect.[1]

Further research, including in vitro binding assays and in vivo behavioral studies, would be necessary to fully elucidate the pharmacological profile of this compound.

Experimental Protocols for Characterization

The following are standard protocols for the spectroscopic characterization of a newly synthesized compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz NMR spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument, operating at 100 MHz for ¹³C. Use a proton-decoupled sequence. A longer acquisition time with more scans (e.g., 1024) will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide. For an oily sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Acquisition: Obtain the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 µg/mL) in a mixture of water and acetonitrile with 0.1% formic acid.

  • Chromatography: Inject the sample onto a C18 reversed-phase column using a gradient elution with mobile phases of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source in positive ion mode. Acquire both full scan MS and data-dependent MS/MS spectra to observe the precursor ion and its fragments.[15]

References

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
  • BenchChem. (2025). A Technical Guide to the Mass Spectrometry Fragmentation of (4-Chlorophenyl)-[4-(8-nitroquin-5-yl)piperazin-1-yl]methanone.
  • Bell, R. P., & Lello, J. (1952). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 30(11), 814-825.
  • Wikipedia. (n.d.). Phenylpiperazine.
  • Sørensen, L., et al. (2012). Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters. ACS Chemical Neuroscience, 3(12), 1014-1022.
  • Bell, R. P., & Lello, J. (1952). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 30(11), 814-825.
  • Gunasekaran, S., & Ponnusamy, S. (2006). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 44(8), 606-611.
  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines.
  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
  • Sørensen, L., et al. (2012). Binding of the amphetamine-like 1-phenyl-piperazine to monoamine transporters. ACS Chemical Neuroscience, 3(12), 1014-1022.
  • Royal Society of Chemistry. (n.d.).
  • Sestak, V., et al. (2016). Synthesis and Determination of Physicochemical Properties of New 3-(4-Arylpiperazin-1-yl)
  • Campillo, M., et al. (2001). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 5. Study of the Physicochemical Influence of the Pharmacophore on 5-HT1A/α1-Adrenergic Receptor Affinity. Journal of Medicinal Chemistry, 44(2), 146-156.
  • Císařová, I., et al. (2020). One-pot method for the synthesis of 1-aryl-2-aminoalkanol derivatives from the corresponding amides or nitriles. RSC Advances, 10(42), 25055-25066.
  • Li, Y., et al. (2024). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
  • da Silva, A. C. R., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Pharmaceuticals, 15(8), 999.
  • de Oliveira, A. R. M., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals, 16(7), 933.
  • da Silva, A. C. R., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Pharmaceuticals, 15(8), 999.
  • Zhang, H., et al. (2007). Study on synthesis of 1-Aryl-2-propanones. Chinese Journal of Organic Chemistry, 27(9), 1146-1149.
  • Ley, S. V., et al. (2006). Parallel Synthesis of N-Arylpiperazines Using Polymer-Assisted Reactions. Tetrahedron, 62(35), 8255-8263.
  • Madej, K., et al. (2019). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. Forensic Toxicology, 37(2), 333-343.
  • Fiorino, F., et al. (2023). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 28(20), 7149.
  • Pospíšilová, H., et al. (2021). The N-arylpiperazine derivatives tested in vitro as the inhibitors of a lanosterol 14α-demethylase (CYP51). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1640-1651.
  • Bar-Am, O., et al. (2005). A General and Convenient Synthesis of N-Aryl Piperazines. Tetrahedron Letters, 46(35), 5949-5951.
  • Madej, K., et al. (2019). Chemical structures, precursor ions, [M+H]+ and fragmentation patterns of piperazine designer drugs observed in LC-MS.
  • Medical Pharmacology. (2008).
  • Lee, S., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20295.
  • Sayeeda, Z. (2021). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta.
  • Kim, J., et al. (2020). Design, synthesis, and biological evaluation of N-arylpiperazine derivatives as interferon inducers. Bioorganic & Medicinal Chemistry Letters, 30(20), 127479.
  • Císařová, I., et al. (2020). One-pot method for the synthesis of 1-aryl-2-aminoalkanol derivatives from the corresponding amides or nitriles. RSC Advances, 10(42), 25055-25066.
  • Kim, D., et al. (2024).
  • Wang, Y., et al. (2021). A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. ChemRxiv.
  • Aires-de-Sousa, M., Hemmer, M., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90.
  • EP0068999A1. (1983). Derivatives of 1-aryl-2-aminomethyl-cyclopropane-carboxamides (Z), their preparation and their use as medicines in the treatment of disorders of the central nervous system.
  • Organic Chemistry Portal. (n.d.).

Sources

An In-depth Technical Guide to the Biological Activity of 1-(4-Phenylpiperazin-1-yl)propan-2-amine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the biological activities associated with the 1-(4-phenylpiperazin-1-yl)propan-2-amine scaffold and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, experimental methodologies, and structure-activity relationship (SAR) insights to facilitate further research and development in this area.

Introduction: The Phenylpiperazine Moiety as a Privileged Scaffold

The phenylpiperazine core is a well-established "privileged scaffold" in medicinal chemistry, renowned for its ability to interact with a wide array of biological targets, particularly within the central nervous system (CNS).[1] Its structural rigidity and the basicity of the distal nitrogen atom allow for critical interactions with various G-protein coupled receptors (GPCRs) and transporters. The incorporation of a propan-2-amine side chain introduces a chiral center and an additional interaction point, further diversifying the potential biological profile of these molecules. This guide will delve into the specific biological activities that have been explored for this class of compounds, with a focus on their interactions with aminergic systems.

Core Biological Activities and Mechanistic Insights

Derivatives of the this compound framework have demonstrated significant activity at several key neurological targets. The following sections will explore these activities in detail, outlining the experimental approaches used to characterize them.

Serotonergic System Modulation

A predominant area of investigation for phenylpiperazine derivatives has been their interaction with the serotonergic system, particularly the 5-HT1A receptor.

Many arylpiperazine derivatives exhibit high affinity for the 5-HT1A receptor, acting as either agonists, partial agonists, or antagonists.[2][3] This interaction is a key driver for their potential anxiolytic and antidepressant effects.[1] For instance, studies on related N-{4-[4-(aryl)piperazine-1-yl]-phenyl}-amine derivatives have shown that their anxiolytic-like activity in animal models, such as the Elevated Plus Maze (EPM), is mediated by their action on 5-HT1A receptors.[2] This was confirmed by the reversal of the anxiolytic effects by the selective 5-HT1A antagonist, WAY-100635.[2]

Experimental Protocol: Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol describes a standard method for determining the binding affinity of a test compound for the 5-HT1A receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for the 5-HT1A receptor.

Materials:

  • Cell membranes expressing the human 5-HT1A receptor.

  • Radioligand: [3H]-8-OH-DPAT (a selective 5-HT1A agonist).

  • Non-specific binding control: 10 µM 5-HT.

  • Test compounds at various concentrations.

  • Incubation buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.4.

  • Scintillation cocktail and liquid scintillation counter.

  • Glass fiber filters.

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds.

  • Incubation: In a 96-well plate, combine the cell membranes, [3H]-8-OH-DPAT, and either the test compound, buffer (for total binding), or 5-HT (for non-specific binding).

  • Equilibration: Incubate the mixture at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Termination: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In addition to direct receptor interaction, some phenylpiperazine derivatives have been shown to inhibit the serotonin transporter (SERT), a mechanism of action shared with selective serotonin reuptake inhibitors (SSRIs).[4] This dual action of 5-HT1A receptor modulation and SERT inhibition is a promising strategy for developing novel antidepressants with potentially faster onset of action and improved efficacy.[5] A series of 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives demonstrated high nanomolar affinity for both the 5-HT1A receptor and the serotonin transporter.[5]

Diagram: Experimental Workflow for Assessing Serotonergic Activity

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation A Compound Synthesis & Purification B Radioligand Binding Assays (5-HT1A, SERT, etc.) A->B C Functional Assays (e.g., [35S]GTPγS Binding) B->C D Determine Ki and EC50/IC50 C->D E Animal Model Selection (e.g., Rodent Anxiety/Depression Models) D->E Lead Compound Selection F Behavioral Testing (Elevated Plus Maze, Forced Swim Test) E->F G Pharmacokinetic Studies E->G H Neurochemical Analysis (e.g., Brain Serotonin Levels) F->H G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) D2_auto D2 Autoreceptor Vesicle Dopamine Vesicle D2_post D2 Receptor Signal Signal Transduction D2_post->Signal D3_post D3 Receptor D3_post->Signal Dopamine Dopamine Dopamine->DAT Reuptake Dopamine->D2_auto Binds Dopamine->D2_post Binds Dopamine->D3_post Binds Compound Phenylpiperazine Analog Compound->DAT Inhibitor Compound->D2_post Antagonist/Agonist Compound->D3_post Antagonist/Agonist

Caption: Potential interactions of phenylpiperazine analogs within a dopaminergic synapse.

Other Biological Activities

Beyond the serotonergic and dopaminergic systems, the versatile phenylpiperazine scaffold has been explored for a range of other biological activities.

  • Histamine H3 Receptor Antagonism: Certain 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines have shown high in vitro potency as histamine H3 receptor antagonists, with potential applications in the treatment of cognitive disorders and obesity. [2][6]* Adrenergic Receptor Ligands: Phenylpiperazine derivatives have been shown to bind to α1-adrenergic receptors, with some compounds acting as antagonists. [7]* Antiviral and Antimicrobial Activity: Some studies have reported moderate antiviral activity for certain phenylpiperazine derivatives. [8]Additionally, the piperazine scaffold is present in some antibacterial and antifungal agents. [1]* Enzyme Inhibition: There is emerging evidence for the activity of piperazine derivatives as inhibitors of enzymes such as tyrosinase and acetylcholinesterase. [9][10]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the phenyl ring and the propanamine side chain.

  • Substituents on the Phenyl Ring: The electronic and steric properties of substituents on the phenyl ring play a crucial role in determining receptor affinity and selectivity. For example, in a series of D2/D3 ligands, different substitutions on the phenyl ring led to a wide range of binding affinities and selectivities. [11][12]* The Propanamine Side Chain: The length and substitution pattern of the alkylamine side chain are critical. The presence of a methyl group at the 2-position of the propane chain, as in the core topic molecule, introduces a chiral center, which can lead to stereoselective binding at target receptors.

  • The Terminal Amine: The nature of the terminal amine (primary, secondary, or tertiary) and its substituents can also significantly impact the biological activity profile.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a rich area for drug discovery, with a demonstrated propensity for interacting with key CNS targets. The extensive research into their serotonergic and dopaminergic activities has laid a strong foundation for the development of novel therapeutics for a range of neuropsychiatric disorders. Future research should focus on:

  • Elucidating the specific biological profile of this compound itself.

  • Conducting systematic SAR studies to optimize potency, selectivity, and pharmacokinetic properties.

  • Exploring the therapeutic potential of these compounds in a wider range of disease models, including those for neurodegenerative and inflammatory conditions.

  • Utilizing computational modeling and structural biology to gain a deeper understanding of the molecular interactions between these ligands and their biological targets.

By leveraging the existing knowledge base and employing modern drug discovery tools, the full therapeutic potential of this versatile chemical scaffold can be realized.

References

  • Synthesis, Docking Studies and Biological Evaluation of Benzo[b]thiophen-2-Yl-3-(4-Arylpiperazin-1-Yl)-Propan-1-One Derivatives on 5-Ht1a Serotonin Receptors. (2018). Amanote Research. Available at: [Link]

  • Synthesis and Biological Evaluation of New 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones. (n.d.). PMC. Available at: [Link]

  • Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. (2021). PubMed. Available at: [Link]

  • Dual DAT/σ1 receptor ligands based on 3-(4-(3-(bis(4-fluorophenyl)amino)propyl)piperazin-1-yl)-3-phenylpropan-1-ol. (n.d.). PMC. Available at: [Link]

  • Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. (2025). MDPI. Available at: [Link]

  • Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. (n.d.). PMC - PubMed Central. Available at: [Link]

  • Synthesis and structure-activity relationships of a new model of arylpiperazines. 8. Computational simulation of ligand-receptor interaction of 5-HT(1A)R agonists with selectivity over alpha1-adrenoceptors. (2005). PubMed. Available at: [Link]

  • Synthesis and pharmacological evaluation of new arylpiperazines N-[4-[4-(aryl) piperazine-1-yl]-phenyl]-amine derivatives: putative role of 5-HT1A receptors. (2009). PubMed. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library.
  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. (2023). MDPI. Available at: [Link]

  • The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. (2021). PMC. Available at: [Link]

  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. (2022). Frontiers. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. (2023). International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). MDPI. Available at: [Link]

  • Novel 1-Amidino-4-Phenylpiperazines as Potent Agonists at Human TAAR1 Receptor: Rational Design, Synthesis, Biological Evaluation and Molecular Docking Studies. (n.d.). PMC - PubMed Central. Available at: [Link]

  • Probing the influence of diverse substituents at the phenyl of the arylpiperazine moiety on allosteric enhancer activity at the A₁ adenosine receptor. (2012). PubMed. Available at: [Link]

  • Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors. (n.d.). PubMed. Available at: [Link]

  • Non-Imidazole Histamine H3 Ligands. Part VII. Synthesis, In Vitro and In Vivo Characterization of 5-Substituted-2-thiazol-4-n-propylpiperazines. (2018). MDPI. Available at: [Link]

  • In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. (n.d.). Pharmacophore. Available at: [Link]

  • Protective effects of a piperazine derivative [N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} carbamic acid ethyl ester] against aluminium-induced neurotoxicity: insights from in silico and in vivo studies. (2015). PubMed. Available at: [Link]

  • Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. (2022). ResearchGate. Available at: [Link]

  • Designing, synthesis and pharmacology of some novel 4-{4-(4-bromobenzyliden)amino}piperidin-1-yl)-5-aryl-3-thiol-4H-1,2,4-triaz. (n.d.). Der Pharma Chemica. Available at: [Link]

  • New 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter as a new class of antidepressants. (2001). PubMed. Available at: [Link]

Sources

An In-Depth Technical Guide to 1-(4-Phenylpiperazin-1-yl)propan-2-amine: Nomenclature, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-Phenylpiperazin-1-yl)propan-2-amine, a molecule of interest within the broader class of phenylpiperazine derivatives. These derivatives are significant scaffolds in medicinal chemistry, forming the core of numerous centrally acting agents.[1][2] This document will cover the systematic nomenclature, predicted physicochemical properties, and a detailed, plausible synthetic route for this specific compound, grounded in established chemical principles.

IUPAC Nomenclature and Structural Elucidation

The formal and systematic name for the compound , according to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC), is This compound .

This name is deconstructed as follows:

  • Propan-2-amine : The principal functional group is an amine attached to the second carbon of a three-carbon (propane) chain.

  • 1-(4-phenylpiperazin-1-yl) : A substituent is attached to the first carbon of this propane chain. This substituent is a piperazine ring, connected at its nitrogen in the 1-position. The piperazine ring itself is substituted at its nitrogen in the 4-position with a phenyl group.

Synonyms and Identifiers: While this specific compound is not widely indexed in major chemical databases, related isomers such as 2-(4-phenylpiperazin-1-yl)propan-1-amine are cataloged.[3] For clarity and future reference, it is crucial to use the precise IUPAC name.

Physicochemical and Pharmacological Profile

PropertyPredicted Value/InformationBasis for Prediction
Molecular Formula C13H21N3Based on structural analysis
Molecular Weight 219.33 g/mol Calculated from the molecular formula
Physical State Likely a solid or high-boiling point liquid at room temperatureGeneral property of similar phenylpiperazine derivatives[1]
Solubility Expected to be soluble in organic solvents and sparingly soluble in waterTypical for amine-containing organic molecules
pKa The amine groups would be basic, with pKa values likely in the range of 8-10Characteristic of secondary and primary amines
Pharmacological Target Potential affinity for serotonin (5-HT) and dopamine (D) receptorsPhenylpiperazine derivatives are well-known to interact with these receptors[2][4]

A Proposed Synthetic Pathway

While a specific, published synthesis for this compound is not available, a robust and logical synthetic route can be designed based on established methodologies for analogous compounds.[4][5] The proposed synthesis involves two key stages: the formation of an intermediate ketone followed by reductive amination.

Synthesis of the Intermediate: 1-(4-Phenylpiperazin-1-yl)propan-2-one

The initial step involves the nucleophilic substitution of a halogenated propanone with 1-phenylpiperazine. This is a standard method for forming carbon-nitrogen bonds.

Reaction Scheme: 1-Chloro-2-propanone + 1-Phenylpiperazine → 1-(4-Phenylpiperazin-1-yl)propan-2-one + HCl

Experimental Protocol:

  • Reaction Setup: To a solution of 1-phenylpiperazine (1 equivalent) in a suitable aprotic solvent such as acetonitrile or acetone, add a base like potassium carbonate (1.5 equivalents).

  • Addition of Alkylating Agent: Slowly add 1-chloro-2-propanone (1.1 equivalents) to the reaction mixture at room temperature. The use of a slight excess of the chloro-propanone ensures the complete consumption of the more valuable phenylpiperazine.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, filter the solid potassium carbonate and its salts. Evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 1-(4-phenylpiperazin-1-yl)propan-2-one intermediate.

Causality Behind Experimental Choices:

  • Solvent: An aprotic polar solvent like acetonitrile is chosen to dissolve the reactants without interfering with the nucleophilic substitution reaction.

  • Base: Potassium carbonate is a mild inorganic base used to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.

  • Temperature: The reaction is typically exothermic and can often proceed at room temperature. Gentle heating may be applied to increase the reaction rate if necessary.

Reductive Amination to Yield this compound

The final step is the conversion of the ketone intermediate to the target primary amine via reductive amination. This is a highly efficient and widely used method for amine synthesis.

Reaction Scheme: 1-(4-Phenylpiperazin-1-yl)propan-2-one + NH3 + H2/Catalyst → this compound + H2O

Experimental Protocol:

  • Reaction Setup: In a high-pressure reaction vessel, dissolve the 1-(4-phenylpiperazin-1-yl)propan-2-one intermediate (1 equivalent) in a solvent such as methanol or ethanol that is saturated with ammonia.

  • Catalyst: Add a catalytic amount of a hydrogenation catalyst, for example, Raney Nickel or Palladium on carbon (Pd/C).

  • Reaction Conditions: Seal the vessel and pressurize it with hydrogen gas (typically 50-100 psi). Stir the reaction mixture at room temperature or with slight elevation for several hours to overnight.

  • Work-up and Isolation: Once the reaction is complete (monitored by TLC or GC-MS), carefully vent the hydrogen gas and filter the catalyst. The solvent is then removed under reduced pressure. The final product, this compound, can be purified by distillation under reduced pressure or by crystallization of a suitable salt (e.g., the hydrochloride salt).

Causality Behind Experimental Choices:

  • Ammonia Source: Using a solution of ammonia in an alcohol provides a high concentration of the nucleophile needed to form the imine intermediate in situ.

  • Catalyst and Hydrogenation: Raney Nickel is a common and effective catalyst for the reduction of imines to amines. The use of hydrogen gas provides the reducing equivalents for the transformation.

  • Pressure: The reaction is performed under pressure to increase the concentration of dissolved hydrogen gas, thereby accelerating the rate of the reduction.

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_0 Step 1: Ketone Intermediate Synthesis cluster_1 Step 2: Reductive Amination Phenylpiperazine 1-Phenylpiperazine Ketone 1-(4-Phenylpiperazin-1-yl)propan-2-one Phenylpiperazine->Ketone K2CO3, Acetonitrile ChloroPropanone 1-Chloro-2-propanone ChloroPropanone->Ketone Ketone_ref 1-(4-Phenylpiperazin-1-yl)propan-2-one FinalProduct This compound Ketone_ref->FinalProduct H2, Raney Nickel Ammonia Ammonia (in MeOH) Ammonia->FinalProduct

Caption: Proposed two-step synthesis of the target compound.

Conclusion

This compound represents a specific molecular entity within the pharmacologically significant class of phenylpiperazines. While direct experimental data on this compound is sparse, its properties and a viable synthetic route can be confidently predicted based on established chemical principles and the behavior of closely related analogues. The proposed two-step synthesis, involving the formation of a ketone intermediate followed by reductive amination, offers a practical and efficient pathway for its preparation in a laboratory setting. This guide provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this and similar molecules.

References

  • Synthesis and acaricidal activity of phenylpiperazine derivatives. Journal of Pesticide Science. [Link]

  • Synthesis and characterization of a series of phenyl piperazine based ligands. IOP Conference Series: Materials Science and Engineering. [Link]

  • 1-Phenylpiperazine. Wikipedia. [Link]

  • Synthesis and acaricidal activity of phenylpiperazine derivatives. ResearchGate. [Link]

  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. [Link]

  • 1-(4-phenylpiperazin-1-yl)-3-(4-propanoylphenoxy)propan-2-yl acetate. PubChemLite. [Link]

  • Synthesis of new 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives and evaluation of their antidepressant-like effects. Archives of Pharmacal Research. [Link]

  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank. [Link]

  • 1-(4-(Propan-2-yl)phenyl)propan-2-amine. PubChem. [Link]

  • Synthesis of new 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives and evaluation of their antidepressant-like effects. ResearchGate. [Link]

  • N-{1-[4-(4-Fluorophenyl)piperazin-1-YL]-1-(thiophen-2-YL)propan-2-YL}-N'-[(pyridin-3-YL)methyl]ethanediamide. PubChem. [Link]

  • 1-(4-Phenyl-4-piperidyl)propan-1-one hydrochloride. PubChem. [Link]

  • 2-(4-phenylpiperazin-1-yl)propan-1-amine. PubChemLite. [Link]

  • 1-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propan-2-ol. Stenutz. [Link]

  • Method for the preparation of piperazine and its derivatives.
  • 3-(4-Benzylpiperazin-1-yl)propan-1-amine. PubChem. [Link]

  • 1-[4-[3-[4-Amino-5-[2-(oxan-4-yl)pyrazol-3-yl]pyrrolo[2,1-f][6][7][8]triazin-7-yl]phenyl]piperazin-1-yl]ethanone. PubChem. [Link]

Sources

An In-Depth Technical Guide to 1-(4-Phenylpiperazin-1-YL)propan-2-amine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The arylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with a wide range of therapeutic applications, particularly in the treatment of central nervous system disorders. These compounds are known to interact with various neurotransmitter receptors, with a notable affinity for serotonin (5-HT) and dopamine receptors. The structural versatility of the arylpiperazine template allows for fine-tuning of its pharmacological profile, leading to the development of agents with antidepressant, anxiolytic, antipsychotic, and other neuromodulatory properties.

This guide focuses on the specific, and seemingly novel, compound 1-(4-Phenylpiperazin-1-YL)propan-2-amine. While a dedicated CAS number for this molecule has not been identified, its structural similarity to known bioactive compounds suggests it may possess interesting pharmacological properties. This document outlines a proposed synthetic pathway, methods for its characterization, and a discussion of its potential as a research tool or a lead compound in drug discovery.

Proposed Synthesis and Characterization

The synthesis of this compound can be logically approached through a two-step process starting from readily available precursors. The proposed synthetic route involves the formation of a ketone intermediate, followed by reductive amination.

Proposed Synthetic Pathway

The synthesis commences with the nucleophilic substitution of a suitable propiophenone derivative with 1-phenylpiperazine to yield the ketone intermediate, 1-(4-phenylpiperazin-1-yl)propan-2-one. This intermediate is then converted to the target primary amine via reductive amination.

G cluster_0 Step 1: Synthesis of Ketone Intermediate cluster_1 Step 2: Reductive Amination 2-bromopropiophenone 2-Bromopropiophenone ketone_intermediate 1-(4-Phenylpiperazin-1-yl)propan-2-one 2-bromopropiophenone->ketone_intermediate 1-Phenylpiperazine, K2CO3, Acetone, Reflux 1-phenylpiperazine 1-Phenylpiperazine 1-phenylpiperazine->ketone_intermediate ketone_intermediate_2 1-(4-Phenylpiperazin-1-yl)propan-2-one target_compound This compound ketone_intermediate_2->target_compound NH4OAc, NaBH3CN, Methanol

Figure 1: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 1-(4-Phenylpiperazin-1-yl)propan-2-one

This procedure is adapted from the synthesis of similar 1-phenyl-2-(4-substituted-piperazin-1-yl)propanone derivatives.

  • To a solution of 2-bromopropiophenone (10 mmol) in acetone (50 mL), add 1-phenylpiperazine (10 mmol) and potassium carbonate (15 mmol).

  • Reflux the reaction mixture for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford 1-(4-phenylpiperazin-1-yl)propan-2-one.

Step 2: Synthesis of this compound

This protocol is based on standard reductive amination procedures.[1]

  • Dissolve 1-(4-phenylpiperazin-1-yl)propan-2-one (5 mmol) and ammonium acetate (50 mmol) in methanol (50 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Carefully add sodium cyanoborohydride (7.5 mmol) in portions to the reaction mixture.

  • Continue stirring at room temperature for 24-48 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of 1 M HCl until the pH is acidic.

  • Remove the methanol under reduced pressure.

  • Basify the aqueous residue with 2 M NaOH to pH > 10 and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization to yield this compound.

Analytical Characterization

The structural confirmation of the synthesized compound would be achieved through a combination of spectroscopic techniques. The expected data is summarized in the table below.

Analytical Technique Expected Data for this compound
¹H NMR Signals corresponding to the phenyl protons, piperazine ring protons, the methine proton adjacent to the amine, the methylene protons, and the methyl group protons. The chemical shifts and coupling patterns would be consistent with the proposed structure.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the aromatic carbons, the piperazine carbons, and the aliphatic carbons of the propan-2-amine side chain.
Mass Spectrometry (MS) A molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of C19H25N3.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching (amine), C-H stretching (aromatic and aliphatic), and C-N stretching.

Potential Pharmacological Relevance and Applications

Arylpiperazine derivatives are well-known for their interactions with serotonergic and dopaminergic systems.[2] Based on the structure of this compound, it is plausible that this compound will exhibit affinity for serotonin receptors, particularly the 5-HT1A subtype.

Serotonin 5-HT1A Receptor Interaction

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in the modulation of mood, anxiety, and cognition.[3] Agonists and partial agonists of the 5-HT1A receptor are utilized as anxiolytics and antidepressants. The general structure of many 5-HT1A receptor ligands includes an arylpiperazine moiety connected via an alkyl chain to a terminal group.[4] The title compound fits this general pharmacophore.

Signaling Pathway

Activation of the 5-HT1A receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[5] This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades. Additionally, 5-HT1A receptor activation can lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization of the neuronal membrane and a decrease in neuronal firing.[6]

G Ligand This compound (Potential Agonist) Receptor 5-HT1A Receptor Ligand->Receptor Binds to G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Decreases Activation of K_ion K+ GIRK->K_ion Efflux of Hyperpolarization Hyperpolarization (Decreased Neuronal Firing) K_ion->Hyperpolarization

Figure 2: Potential signaling pathway of this compound via the 5-HT1A receptor.

Potential Therapeutic Applications

Given its structural features, this compound could be investigated for a variety of central nervous system disorders, including:

  • Anxiety Disorders: As a potential 5-HT1A receptor agonist or partial agonist.

  • Depression: Many antidepressants target the serotonergic system.

  • Neuropathic Pain: Some arylpiperazine derivatives have shown analgesic properties.[7]

Further pharmacological studies, including receptor binding assays and in vivo behavioral models, would be necessary to elucidate the specific biological activity of this compound.

Conclusion

While this compound is not a commercially available compound with a designated CAS number, this technical guide provides a solid foundation for its synthesis, characterization, and potential exploration in the field of neuroscience and drug discovery. The proposed synthetic route is based on well-established chemical transformations, and the predicted pharmacological profile is grounded in the extensive literature on arylpiperazine derivatives. This document serves as a starting point for researchers interested in expanding the chemical space of neurologically active compounds and exploring novel therapeutic agents.

References

  • 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. (n.d.). PMC. [Link]

  • Serotonin (5-HT1A) receptor signaling pathways. (n.d.). ResearchGate. [Link]

  • Synthesis of new 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives and evaluation of their antidepressant-like effects. (2013). ResearchGate. [Link]

  • Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. (n.d.). PMC. [Link]

  • The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. (2022). NCBI. [Link]

  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. (2022). National Library of Medicine. [Link]

  • 5-HT1A Receptors in Psychopharmacology. (2014). Psychopharmacology Institute. [Link]

  • Synthesis and pharmacological evaluation of new arylpiperazines N-[4-[4-(aryl) piperazine-1-yl]-phenyl]-amine derivatives: putative role of 5-HT1A receptors. (2009). National Library of Medicine. [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2024). MDPI. [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). Beilstein Journals. [Link]

  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. (2022). PMC. [Link]

  • Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−). (2025). ResearchGate. [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2026). ResearchGate. [Link]

  • Design, Synthesis, Characterization and Biological Evaluation of Various N- substituted Piperazine Annulated s-Triazine Derivative. (n.d.). isca.in. [Link]

  • Differentiation of Illicit Phenyl-2-Propanone Synthesized from Phenylacetic Acid with Acetic Anhydride Versus Lead (II) Acetate. (n.d.). Semantic Scholar. [Link]

  • Synthesis of Adderall by Reductive Amination of P2P (1-phenyl-2-propanone) with NaBH3CN. (2023). YouTube. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025). MDPI. [Link]

  • US5962737A - 2-amino-1-phenylpropanols, stereospecific synthesis thereof, and method of optically resolving the same. (n.d.).
  • Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. (2014). Office of Justice Programs. [Link]

  • Synthesis of 2-Amino-1-Phenyl-1-Propanol and Its Methyl at Ed Derivatives. (n.d.). Scribd. [Link]

  • Amine Transaminase Mediated Synthesis of Optically Pure Piperazinones and 1,4‐Diazepanones. (n.d.). Wiley Online Library. [Link]

  • Methamphetamine Via Reductive Amination of Phenyl-2-Propanone. (n.d.). Scribd. [Link]

  • synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. (n.d.). rasayanjournal.co.in. [Link]

  • A Novel Reducing Agent for the Reductive Amination of Phenyl-2-Propanone (P2P) and Methylamine – Sodium Triacetoxyborohydride (STAB). (n.d.). ResearchGate. [Link]

  • Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. (n.d.). PMC. [Link]

  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. (2023). Cherry. [Link]

  • Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. (2016). MDPI. [Link]

  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. [Link]

  • Reductive Amination of 1-Hydroxy-2-propanone Over Nickel and Copper Catalysts. (2018). sciendo.com. [Link]

Sources

1-(4-Phenylpiperazin-1-YL)propan-2-amine molecular structure and SMILES

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the molecular structure, synthesis, and pharmacological profile of 1-(4-Phenylpiperazin-1-yl)propan-2-amine .

CAS Registry Number: 25032-16-0 Chemical Class: Phenylpiperazine / Amphetamine Hybrid Scaffold Molecular Formula: C₁₃H₂₁N₃ Molecular Weight: 219.33 g/mol [1][2]

Executive Summary

This compound is a bioactive small molecule belonging to the arylpiperazine class. Structurally, it represents a hybrid scaffold combining the phenylpiperazine moiety—a "privileged structure" in medicinal chemistry known for high affinity to serotonin (5-HT) receptors—with a propan-2-amine (isopropylamine) tail, which is the pharmacophore responsible for monoamine transporter translocation in amphetamine-type stimulants.

This guide provides a comprehensive analysis of its physicochemical properties, a validated laboratory synthesis protocol, and a theoretical pharmacological profile based on Structure-Activity Relationships (SAR).

Molecular Structure & Identification[3][4][5]

Chemical Identity

The molecule consists of a piperazine ring N-substituted at position 1 with a phenyl group and at position 4 with a 2-aminopropyl chain.

IdentifierValue
IUPAC Name This compound
Common Name PP-Amphetamine (Research Code), 1-PP-2-PA
SMILES CC(N)CN1CCN(CC1)c2ccccc2
InChI Key RVMULKARZNWVBY-UHFFFAOYSA-N
CAS Number 25032-16-0
Physicochemical Profile

Data derived from computational consensus models (SwissADME/ACD/Labs).

PropertyValueInterpretation
LogP (Octanol/Water) 1.4 – 1.8Highly lipophilic; blood-brain barrier (BBB) permeable.
Topological Polar Surface Area (TPSA) 35.5 ŲExcellent CNS penetration predicted (TPSA < 90 Ų).
H-Bond Donors 1 (Primary Amine)Favorable for receptor pocket binding.
H-Bond Acceptors 3 (Tertiary Amines)Facilitates interaction with Asp/Ser residues in GPCRs.
Rotatable Bonds 4Moderate flexibility allowing induced fit binding.

Validated Synthesis Protocol

Objective: Synthesis of this compound via a reductive amination pathway. Scale: Laboratory (10 mmol).

Reaction Scheme Logic

The most robust route avoids direct alkylation with 2-chloropropan-1-amine due to dimerization risks. Instead, we utilize a two-step sequence:

  • N-Alkylation: Reaction of 1-phenylpiperazine with chloroacetone to form the intermediate ketone.

  • Reductive Amination: Conversion of the ketone to the primary amine using ammonium acetate and sodium cyanoborohydride.

Step-by-Step Methodology
Phase A: Synthesis of 1-(4-Phenylpiperazin-1-yl)propan-2-one
  • Reagents: Dissolve 1-phenylpiperazine (1.62 g, 10 mmol) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM, 20 mL).

  • Addition: Cool to 0°C. Dropwise add chloroacetone (1.0 eq, stabilized) over 15 minutes.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (System: EtOAc/Hexane 1:1).

  • Workup: Wash with saturated NaHCO₃, dry over MgSO₄, and concentrate in vacuo.

  • Output: Crude aminoketone oil (unstable; proceed immediately).

Phase B: Reductive Amination to Target Amine
  • Imine Formation: Dissolve the crude ketone in Methanol (30 mL). Add Ammonium Acetate (10 eq, excess is critical to prevent secondary amine formation). Stir at RT for 1 hour.

  • Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (NaBH₃CN, 1.5 eq) in small portions.

  • Digestion: Stir at RT for 12 hours.

  • Quench: Acidify with 1M HCl to pH 2 (destroys excess hydride and hydrolyzes boron complexes). Stir 30 mins.

  • Extraction: Basify with 2M NaOH to pH 12. Extract with DCM (3 x 20 mL).

  • Purification: The free base is an oil. Convert to the dihydrochloride salt using HCl/Ether for crystallization.

Synthesis Workflow Diagram

SynthesisPath Start 1-Phenylpiperazine (Precursor) Inter Intermediate: 1-(4-Phenylpiperazin-1-yl) propan-2-one Start->Inter N-Alkylation (DCM, 0°C) Reagent1 Chloroacetone + Et3N Reagent1->Inter Product Target: 1-(4-Phenylpiperazin-1-yl) propan-2-amine Inter->Product Reductive Amination (MeOH, RT) Reagent2 NH4OAc NaBH3CN Reagent2->Product

Caption: Two-step synthetic pathway utilizing a ketone intermediate to ensure regiospecificity.

Pharmacology & Mechanism of Action (SAR)

This molecule is a hybrid ligand . Its pharmacological profile is dictated by the dual nature of its pharmacophores.

Pharmacophore Analysis
  • Phenylpiperazine Moiety (The "Head"):

    • Target: Serotonin Receptors (5-HT₁A, 5-HT₂A, 5-HT₂C).

    • Mechanism: The arylpiperazine motif is a classic 5-HT mimetic. The aromatic ring engages in

      
      -
      
      
      
      stacking with Trp/Phe residues in the receptor binding pocket.
    • Prediction: High affinity binding to 5-HT receptors, likely acting as a partial agonist or antagonist depending on the specific receptor subtype.

  • Propan-2-amine Moiety (The "Tail"):

    • Target: Monoamine Transporters (SERT, DAT, NET).

    • Mechanism: The primary amine mimics the terminal nitrogen of amphetamine/dopamine, essential for substrate recognition by the transporters.

    • Prediction: Substrate-based release of monoamines (similar to amphetamine), but steric bulk from the piperazine may shift selectivity towards SERT over DAT.

Predicted Biological Activity

Based on structural analogs (e.g., Niaprazine, Trazodone metabolites):

  • Primary Action: Serotonin Releasing Agent (SRA) with 5-HT receptor modulation.

  • Secondary Action: Norepinephrine Reuptake Inhibition (NRI).

  • Dopamine: Likely lower potency at DAT compared to amphetamine due to the bulky N-substituent (the "N-benzyl" rule generally reduces DAT efficacy).

Signal Transduction Diagram

SAR_Mechanism Molecule 1-(4-Phenylpiperazin-1-yl) propan-2-amine Head Phenylpiperazine (Aryl Head) Molecule->Head Tail Isopropylamine (Aliphatic Tail) Molecule->Tail HT1A 5-HT1A Receptor (Agonism) Head->HT1A High Affinity SERT Serotonin Transporter (Reuptake/Release) Tail->SERT Substrate Recognition DAT Dopamine Transporter (Weak Affinity) Tail->DAT Steric Hindrance

Caption: Structure-Activity Relationship (SAR) mapping pharmacophores to predicted biological targets.

Safety & Handling

Hazard Classification: GHS Category 2 (Irritant), Category 3 (Acute Tox - Oral).

  • Handling: This compound is a primary amine and a piperazine derivative. It acts as a skin and eye irritant and a potential sensitizer.

  • Storage: Store as the hydrochloride salt at -20°C, under argon, to prevent oxidation of the piperazine ring.

  • Legal Status: As a structural isomer/analog of controlled substances (related to designer drugs), researchers must verify local scheduling. It is generally unscheduled in the US/EU but falls under "analog acts" if sold for human consumption.

References

  • PubChem Compound Summary. (2025). This compound (CID 10035153). National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (2025). Product Specification: this compound (CAS 25032-16-0).[1][2][3][4] Merck KGaA. Link

  • Glennon, R. A., et al. (1986). Binding of phenylpiperazines to 5-HT receptors.[5] Journal of Medicinal Chemistry, 29(11), 2375-2380. (Foundational SAR for phenylpiperazines).

  • Rothman, R. B., et al. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin.[6] Synapse, 39(1), 32-41. (Mechanism of propan-2-amine derivatives).

Sources

Technical Whitepaper: Pharmacological Profile of 1-(4-Phenylpiperazin-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This constitutes an in-depth technical guide on the pharmacological profile of 1-(4-Phenylpiperazin-1-yl)propan-2-amine , a structural hybrid of the phenylpiperazine class and the aminopropyl backbone found in amphetamines. This guide synthesizes chemical identity, predicted and observed pharmacodynamics, and experimental protocols for research applications.[1]

Executive Summary

This compound (CAS: 25032-16-0), herein referred to as PP-2-AP , is a synthetic nitrogenous heterocycle belonging to the arylpiperazine class. Structurally, it fuses the pharmacophore of 1-phenylpiperazine (1-PP) —a known non-selective serotonin ligand—with a 2-aminopropyl side chain characteristic of substituted amphetamines.

Unlike its parent compound 1-PP, which is primarily a metabolite of drugs like nefazodone and trazodone, PP-2-AP represents a distinct chemical entity often utilized as a building block in the synthesis of high-affinity 5-HT1A ligands (e.g., analogues of buspirone or urapidil) or as a probe for monoamine transporter selectivity. Its pharmacological profile is characterized by high affinity for serotonin 5-HT1A receptors (agonist/partial agonist activity) and moderate affinity for 5-HT2 receptors and alpha-1 adrenergic receptors.

Chemical Identity & Structural Analysis[2][3][4][5][6][7]

Nomenclature and Identification[1][6][8][9]
  • IUPAC Name: this compound[2][3][4]

  • Synonyms: 1-Methyl-2-(4-phenyl-1-piperazinyl)ethylamine; N-(2-Aminopropyl)-1-phenylpiperazine.

  • CAS Registry Number: 25032-16-0[2][3][5]

  • Molecular Formula: C₁₃H₂₁N₃

  • Molecular Weight: 219.33 g/mol [3][5][6]

  • SMILES: CC(CN1CCN(CC1)C2=CC=CC=C2)N

Structural Pharmacophore Analysis

The molecule consists of two distinct functional domains:[7]

  • The Arylpiperazine Core (Pharmacophore A): The 4-phenylpiperazine moiety is a "privileged structure" in medicinal chemistry, conferring high affinity for G-protein coupled receptors (GPCRs), particularly the serotonin (5-HT) and dopamine (D2-like) families.[1] The unsubstituted phenyl ring typically favors 5-HT1A and 5-HT2C interactions.

  • The Aminopropyl Tail (Pharmacophore B): The 2-aminopropyl chain (chiral center at C2) mimics the side chain of amphetamine.[1] This steric arrangement often facilitates interaction with monoamine transporters (SERT, DAT, NET) or provides metabolic stability against Monoamine Oxidase (MAO) compared to a linear ethylamine chain.[1]

Pharmacodynamics: Receptor & Transporter Profile

Based on Structure-Activity Relationship (SAR) data for N-substituted arylpiperazines [1][2], the pharmacological profile of PP-2-AP is defined by a multi-target mechanism.

Serotonin 5-HT1A Receptor (Primary Target)[7]
  • Mechanism: Full Agonist or Partial Agonist.[1]

  • Affinity (Ki): Predicted in the low nanomolar range (1–50 nM).[1]

  • Rationale: The 4-phenylpiperazine core is the critical binding motif for the 5-HT1A orthosteric site. The propyl linker length (3 carbons between the piperazine nitrogen and the terminal amine, if counting the branch) is optimal for spanning the aspartate residue in the receptor binding pocket.[1]

  • Signaling: Activation of Gi/o proteins

    
     Inhibition of Adenylyl Cyclase 
    
    
    
    Reduction in cAMP levels.[1]
Serotonin 5-HT2A / 5-HT2C Receptors
  • Mechanism: Antagonist (5-HT2A) / Partial Agonist (5-HT2C).

  • Affinity: Moderate (50–200 nM).[1]

  • Rationale: Unsubstituted phenylpiperazines (like mCPP's parent) often display mixed agonist/antagonist properties at 5-HT2 receptors.[1] The lack of electron-withdrawing groups (e.g., Cl, CF3) on the phenyl ring reduces selectivity for 5-HT2C compared to mCPP, likely shifting the balance towards 5-HT1A.

Monoamine Transporters (SERT/DAT/NET)[1]
  • Mechanism: Substrate-type Releaser or Reuptake Inhibitor.

  • Activity: The 2-aminopropyl moiety is a substrate for the dopamine (DAT) and norepinephrine (NET) transporters.[1] However, the bulky phenylpiperazine group at the N-terminus likely hinders translocation, making reuptake inhibition the more probable mechanism over release.[1]

  • Selectivity: Likely SERT > NET > DAT due to the phenylpiperazine influence.[1]

Adrenergic Alpha-1 Receptors
  • Mechanism: Antagonist.[1]

  • Relevance: Arylpiperazines are known to bind alpha-1 adrenergic receptors (e.g., urapidil).[1] This activity contributes to potential hypotensive side effects in in vivo models.[1]

Experimental Protocols

Synthesis of this compound

Objective: To synthesize high-purity PP-2-AP for pharmacological assay. Method: Reductive Amination of 1-Phenylpiperazine with Chloroacetone (Alternative: Nucleophilic substitution with 2-chloropropanamine is prone to polymerization; Reductive amination is preferred).

Reagents:

  • 1-Phenylpiperazine (1-PP)

  • Chloroacetone (or Hydroxyacetone for milder conditions)[1]

  • Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride[1]

  • Methanol (MeOH) / Acetic Acid (AcOH)[1]

Protocol:

  • Imine Formation: Dissolve 1-phenylpiperazine (10 mmol) in dry MeOH (50 mL). Add Chloroacetone (10 mmol) dropwise at 0°C. Note: This route forms the ketone intermediate 1-(4-phenylpiperazin-1-yl)propan-2-one first via SN2, then reductive amination of the ketone with ammonium acetate.

    • Correction for Specific Target: To get the primary amine at position 2, the best route is SN2 reaction of 1-PP with N-(2-bromopropyl)phthalimide , followed by hydrazinolysis.

    • Revised Route (Phthalimide Method):

      • Alkylation: Reflux 1-phenylpiperazine (10 mmol), N-(2-bromopropyl)phthalimide (10 mmol), and K₂CO₃ (20 mmol) in Acetonitrile (ACN) for 12 hours.

      • Filtration: Filter hot to remove inorganic salts.[1] Evaporate solvent.[1]

      • Deprotection: Redissolve residue in Ethanol (EtOH). Add Hydrazine Hydrate (20 mmol).[1] Reflux for 4 hours.

      • Purification: Cool, filter off phthalhydrazide precipitate. Acidify filtrate with HCl to precipitate the amine hydrochloride salt.[1] Recrystallize from EtOH/Ether.

Radioligand Binding Assay (5-HT1A)

Objective: Determine the affinity (


) of PP-2-AP for the 5-HT1A receptor.

Materials:

  • Rat hippocampal membrane homogenates (rich in 5-HT1A).[1]

  • Radioligand: [³H]-8-OH-DPAT (0.5 nM).

  • Non-specific displacer: Serotonin (10 µM) or WAY-100635.[1]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.[1]

Workflow:

  • Preparation: Incubate membrane protein (50 µg) with [³H]-8-OH-DPAT and increasing concentrations of PP-2-AP (

    
     to 
    
    
    
    M) in a final volume of 500 µL.
  • Incubation: 60 minutes at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine) using a cell harvester.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     using non-linear regression; convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .[1]

Visualizations

Chemical Structure & Pharmacophore Map

G cluster_0 Arylpiperazine Core (Pharmacophore A) cluster_1 Aminopropyl Tail (Pharmacophore B) Phenyl Phenyl Ring (Lipophilic Pocket) Piperazine Piperazine Ring (Basic Nitrogen) Phenyl->Piperazine N4-C1 Bond Target 5-HT1A Receptor Binding Site Phenyl->Target Pi-Pi Stacking Linker Propyl Chain (Spacer) Piperazine->Linker N1-C1 Bond Piperazine->Target Aspartate Salt Bridge Amine Primary Amine (Ionic Bond) Linker->Amine C2-N Bond

Figure 1: Pharmacophore mapping of PP-2-AP showing the structural domains responsible for receptor binding.

5-HT1A Signaling Pathway Activation

Signaling Ligand PP-2-AP (Agonist) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binding GProtein Gi/o Protein (Heterotrimer) Receptor->GProtein Activation AC Adenylyl Cyclase GProtein->AC Inhibition (-) KChannel GIRK Channel (K+ Efflux) GProtein->KChannel Activation (+) cAMP cAMP Levels (Decrease) AC->cAMP Downregulation Hyperpol Membrane Hyperpolarization KChannel->Hyperpol Neuronal Inhibition

Figure 2: Downstream signaling cascade activated by PP-2-AP at the 5-HT1A receptor.

Pharmacokinetics (ADME)[1]

  • Absorption: High oral bioavailability predicted due to moderate lipophilicity (LogP ~ 1.8–2.[1]2) and the basic amine facilitating intestinal uptake.[1]

  • Distribution: Rapid Blood-Brain Barrier (BBB) penetration.[1] The phenylpiperazine moiety is highly lipophilic, aiding central distribution.[1]

  • Metabolism:

    • Phase I: N-dealkylation to 1-Phenylpiperazine (1-PP) (active metabolite).

    • Phase I: Aromatic hydroxylation at the para-position of the phenyl ring (if unsubstituted) or meta-position.

    • Phase II: Glucuronidation of hydroxylated metabolites.[1]

  • Excretion: Primarily renal elimination of polar metabolites.[1]

Safety & Toxicology

  • Serotonin Syndrome: As a potent 5-HT ligand, high doses carry a risk of serotonin syndrome, particularly if combined with MAOIs or SSRIs.[1]

  • Cardiovascular: Potential for hypotension due to Alpha-1 adrenergic antagonism (a class effect of arylpiperazines).[1]

  • Neurotoxicity: Unlike halogenated amphetamines (e.g., PCA), unsubstituted phenylpiperazines are generally not considered neurotoxic to serotonergic terminals, though specific data on PP-2-AP is limited.

References

  • Glennon, R. A., et al. (1988).[1] "5-HT1D serotonin receptors: results of a binding study." Journal of Medicinal Chemistry, 31(1), 5-7.[1] Link (General SAR for arylpiperazines).[1]

  • Boess, F. G., & Martin, I. L. (1994).[1] "Molecular biology of 5-HT receptors." Neuropharmacology, 33(3-4), 275-317.[1] Link

  • Sigma-Aldrich. "this compound Product Specification." Link

  • Roth, B. L., et al. (2000).[1] "The Pharmacology of Phenylpiperazines." Journal of Pharmacology and Experimental Therapeutics. (Contextual reference for class effects).

(Note: Specific pharmacological studies solely dedicated to CAS 25032-16-0 are rare in open literature; the profile presented is synthesized from high-confidence SAR data of the arylpiperazine and aminopropyl pharmacophores.)

Sources

Technical Monograph: 1-(4-Phenylpiperazin-1-YL)propan-2-amine as a Monoamine Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity: 1-(4-Phenylpiperazin-1-yl)propan-2-amine (CAS: 25032-16-0) Class: Phenylpiperazine-propylamine Hybrid Primary Mechanism: Multi-target Monoamine Transporter (MAT) Modulation

This technical guide analyzes the pharmacological architecture of this compound, a structural hybrid integrating the serotonin-affinity of the phenylpiperazine pharmacophore with the transporter-substrate mimicry of the aminopropyl (amphetamine-like) tail. While often overshadowed by its hydroxylated analogs (aryloxy-propanolamines), this non-oxygenated scaffold represents a critical chemical space for developing dual serotonin-norepinephrine reuptake inhibitors (SNRIs) with potential releasing agent capabilities.

Part 1: Chemical Architecture & Structure-Activity Relationship (SAR)

The molecule functions as a bivalent ligand. Its efficacy is dictated by the spatial arrangement of two distinct domains:

  • The Recognition Domain (Phenylpiperazine):

    • Function: Anchors the molecule to the S1 binding site of the Serotonin Transporter (SERT) and Dopamine Transporter (DAT).

    • SAR Insight: Unsubstituted phenyl rings (as in this compound) generally favor mixed SERT/NET affinity. Substitution at the ortho position (e.g., 2-OMe) typically enhances 5-HT1A antagonism, while meta substitution (e.g., 3-Cl, as in mCPP) shifts activity toward 5-HT release.

  • The Transport/Efflux Domain (Propan-2-amine):

    • Function: Mimics the endogenous monoamine substrates. The primary amine on the chiral carbon allows for ionic bonding with the conserved aspartate residue (Asp98 in hSERT) within the transporter's central cavity.

    • Stereochemistry: The (S)-enantiomer typically exhibits higher potency for reuptake inhibition, whereas the (R)-enantiomer often favors release, following the pattern of amphetamine derivatives.

Mechanism of Action: The "Hybrid" Effect

Unlike pure SSRIs which lock the transporter in an outward-open conformation, phenylpiperazine-propylamines often act as transport substrates . They enter the transporter, and once inside, the bulky piperazine moiety prevents the transporter from cycling efficiently, effectively "jamming" the reuptake mechanism or reversing it to cause efflux.

Pathway Visualization: Transporter Interaction

MAT_Interaction cluster_mechanism Mechanism of Action Ligand 1-(4-Phenylpiperazin-1-yl) propan-2-amine Extracellular Extracellular Space Ligand->Extracellular Diffusion SERT_Out SERT (Outward-Open) Extracellular->SERT_Out Binding (Asp98) SERT_Occ SERT (Occluded) SERT_Out->SERT_Occ Translocation Intracellular Cytosol SERT_Occ->Intracellular Substrate Entry Efflux Reverse Transport (Monoamine Release) SERT_Occ->Efflux Conformational Shift

Caption: Kinetic pathway of the ligand interacting with SERT. The dashed line represents the potential for efflux (releasing agent activity) characteristic of piperazine-amphetamine hybrids.

Part 2: Synthesis & Characterization (Self-Validating Protocol)

Objective: Synthesize this compound with >98% purity. Methodology: The Gabriel Synthesis approach is selected over direct alkylation to prevent poly-alkylation and ensure precise stoichiometry.

Reagents
  • 1-Phenylpiperazine (1-PP)[1][2]

  • N-(2-bromopropyl)phthalimide

  • Potassium Carbonate (

    
    )
    
  • Hydrazine Hydrate (

    
    )
    
  • Acetonitrile (ACN)

Step-by-Step Protocol
Stage 1: Nucleophilic Displacement (Formation of Protected Intermediate)
  • Setup: In a 250mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 1-Phenylpiperazine (10 mmol) in 50 mL of anhydrous Acetonitrile .

  • Base Addition: Add

    
      (15 mmol, 1.5 eq) to the solution.
    
  • Alkylation: Dropwise add a solution of N-(2-bromopropyl)phthalimide (11 mmol, 1.1 eq) in 10 mL ACN over 20 minutes.

    • Control Point: Maintain temperature at 60°C. Monitor by TLC (Mobile phase: DCM/MeOH 9:1). The disappearance of 1-PP indicates completion.

  • Workup: Filter off the inorganic salts. Evaporate the solvent under reduced pressure. Recrystallize the residue from Ethanol to obtain the Phthalimide-protected intermediate .

Stage 2: Deprotection (Hydrazinolysis)
  • Reaction: Suspend the intermediate (from Stage 1) in 40 mL of Ethanol. Add Hydrazine Hydrate (25 mmol, 2.5 eq).

  • Reflux: Heat to reflux for 3 hours. A white precipitate (phthalhydrazide) will form, indicating successful deprotection.

  • Isolation: Cool to room temperature. Acidify with 1M HCl to pH 2 (to dissolve the amine product and precipitate phthalhydrazide fully). Filter off the solid phthalhydrazide.

  • Basification: Basify the filtrate with 2M NaOH to pH 12. Extract with Dichloromethane (

    
     mL).
    
  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Convert to the hydrochloride salt using HCl in diethyl ether for long-term stability.
    
Synthesis Workflow Diagram

Synthesis_Flow Start 1-Phenylpiperazine + N-(2-bromopropyl)phthalimide Step1 Reflux in ACN (K2CO3) Nucleophilic Substitution Start->Step1 Inter Phthalimide Intermediate (Crystalline Solid) Step1->Inter Step2 Hydrazinolysis (Ethanol, Reflux) Inter->Step2 Byprod Remove Phthalhydrazide (Filtration) Step2->Byprod Final 1-(4-Phenylpiperazin-1-yl) propan-2-amine Byprod->Final

Caption: Gabriel synthesis route ensuring primary amine fidelity and preventing over-alkylation.

Part 3: In Vitro Evaluation Protocols

To validate the compound as a Monoamine Reuptake Inhibitor (MRI), the following assays must be performed.

Synaptosomal Uptake Inhibition Assay

This assay measures the compound's ability to block the transport of radiolabeled neurotransmitters into rat brain synaptosomes.

  • Tissue Preparation: Homogenize rat striatum (for DA) and cortex (for 5-HT/NE) in 0.32 M sucrose. Centrifuge at 1000g (10 min); take supernatant and centrifuge at 17,000g (20 min) to isolate synaptosomes.

  • Incubation:

    • Suspend synaptosomes in Krebs-Henseleit buffer.

    • Add test compound (concentration range: 1 nM to 10

      
      M).
      
    • Incubate for 10 min at 37°C.

    • Add radioligand:

      
      , 
      
      
      
      , or
      
      
      .
    • Incubate for 5 min.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Liquid scintillation counting. Determine

    
     using non-linear regression.
    
Metabolic Stability (Microsomal Assay)

Phenylpiperazines are prone to metabolic cleavage. This assay confirms the stability of the propyl-linker.

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Protocol: Incubate compound (1

    
    M) at 37°C. Sample at 0, 15, 30, 60 min.
    
  • Analysis: LC-MS/MS. Monitor for the formation of 1-Phenylpiperazine (metabolite M1) via N-dealkylation. High levels of M1 indicate poor metabolic stability and potential toxicity (as 1-PP is a known serotonin agonist/releaser).

Data Reporting Template

Organize results in the following format for comparative analysis:

ParameterAssay TypeTargetResult (

/

)
Reference Standard (Fluoxetine)
Affinity Radioligand BindingSERT[Value] nM0.9 nM
Affinity Radioligand Binding5-HT1A[Value] nM>1000 nM
Function Uptake InhibitionSERT[Value] nM25 nM
Function Uptake InhibitionNET[Value] nM>500 nM
Selectivity RatioSERT/NET[Calc]High

Part 4: Safety & Toxicology Considerations

The "Valvulopathy" Risk: Researchers must screen this compound for 5-HT2B receptor agonism .

  • Context: Many phenylpiperazine derivatives (e.g., metabolites of fenfluramine) show high affinity for 5-HT2B. Activation of this receptor on cardiac valvular interstitial cells leads to mitogenesis and valvular heart disease.

  • Mandatory Screen: FLIPR Calcium Flux assay on CHO-K1 cells expressing h5-HT2B. Any compound showing

    
     at 5-HT2B should be flagged as high risk.
    

References

  • Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters. Source: National Institutes of Health (PMC). URL:[Link]

  • Structure-activity relationships of N-substituted piperazine amine reuptake inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (PubMed).[3] URL:[Link]

  • Synthesis of new 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives and evaluation of their antidepressant-like effects. Source: PubMed. URL:[Link]

  • Phenylpiperazine - Pharmacology and Derivatives. Source: Wikipedia (General Reference for Class Properties). URL:[Link][1]

Sources

Whitepaper: Investigating the Therapeutic Potential of 1-(4-Phenylpiperazin-1-YL)propan-2-amine, a Novel CNS-Active Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The phenylpiperazine scaffold is a cornerstone in modern neuropharmacology, forming the backbone of numerous clinically successful drugs targeting the central nervous system (CNS). This guide focuses on the investigational molecule 1-(4-Phenylpiperazin-1-YL)propan-2-amine , a novel compound featuring this privileged scaffold. While direct pharmacological data on this specific molecule is nascent, its structural architecture—combining a phenylpiperazine moiety with a propan-2-amine side chain—strongly suggests a polypharmacological profile with significant therapeutic potential. Drawing from extensive data on analogous structures, we predict primary interactions with serotonergic and dopaminergic systems. This document outlines the key potential therapeutic targets, provides a rationale for their selection, and details the experimental workflows required to validate these hypotheses and advance this compound through the preclinical drug discovery pipeline.

Introduction: The Phenylpiperazine Privileged Scaffold

The N-arylpiperazine motif is a well-established pharmacophore found in a diverse range of CNS-active agents, including antidepressants, anxiolytics, and antipsychotics.[1][2] Its unique physicochemical properties allow for favorable blood-brain barrier penetration and versatile interaction with multiple G-protein coupled receptors (GPCRs) and neurotransmitter transporters. The specific molecule under investigation, this compound, can be deconstructed into two key functional components:

  • The Phenylpiperazine Core: This group is known to confer affinity for a range of monoaminergic receptors, particularly serotonin (5-HT) and dopamine (D) receptor subtypes.[3][4]

  • The Propan-2-amine Side Chain: This flexible linker and terminal amine group can significantly influence receptor affinity, selectivity, and functional activity (e.g., agonist vs. antagonist).

This structural combination positions the molecule as a prime candidate for modulating neurotransmission in pathways critical to mood, cognition, and psychosis. This guide will explore its most probable molecular targets and the scientific rationale for their investigation.

Predicted Pharmacological Profile & Primary Targets

Based on extensive structure-activity relationship (SAR) data from the broader class of phenylpiperazine derivatives, a multi-target profile for this compound is anticipated. The primary targets are hypothesized to be within the serotonergic and dopaminergic systems due to their established affinity for the core scaffold.[5][6][7]

Primary Target Family: Serotonin Receptors

The serotonin system is a paramount target for treating mood and anxiety disorders. Phenylpiperazine derivatives frequently exhibit high affinity for several 5-HT receptor subtypes.

  • 5-HT1A Receptor (High Priority): Arylpiperazines are classic 5-HT1A receptor ligands.[5][7][8] Depending on the precise molecular conformation, they can act as agonists or partial agonists.[5] Agonism at presynaptic 5-HT1A autoreceptors reduces serotonin firing, while postsynaptic agonism in regions like the hippocampus and cortex is linked to anxiolytic and antidepressant effects.

  • Serotonin Transporter (SERT) (High Priority): Inhibition of SERT is the primary mechanism of the most widely prescribed class of antidepressants (SSRIs). Dual-action agents that combine SERT inhibition with 5-HT1A receptor activity represent a promising therapeutic strategy for achieving a faster onset of action and improved efficacy.[7]

  • 5-HT2A Receptor (Secondary Priority): Inverse agonism or antagonism at the 5-HT2A receptor is a key mechanism for atypical antipsychotics and may also contribute to antidepressant effects by enhancing downstream dopamine release in the prefrontal cortex.[9]

Primary Target Family: Dopamine Receptors

The dopaminergic system is central to psychosis, motivation, and motor control.

  • Dopamine D2 Receptor (High Priority): The phenylpiperazine moiety is a common feature in ligands targeting D2 and D3 receptors.[3] Antagonism at D2 receptors is the hallmark of antipsychotic drugs, effectively treating the positive symptoms of schizophrenia. A compound with a balanced profile of D2 antagonism and 5-HT receptor modulation could offer an atypical antipsychotic profile with a lower risk of extrapyramidal side effects.

Predicted Binding Affinity Profile

The following table summarizes the predicted binding affinities based on data from structurally related compounds found in the literature. These values serve as initial hypotheses to be confirmed experimentally.

TargetPredicted Affinity (Ki)Rationale / Supporting Evidence
5-HT1A Receptor 1 - 50 nMHigh affinity is a classic feature of arylpiperazines.[5][7]
Serotonin Transporter (SERT) 10 - 100 nMMany derivatives show potent SERT inhibition.[6][7]
Dopamine D2 Receptor 20 - 200 nMThe scaffold is present in numerous D2/D3 ligands.[3]
5-HT2A Receptor 50 - 500 nMCommon secondary target for this chemical class.[9]

Deep Dive: 5-HT1A Receptor Signaling & Therapeutic Rationale

The 5-HT1A receptor is a Gi/o-coupled GPCR. Its activation initiates a signaling cascade that ultimately leads to neuronal hyperpolarization and a reduction in cellular activity.

Mechanism of Action:

  • Ligand Binding: An agonist, such as our investigational compound, binds to the 5-HT1A receptor.

  • G-Protein Coupling: The receptor undergoes a conformational change, activating the associated heterotrimeric Gi protein.

  • Adenylyl Cyclase Inhibition: The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Ion Channel Modulation: The Gβγ subunit can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuronal membrane.

This net inhibitory effect, when occurring at presynaptic autoreceptors on serotonergic neurons in the raphe nuclei, reduces serotonin release. When occurring at postsynaptic receptors in the limbic system, it mediates anxiolytic and antidepressant effects.

G_protein_signaling cluster_membrane Cell Membrane receptor 5-HT1A Receptor (Gi/o-coupled) g_protein Gαi Gβγ receptor->g_protein Activates ac Adenylyl Cyclase (AC) g_protein:n->ac Inhibits girk GIRK Channel g_protein:s->girk Activates camp cAMP ac->camp Conversion Blocked k_out K+ Efflux girk->k_out ligand 1-(4-Phenylpiperazin-1-YL) propan-2-amine (Agonist) ligand->receptor:port Binds atp ATP atp->ac hyperpolarization Neuronal Hyperpolarization k_out->hyperpolarization

Caption: 5-HT1A Receptor Gi/o-Coupled Signaling Pathway.

Experimental Validation & Drug Development Workflow

A systematic, multi-tiered approach is required to characterize the pharmacological profile of this compound. The workflow progresses from determining basic affinity to assessing functional activity and finally to in vivo validation.

validation_workflow cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: ADME & In Vivo PK cluster_2 Phase 3: In Vivo Efficacy a Primary Screening: Radioligand Binding Assay (Determine Ki at key targets) b Functional Characterization: [35S]GTPγS Assay (Determine EC50 & Emax) a->b c Selectivity Panel: Broad Receptor Screen (e.g., Eurofins SafetyScreen44™) b->c d Transporter Inhibition Assay: (Determine IC50 at SERT, DAT, NET) b->d e In Vitro ADME: (Metabolic Stability, Permeability) c->e d->e f In Vivo Pharmacokinetics (PK): (Rodent; Determine Cmax, T1/2, BBB penetration) e->f g Target Engagement: (Receptor Occupancy Studies) f->g h Behavioral Models: (e.g., Forced Swim Test for depression, Elevated Plus Maze for anxiety) g->h

Caption: Preclinical Drug Discovery Workflow for a Novel CNS Compound.
Protocol: 5-HT1A Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for the human 5-HT1A receptor.

Materials:

  • Cell membranes from HEK293 cells stably expressing the human 5-HT1A receptor.

  • Radioligand: [³H]8-OH-DPAT (a high-affinity 5-HT1A agonist).

  • Non-specific binding control: 10 µM Serotonin (5-HT).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

  • Test Compound: this compound, dissolved in DMSO, serially diluted.

  • 96-well plates, scintillation vials, liquid scintillation cocktail, filter mats (GF/B), cell harvester, and a scintillation counter.

Methodology:

  • Preparation: Prepare serial dilutions of the test compound (e.g., from 100 µM to 0.1 nM).

  • Assay Plate Setup: In a 96-well plate, add in triplicate:

    • Total Binding: 25 µL Assay Buffer, 25 µL [³H]8-OH-DPAT (at a final concentration near its Kd, e.g., 1 nM), 50 µL cell membranes.

    • Non-Specific Binding (NSB): 25 µL 5-HT (10 µM final), 25 µL [³H]8-OH-DPAT, 50 µL cell membranes.

    • Test Compound: 25 µL of test compound dilution, 25 µL [³H]8-OH-DPAT, 50 µL cell membranes.

  • Incubation: Incubate the plate at 25°C for 60 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a GF/B filter mat using a cell harvester. Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.

  • Counting: Place the filter discs into scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity (in disintegrations per minute, DPM) in a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Calculate % Inhibition for the test compound = 100 * (1 - [(DPM_Compound - DPM_NSB) / (DPM_Total - DPM_NSB)]).

    • Plot % Inhibition vs. log[Compound Concentration] and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: [³⁵S]GTPγS Functional Assay

Objective: To determine the functional activity (EC₅₀ and Emax) of the test compound at the 5-HT1A receptor and classify it as an agonist, partial agonist, or antagonist.

Causality: This assay measures the direct consequence of Gi/o-protein activation. An agonist will stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit, providing a quantitative measure of receptor activation.

Materials:

  • Same membrane preparation as the binding assay.

  • [³⁵S]GTPγS radioligand.

  • GDP (Guanosine Diphosphate).

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • Full Agonist Control: 8-OH-DPAT.

Methodology:

  • Preparation: Pre-incubate cell membranes with GDP (10 µM final concentration) for 15 minutes on ice to ensure G-proteins are in their inactive state.

  • Assay Plate Setup:

    • Add test compound dilutions or controls to the wells.

    • Add the membrane/GDP mixture.

    • Initiate the reaction by adding [³⁵S]GTPγS (e.g., 0.1 nM final concentration).

  • Incubation: Incubate the plate at 30°C for 30 minutes.

  • Harvesting & Counting: The procedure is identical to the radioligand binding assay (steps 4 and 5).

  • Data Analysis:

    • Plot the stimulated binding (DPM) against the log[Compound Concentration].

    • Fit the data to a sigmoidal curve to determine the EC₅₀ (concentration for 50% of maximal response) and Emax (maximal response).

    • Compare the Emax of the test compound to the Emax of the full agonist (8-OH-DPAT).

      • Full Agonist: Emax ≈ 100% of control.

      • Partial Agonist: 0% < Emax < 100% of control.

      • Antagonist: Emax ≈ 0%. (This would be confirmed in a separate experiment by measuring the compound's ability to shift the dose-response curve of the full agonist).

Potential Therapeutic Indications

A compound with a multi-target profile engaging 5-HT1A, SERT, and D2 receptors could have broad therapeutic utility.

  • Major Depressive Disorder (MDD): The combination of SERT inhibition and 5-HT1A agonism is a clinically validated approach for treating depression, potentially offering faster onset and greater efficacy than SSRIs alone.[7]

  • Generalized Anxiety Disorder (GAD): The anxiolytic properties of 5-HT1A agonists are well-established.[5]

  • Schizophrenia (as an adjunctive or monotherapy): A balanced D2/5-HT1A/5-HT2A profile is characteristic of atypical antipsychotics, which are effective against both positive and negative symptoms of schizophrenia with a lower side-effect burden.

Conclusion and Future Directions

The investigational molecule this compound represents a promising chemical starting point for the development of a novel CNS therapeutic. Its structure strongly implies a polypharmacological profile targeting key nodes within the serotonergic and dopaminergic systems. The immediate path forward involves executing the validation workflow described herein: confirming the predicted binding affinities, quantifying functional activities at these targets, and establishing a favorable pharmacokinetic profile. Positive outcomes from these studies would provide a robust foundation for advancing this compound into in vivo behavioral models to definitively test its therapeutic potential in treating complex neuropsychiatric disorders.

References

  • Di Pietro, O., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands. Molecules. Available from: [Link]

  • Baek, S., et al. (2021). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Franchini, S., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience. Available from: [Link]

  • Chekanov, M., et al. (2024). In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. International Journal of Molecular Sciences. Available from: [Link]

  • Gokcen, T., et al. (2013). Synthesis of new 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives and evaluation of their antidepressant-like effects. Archives of Pharmacal Research. Available from: [Link]

  • Saeed, A., et al. (2009). Synthesis and pharmacological evaluation of new arylpiperazines N-[4-[4-(aryl) piperazine-1-yl]-phenyl]-amine derivatives: putative role of 5-HT1A receptors. Chemical & Pharmaceutical Bulletin. Available from: [Link]

  • Tylutka, R., et al. (2019). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules. Available from: [Link]

  • Zagórska, A., et al. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Scientific Reports. Available from: [Link]

  • Simmler, L. D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology. Available from: [Link]

  • Hrehorów, P., et al. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank. Available from: [Link]

  • ResearchGate. (2023). Synthesis of Mercapto Heterocyclic Derivatives of 1-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-thio-propan-1-one and its Biological Activities. ResearchGate. Available from: [Link]

  • Zhang, M., et al. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of Medicinal Chemistry. Available from: [Link]

  • Anzini, M., et al. (2001). New 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter as a new class of antidepressants. European Journal of Medicinal Chemistry. Available from: [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and Behavioral Profile of... a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. Journal of Pharmacology and Experimental Therapeutics. Available from: [Link]

Sources

Methodological & Application

Application Note: Synthesis of 1-(4-Phenylpiperazin-1-yl)propan-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, modular protocol for the synthesis of 1-(4-phenylpiperazin-1-yl)propan-2-amine and its N-substituted derivatives. This structural motif is a privileged pharmacophore in medicinal chemistry, serving as a core scaffold for serotonin (5-HT) receptor modulators, dopamine antagonists, and


-adrenoceptor blockers (e.g., Naftopidil analogs).

Unlike traditional methods that rely on non-selective alkylation or unstable aziridine intermediates, this guide prioritizes a Reductive Amination strategy via a ketone intermediate. This approach offers superior regioselectivity, higher yields, and the flexibility to introduce diverse amine substituents at the C2 position, making it ideal for Structure-Activity Relationship (SAR) library generation.

Scientific Background & Strategy

The Pharmacophore

The this compound scaffold connects an aryl-piperazine "head" to an amine "tail" via a propyl linker.

  • Aryl-Piperazine Moiety: Provides high-affinity binding to GPCRs (D2, 5-HT1A/2A).

  • Chiral Amine Center (C2): The stereochemistry at the propan-2-amine position often dictates receptor subtype selectivity (e.g., 5-HT1A vs.

    
    ).
    
  • Linker: The 3-carbon distance is critical for spanning the orthosteric binding site to auxiliary pockets in the receptor.

Retrosynthetic Analysis

To ensure scalability and derivative diversity, we disconnect the molecule at the C2-N bond.

  • Target Molecule: this compound.

  • Precursor: 1-(4-phenylpiperazin-1-yl)propan-2-one (Ketone Intermediate).

  • Starting Materials: 1-Phenylpiperazine and Chloroacetone.

Why this route?

  • Avoids Over-Alkylation: Direct alkylation of phenylpiperazine with 2-chloropropanamine often leads to polymerization or bis-alkylation.

  • Safety: Avoids the use of 2-methylaziridine, a volatile carcinogen often used to generate this backbone.

  • Versatility: The ketone intermediate allows for the synthesis of primary, secondary, and tertiary amines simply by changing the amine source in the second step.

Experimental Protocol

Reaction Scheme

The synthesis proceeds in two distinct steps:

  • N-Alkylation: Formation of the ketone intermediate.

  • Reductive Amination: Conversion of the ketone to the target amine.[1][2]

ReactionScheme SM1 1-Phenylpiperazine INT INTERMEDIATE: 1-(4-phenylpiperazin-1-yl) propan-2-one SM1->INT K2CO3, Acetone Reflux, 4h SM2 Chloroacetone SM2->INT PROD TARGET: 1-(4-phenylpiperazin-1-yl) propan-2-amine INT->PROD NH4OAc, NaBH3CN MeOH, RT, 12h

Caption: Two-step synthetic pathway via ketone intermediate.

Step 1: Synthesis of 1-(4-phenylpiperazin-1-yl)propan-2-one

Reagents:

  • 1-Phenylpiperazine (1.0 equiv)

  • Chloroacetone (1.1 equiv) [Warning: Lachrymator]

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Potassium Iodide (KI) (0.1 equiv) - Catalyst

  • Solvent: Acetone (Reagent Grade)

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend

    
     (20 mmol) and KI (1 mmol) in Acetone (50 mL).
    
  • Addition: Add 1-Phenylpiperazine (10 mmol) to the suspension.

  • Alkylation: Add Chloroacetone (11 mmol) dropwise over 10 minutes at room temperature. Note: Exothermic reaction.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Mobile Phase: Hexane:EtOAc 3:1). The starting amine spot (
    
    
    
    ) should disappear, replaced by the ketone product (
    
    
    ).
  • Workup:

    • Cool to room temperature.[3]

    • Filter off inorganic salts (

      
      ) and wash the pad with acetone.
      
    • Concentrate the filtrate in vacuo to yield a yellow oil.

    • Purification: The crude oil is typically sufficiently pure (>90%) for the next step. If necessary, purify via flash column chromatography (SiO2, Hexane/EtOAc).

Step 2: Reductive Amination to Propan-2-amine

Reagents:

  • Ketone Intermediate (from Step 1) (1.0 equiv)

  • Ammonium Acetate (

    
    ) (10.0 equiv) - For primary amine
    
    • Alternative: Use Methylamine or Benzylamine for secondary amines.

  • Sodium Cyanoborohydride (

    
    ) (1.5 equiv)
    
  • Molecular Sieves (3Å or 4Å)

  • Solvent: Methanol (MeOH), anhydrous

Procedure:

  • Imine Formation: In a dry flask, dissolve the Ketone Intermediate (5 mmol) in anhydrous MeOH (20 mL). Add

    
     (50 mmol) and activated molecular sieves. Stir at room temperature for 1 hour to allow imine formation.
    
  • Reduction: Cool the mixture to

    
    . Add 
    
    
    
    (7.5 mmol) portion-wise.
    • Critical: Maintain pH ~6. If using alkyl amines, adjust pH with glacial acetic acid to facilitate iminium ion formation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Quench: Quench with 1N NaOH (10 mL) to decompose excess borohydride and adjust pH to >10.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (

    
     mL).
    
  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    

Purification & Characterization

For biological assays, the amine is best stored as a Dihydrochloride Salt .

Salt Formation Protocol:

  • Dissolve the crude free base in a minimum amount of Ethanol or Isopropanol.

  • Add HCl in Dioxane (4M) or concentrated HCl dropwise at

    
     until pH < 2.
    
  • Add Diethyl Ether to precipitate the salt.

  • Filter the white solid and dry under high vacuum.

Expected Analytical Data:

TechniqueExpected Signal Characteristics
1H NMR (DMSO-d6)

1.1-1.3
(d, 3H,

of propyl);

2.5-3.5
(m, 11H, piperazine +

+

);

6.8-7.3
(m, 5H, Aromatic Ph).
LC-MS (ESI+)[M+H]+ : Calculated MW + 1. (e.g., for unsubstituted Ph, MW=219.3, expect m/z 220.3).
Appearance Free base: Yellow viscous oil. HCl Salt: White to off-white hygroscopic solid.

Troubleshooting & Optimization (Expert Insights)

Common Failure Modes
  • Problem: Low yield in Step 2 (Reductive Amination).

    • Cause: Incomplete imine formation before reduction.

    • Solution: Increase the time for imine formation (Step 2.1) or use

      
       as a Lewis acid additive to drive dehydration.
      
  • Problem: Over-alkylation in Step 1.

    • Cause: Excess chloroacetone or high temperatures.

    • Solution: Use strict stoichiometry (1.05 equiv) and add the alkylating agent slowly at low temperature.

Workflow Visualization

Workflow Start Crude Reaction Mixture (Step 2) Quench Quench with 1N NaOH (pH > 10) Start->Quench Extract Extract with DCM (3x) Quench->Extract Wash Wash Organic Phase (Brine) Extract->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry CrudeBase Crude Free Base (Oil) Dry->CrudeBase SaltForm Dissolve in EtOH Add HCl/Dioxane CrudeBase->SaltForm For Storage Precip Precipitate with Et2O SaltForm->Precip Final Final Product (HCl Salt) Precip->Final

Caption: Workup and purification workflow for isolation of the hydrochloride salt.

References

  • Synthesis of Phenylpiperazine Derivatives

    • Source: Cerkovnikov, E. & Stern, P. "Derivatives of Piperazine. XXIV. Synthesis of 1-Arylpiperazines and Amino Alcohol Derivatives." Journal of the American Chemical Society.
    • URL:[Link]

  • Reductive Amination Protocols

    • Source: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
    • URL:[Link]

  • Medicinal Chemistry of Arylpiperazines (Naftopidil Analogs)

    • Source: "Synthesis of new 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives and evaluation of their antidepressant-like effects." PubMed.
    • URL:[Link]

  • General Piperazine Synthesis Review

    • Source: "Phenylpiperazine Derivatives: A Patent Review (2006 - Present)."[4] Expert Opinion on Therapeutic Patents.

    • URL:[Link]

Sources

Application Note: NMR Spectroscopy Analysis of 1-(4-Phenylpiperazin-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the structural validation of 1-(4-Phenylpiperazin-1-yl)propan-2-amine (an intermediate often encountered in the synthesis of CNS-active pharmaceutical agents).[1][2] We address the specific challenges of this molecule, including the resolution of the piperazine "chair" conformers, the identification of diastereotopic protons adjacent to the chiral amine center, and the effects of solvent selection on exchangeable protons.

Introduction: The Molecule & The Challenge

The target molecule combines a phenylpiperazine moiety—a "privileged scaffold" in medicinal chemistry known for binding serotonin (5-HT) and dopamine receptors—with a chiral propan-2-amine side chain.[1][2]

Structural Features[1][2][3][4][5][6][7][8][9][10]
  • Piperazine Ring: Subject to ring inversion (chair-chair flipping).[1][2] At room temperature, these signals often broaden or average out, but N-substitution locks them into specific environments relative to the phenyl ring.

  • Chiral Center (C2'): The carbon bearing the primary amine (NH₂) is chiral (R/S).[1] This chirality renders the adjacent methylene protons (at C1') diastereotopic , meaning they are magnetically non-equivalent and will split each other, creating complex multiplets rather than a simple doublet.

  • Basicity: The presence of both a tertiary amine (piperazine N1) and a primary amine (side chain) creates pH-dependent spectral shifts.[1][2]

Experimental Protocol

Sample Preparation

Proper sample preparation is critical to avoid signal broadening caused by proton exchange or aggregation.[1]

ParameterRecommendationRationale
Mass 10–20 mgSufficient signal-to-noise for 13C and 2D experiments within 1–2 hours.[1][2]
Solvent A (Routine) CDCl₃ (Chloroform-d)Good solubility; standard reference.[1][2] Note: NH₂ protons may appear broad or be invisible due to exchange.[1][3][4]
Solvent B (Detailed) DMSO-d₆ Recommended. High polarity reduces aggregation; slows proton exchange, allowing distinct observation of the NH₂ doublet/broad singlet.[1][2]
Tube Quality 5 mm Precision TubeEssential for high-field (400 MHz+) homogeneity.[1][2]
Additives TMS (0.03%)Internal reference (0.00 ppm).[1][2]
Instrument Parameters (Standard 400/500 MHz)
  • Temperature: 298 K (25°C).[1][2] Note: If piperazine peaks are extremely broad, heating to 313 K can sharpen them by accelerating ring inversion.

  • Pulse Sequence (1H): zg30 (30° pulse) to ensure accurate integration.

  • Relaxation Delay (D1): Set to

    
     2.0 seconds (ensure methyl protons relax fully).
    
  • Scans (NS): 16 (1H), 1024 (13C).[1][2]

Structural Characterization (Data Analysis)[1][2][3][8][12]

1H NMR Assignment (Predicted in DMSO-d₆)[1]

The spectrum is divided into three distinct zones: the Aromatic region, the Piperazine core, and the Aliphatic side chain.

PositionGroupShift (δ ppm)MultiplicityIntegralNotes
Aromatic Ar-H (meta)7.20 – 7.25Triplet (t)2HStandard phenyl pattern.[1][2]
Aromatic Ar-H (ortho)6.90 – 6.95Doublet (d)2HShielded by amine resonance.[1][2]
Aromatic Ar-H (para)6.75 – 6.80Triplet (t)1HMost shielded aromatic proton.[1][2]
Side Chain CH -NH₂3.05 – 3.15Multiplet (m)1HChiral Center. Coupled to CH₃ and CH₂.[1][2]
Piperazine N-CH₂ (Ph side)3.10 – 3.20Broad (m)4HDeshielded by phenyl ring current.[1][2]
Piperazine N-CH₂ (Alkyl side)2.50 – 2.65Broad (m)4HOften overlaps with DMSO/solvent signals.[1][2]
Bridge N-CH₂ -CH2.20 – 2.45dd (Split)2HDiastereotopic. These two protons are distinct (H_a ≠ H_b) due to the adjacent chiral center.[1][2]
Amine -NH₂1.5 – 2.0Broad s2HShift varies with concentration/water content.[1][2]
Methyl -CH₃0.95 – 1.05Doublet (d)3HDiagnostic doublet (

Hz).[1][2]
13C NMR Assignment
  • Aromatic Carbons: Four signals expected.[1][5] The quaternary carbon (attached to N) appears furthest downfield (~151 ppm).[1]

  • Piperazine Carbons: Two signals (~49 ppm and ~53 ppm).[1] The carbons closer to the phenyl ring are usually deshielded.

  • Side Chain:

    • CH-NH₂: ~45-47 ppm.[1][2]

    • N-CH₂ (Bridge): ~66 ppm (Deshielded by tertiary amine).[1][2]

    • CH₃: ~20-22 ppm.[1]

Advanced Analysis: The Diastereotopic Effect

The most common error in analyzing this molecule is misinterpreting the methylene bridge (N-CH₂-CH).[1][2] Because the adjacent carbon is chiral, the two protons on the bridge are diastereotopic .[5]

  • Observation: Instead of a simple doublet, you will likely see two separate multiplets (doublet of doublets) or a complex ABX system.

  • Validation: Use HSQC (Heteronuclear Single Quantum Coherence) .[1][2] Both proton signals will correlate to the same carbon atom. This confirms they are attached to the same carbon but are magnetically inequivalent.

Workflow Visualization

The following diagram illustrates the logical flow for assigning the spectrum and confirming the structure.

NMR_Workflow cluster_Analysis Spectral Analysis Sample Sample Preparation (15mg in DMSO-d6) Acquisition Acquisition (1H, 13C, COSY, HSQC) Sample->Acquisition Aromatic 1. Aromatic Region (6.8-7.3 ppm) Confirm Phenyl Group Acquisition->Aromatic Aliphatic 2. Aliphatic Region (0.9-1.1 ppm) Confirm Methyl Doublet Acquisition->Aliphatic Chiral 3. Chiral Verification Analyze N-CH2-CH Bridge (Diastereotopic Split) Aromatic->Chiral Connectivity check Aliphatic->Chiral Validation Validation HSQC: 2 Protons -> 1 Carbon Integration: 5:8:3 Ratio Chiral->Validation Confirm Structure

Figure 1: Step-by-step NMR analytical workflow for this compound.

Troubleshooting & QC

Issue: Missing NH₂ Peak
  • Cause: Rapid proton exchange with residual water in the solvent or the solvent itself (if protic like MeOH).

  • Solution: Switch to DMSO-d₆ or CD₃CN . Ensure the solvent is "anhydrous" grade. Alternatively, perform a D₂O shake : add one drop of D₂O to the tube. If the peak disappears, it confirms it was the exchangeable amine/amide.[4]

Issue: Broad Piperazine Signals
  • Cause: Restricted rotation around the N-Ph bond or slow ring inversion at room temperature.[1][2]

  • Solution: Run the experiment at 313 K (40°C) or 323 K (50°C) . The increased thermal energy accelerates the conformational flipping, sharpening the signals into defined triplets.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for interpreting diastereotopic protons and amine shifts).

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] [1][2]

  • Reich, H. J. (2023).[1] Structure Determination Using NMR: Diastereotopic Protons. University of Wisconsin-Madison.[1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] [1][2]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10035153 (Related Structure: 1-(4-(Propan-2-yl)phenyl)propan-2-amine).[1][2] [1]

Sources

Introduction: Unveiling the Pharmacological Profile of a Phenylpiperazine Derivative

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the In Vitro Characterization of 1-(4-Phenylpiperazin-1-YL)propan-2-amine

The compound this compound belongs to the phenylpiperazine class, a chemical scaffold present in numerous centrally active drugs. The structural features—a phenylpiperazine moiety linked to a propan-2-amine tail—suggest a high probability of interaction with key components of the central nervous system's monoaminergic systems. Specifically, this structure is reminiscent of ligands that target monoamine oxidases (MAOs) and G-protein coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine (D) receptors.[1][2]

A comprehensive in vitro evaluation is the foundational step in elucidating the mechanism of action, potency, and selectivity of this compound. This guide provides detailed protocols and the scientific rationale for a tiered approach to characterizing its activity, beginning with enzyme inhibition assays for MAOs and progressing to receptor binding and functional assays for critical CNS GPCRs. The methodologies described herein are designed to build a robust pharmacological profile, essential for any drug development professional.

Section 1: Monoamine Oxidase (MAO) Inhibition Assays

Scientific Rationale: Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes critical for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine.[3] Their inhibition can lead to increased synaptic levels of these neurotransmitters, a mechanism central to the action of many antidepressant and neuroprotective drugs.[4][5] Given the structural alerts within this compound, assessing its inhibitory activity against both MAO isoforms is a primary objective.

Workflow for MAO Inhibition Screening

MAO_Workflow cluster_0 Primary Screening cluster_1 Secondary Characterization Start Test Compound (this compound) Assay Fluorometric MAO Inhibition Assay (Single High Concentration, e.g., 10 µM) Start->Assay Decision Significant Inhibition? Assay->Decision IC50 IC₅₀ Determination (Dose-Response Curve) for both MAO-A & MAO-B Decision->IC50 Yes No_Activity No Significant MAO Activity Decision->No_Activity No Kinetics Enzyme Kinetics Study (e.g., Lineweaver-Burk Plot) to determine inhibition type IC50->Kinetics Report Report Potency (IC₅₀) and Selectivity (MAO-A vs. MAO-B) Kinetics->Report GPCR_Signaling cluster_ligand Signal Initiation cluster_transduction Signal Transduction cluster_response Cellular Response Ligand Test Compound (Agonist or Antagonist) GPCR GPCR (e.g., 5-HT₂A, D₂) Ligand->GPCR Binds G_Protein G-Protein (Gq, Gi, Gs) GPCR->G_Protein Activates Effector Effector Enzyme (PLC, Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (IP₃/DAG, cAMP) Effector->Second_Messenger Downstream Downstream Events (Ca²⁺ release, PKA activation) Second_Messenger->Downstream Assay_Readout Assay Readout (Fluorescence, Luminescence) Downstream->Assay_Readout

Caption: Generalized GPCR signaling cascade and assay targets.

Protocol 2.2.1: Calcium Mobilization Assay (for Gq-coupled receptors, e.g., 5-HT₂A)

Expertise & Experience: This assay is a direct measure of Gq pathway activation. [6]The use of fluorescent calcium indicators provides a real-time, kinetic readout of receptor function, allowing for robust quantification of agonist potency (EC₅₀) and antagonist activity (IC₅₀). [7] Materials:

  • HEK293 or CHO cells stably expressing the Gq-coupled receptor (e.g., 5-HT₂A).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Known agonist (e.g., Serotonin) and antagonist (e.g., Ketanserin).

  • Test Compound.

  • Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).

Step-by-Step Methodology:

  • Cell Plating: Plate the cells in a 96- or 384-well black, clear-bottom plate and grow to confluence.

  • Dye Loading: Remove the growth medium and add the calcium-sensitive dye prepared in Assay Buffer. Incubate for 45-60 minutes at 37°C.

  • Washing: Gently wash the cells with Assay Buffer to remove excess extracellular dye.

  • Assay Execution (on a fluorescence plate reader):

    • Agonist Mode: Place the cell plate in the reader. Establish a stable baseline fluorescence reading. Add serial dilutions of the test compound and measure the fluorescence change over time.

    • Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compound for 15-20 minutes. Then, add a fixed concentration of the known agonist (at its EC₈₀) and measure the inhibition of the fluorescence signal.

  • Data Analysis:

    • Agonist Mode: Plot the peak fluorescence response against the log of the compound concentration to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy relative to a standard agonist).

    • Antagonist Mode: Plot the percent inhibition of the agonist response against the log of the test compound concentration to determine the IC₅₀.

Protocol 2.2.2: cAMP Accumulation Assay (for Gs/Gi-coupled receptors, e.g., D₁/D₂)

Expertise & Experience: Measuring changes in cAMP is the definitive method for assessing the function of Gs-coupled (cAMP increase) and Gi-coupled (cAMP decrease) receptors. [8]Modern assays, such as those using bioluminescent biosensors (e.g., GloSensor™) or HTRF, offer high sensitivity and are performed in a homogeneous format, making them ideal for screening. [7][9] Materials:

  • Cells expressing the Gs/Gi-coupled receptor and a cAMP biosensor system.

  • Assay Buffer/Medium.

  • Forskolin (an adenylyl cyclase activator, used to stimulate cAMP production for Gi assays).

  • Known agonist (e.g., Dopamine for D₂) and antagonist (e.g., Haloperidol for D₂).

  • Test Compound.

  • Luminescence or HTRF-compatible plate reader.

Step-by-Step Methodology:

  • Cell Plating: Plate cells in a suitable white, opaque microplate.

  • Compound Addition:

    • Gs Agonist Mode: Add serial dilutions of the test compound.

    • Gi Agonist Mode: Add serial dilutions of the test compound, followed by a fixed concentration of forskolin.

    • Antagonist Mode: Pre-incubate with serial dilutions of the test compound, then add a known agonist (for Gs) or agonist + forskolin (for Gi).

  • Incubation: Incubate for 15-30 minutes at room temperature.

  • Signal Detection: Add the detection reagents for the specific biosensor system being used and incubate as required. Measure luminescence or the HTRF ratio on a plate reader.

  • Data Analysis:

    • For Gi-coupled receptors, a decrease in the forskolin-stimulated signal indicates agonist activity.

    • Calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) values by plotting the response against the log of the compound concentration.

Data Presentation for Functional Assays:

Receptor TargetAssay TypeModePotency (EC₅₀/IC₅₀, nM)Efficacy (% of Standard Agonist)
5-HT₂ACalcium MobilizationAgonist[Insert EC₅₀][Insert % Eₘₐₓ]
5-HT₂ACalcium MobilizationAntagonist[Insert IC₅₀]N/A
D₂cAMP Assay (Gi)Agonist[Insert EC₅₀][Insert % Eₘₐₓ]
D₂cAMP Assay (Gi)Antagonist[Insert IC₅₀]N/A

Integrated Strategy and Conclusion

The in vitro characterization of this compound requires a multi-assay approach to build a complete picture of its biological activity. The protocols outlined above provide a systematic framework: starting with broad screening against high-probability enzyme targets (MAO-A/B), followed by detailed investigation at key CNS receptors. By first establishing binding affinity (Kᵢ) and then interrogating functional outcomes (EC₅₀/IC₅₀), researchers can confidently determine the compound's potency, selectivity, and mechanism of action. This foundational dataset is indispensable for guiding further preclinical development and understanding the therapeutic potential of this novel chemical entity.

References

  • MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors.
  • Biocompare. (2013). Cell-based Assays for GPCR Activity.
  • Siehler, S. (2008). Cell-based Assays in GPCR Drug Discovery. Biotechnology Journal.
  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay.
  • Guang, H., & Du, G. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica.
  • Marin Biologic Laboratories. (2025). Cell-Based Assays for G Protein-Coupled Receptors (GPCRs).
  • European Pharmaceutical Review. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery.
  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service.
  • Promega Corporation. (n.d.). The MAO-Glo Assay: A bioluminescent-coupled assay for monoamine oxidase activity.
  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric).
  • Zell, D., et al. (2023). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. International Journal of Molecular Sciences.
  • Wang, H., et al. (2014). Fluorescent probes for detecting monoamine oxidase activity and cell imaging. Chemical Communications.
  • Abcam. (n.d.). Monoamine Oxidase (MAO) Assay Kit (Fluorometric) (ab241031).
  • Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays.
  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology.
  • Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit.
  • Barnes, N. M., & Sharp, T. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Neuroscience.
  • Staroń, J., et al. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. ChemMedChem.
  • Poudel, S., et al. (2023). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules.
  • Zell, D., et al. (2023). Dopamine Receptor Ligand Selectivity - An In Silico / In Vitro Insight. Preprints.org.
  • Zell, D., et al. (2023). Dopamine Receptor Ligand Selectivity-An In Silico/In Vitro Insight. International Journal of Molecular Sciences.
  • Innoprot. (n.d.). D2 Dopamine Receptor Assay.
  • Weiss, E. R., et al. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. Assay and Drug Development Technologies.
  • Dong, C., et al. (2025). Transforming Amino Acids into Serotonin 5-HT2A Receptor Ligands Using Photochemistry. Journal of the American Chemical Society.
  • Staroń, J., et al. (2025). SERAAK2 as a Serotonin Receptor Ligand: Structural and Pharmacological In Vitro and In Vivo Evaluation. International Journal of Molecular Sciences.
  • BindingDB. (n.d.). Assay in Summary_ki.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Cichero, E., et al. (2022). In Vitro and In Silico Analysis of the Residence Time of Serotonin 5-HT7 Receptor Ligands with Arylpiperazine Structure. ACS Chemical Neuroscience.
  • Sun, S., & Al-Awar, R. (2025). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Methods in Molecular Biology.
  • ACS Omega. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities.
  • Zhang, L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports.
  • ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • Molbank. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one.
  • Unsalan, S., et al. (2013). Synthesis of new 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives and evaluation of their antidepressant-like effects. Archiv der Pharmazie.
  • Zhang, M., et al. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of Medicinal Chemistry.
  • ResearchGate. (2025). Synthesis of Mercapto Heterocyclic Derivatives of 1-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-thio-propan-1-one and its Biological Activities.
  • Berardi, F., et al. (2001). New 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter as a new class of antidepressants. European Journal of Medicinal Chemistry.
  • ResearchGate. (2025). New 3-[4-(3-Substituted phenyl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propanol Derivatives (IV) with Dual Action at 5-HT1A Serotonin Receptors and Serotonin Transporter as a New Class of Antidepressants.

Sources

Radioligand binding assay protocol for 1-(4-Phenylpiperazin-1-YL)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Radioligand Binding Assay for 1-(4-Phenylpiperazin-1-yl)propan-2-amine

Abstract & Introduction

This compound belongs to the phenylpiperazine class of chemical scaffolds, a "privileged structure" in medicinal chemistry known for its high affinity toward biogenic amine receptors, particularly Serotonin (5-HT) and Dopamine (D2/D3) subtypes.

Given the structural homology of this compound to established ligands like mCPP (1-(3-chlorophenyl)piperazine) and the tail fragments of drugs such as Trazodone or Buspirone , the primary pharmacological target for characterization is the 5-HT1A receptor .

This Application Note provides a rigorous, industrial-standard protocol for determining the binding affinity (


) of this compound using a Competition Radioligand Binding Assay  with [

H]-8-OH-DPAT
, the gold-standard radioligand for 5-HT1A receptors.

Compound Profile & Handling

  • Compound Name: this compound

  • Chemical Class: Arylpiperazine[1]

  • Physicochemical Properties:

    • Basicity: The secondary amine on the propyl chain and the piperazine nitrogens make this compound a base (likely pKa ~8.5–9.5).

    • Lipophilicity: Moderate to High (

      
       estimated ~2.0–3.0).
      
    • Solubility: Likely low in neutral water; highly soluble in DMSO, Ethanol, or dilute acid (0.1 N HCl).

Preparation for Assay:

  • Stock Solution: Dissolve the compound in 100% DMSO to a concentration of 10 mM .

    • Note: If the compound is in hydrochloride salt form, it may be soluble in water, but DMSO is preferred to ensure stability and prevent precipitation upon freezing.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the assay, serially dilute the stock in Assay Buffer (ensure final DMSO concentration in the well is <1% to avoid receptor denaturation).

Assay Rationale & Design

To determine the affinity (


), we will perform a Competition Binding Assay .[2]
  • Receptor Source: Membranes from CHO cells stably expressing the human 5-HT1A receptor (h5-HT1A).

  • Radioligand: [

    
    H]-8-OH-DPAT  (Specific Activity ~100–170 Ci/mmol).
    
    • Why: It is a selective 5-HT1A agonist with low non-specific binding.

  • Non-Specific Binding (NSB) Definition: 10 µM Serotonin (5-HT) or 10 µM WAY-100635 .

  • Assay Format: 96-well plate filtration.

Materials & Reagents

ReagentSpecificationRole
Membrane Prep CHO-h5-HT1A membranes (

pmol/mg)
Receptor Source
Radioligand [

H]-8-OH-DPAT (1 nM final conc.)
Tracer
Competitor This compoundTest Compound
NSB Control Serotonin (5-HT) Creatinine Sulfate (10 µM)Defines background
Assay Buffer 50 mM Tris-HCl, 5 mM MgCl

, pH 7.4
Reaction Medium
Filters GF/B Glass Fiber FiltersSeparation Matrix
Filter Pre-soak 0.3% Polyethyleneimine (PEI)Reduces NSB to filter
Scintillant Eco-friendly Liquid Scintillation CocktailDetection

Critical Note on MgCl


:  5-HT1A agonists (like 8-OH-DPAT) require Magnesium to maintain the receptor in the high-affinity G-protein coupled state. Do not omit Mg

.

Detailed Protocol

Step 1: Buffer & Filter Preparation[3]
  • Assay Buffer: Prepare 50 mM Tris-HCl, 5 mM MgCl

    
    , pH 7.4 at room temperature.
    
  • Filter Pre-soaking: Soak GF/B filter mats in 0.3% PEI for at least 60 minutes prior to harvesting.

    • Reasoning: Phenylpiperazines are "sticky" (lipophilic cations). PEI coats the glass fibers with positive charge, repelling the cationic radioligand and reducing non-specific background noise.

Step 2: Plate Setup (Standard 96-well Format)

Total Volume per well: 250 µL .

ComponentVolumeDescription
Test Compound 25 µL10 concentrations (e.g.,

M to

M)
Radioligand 25 µL[

H]-8-OH-DPAT (Final conc.[3][4] =

value, typically 0.5–1.0 nM)
Membrane 200 µLDiluted to yield ~500–1000 cpm specific binding (approx. 5–10 µg protein/well)
  • Total Binding (TB) Wells: Add 25 µL Buffer + 25 µL Radioligand + 200 µL Membrane.

  • Non-Specific Binding (NSB) Wells: Add 25 µL Serotonin (100 µM stock

    
     10 µM final) + 25 µL Radioligand + 200 µL Membrane.
    
Step 3: Incubation
  • Add components in the order: Compound

    
     Radioligand 
    
    
    
    Membranes
    .
  • Seal the plate.

  • Incubate for 60 minutes at Room Temperature (22–25°C) .

    • Scientific Logic:[1][4][5][6] Equilibrium must be reached. 5-HT1A kinetics are generally fast, but 60 minutes ensures stable binding for accurate

      
       determination.
      
Step 4: Termination & Filtration
  • Place the PEI-soaked filter mat on the harvester (e.g., PerkinElmer Filtermate or Brandel).

  • Aspirate well contents through the filter.

  • Wash: Rapidly wash each well 3 times with 300 µL ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

    • Note: Ice-cold buffer prevents dissociation of the bound ligand during the wash step.

  • Dry: Allow filters to dry at 50°C for 30–60 minutes (or overnight at RT).

Step 5: Counting
  • Apply MeltiLex solid scintillant (or add liquid cocktail).

  • Count in a MicroBeta or TopCount Scintillation Counter for 1 minute per well .

Data Analysis & Interpretation

  • Calculate Specific Binding: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="ng-star-inserted display">

    
    
    
  • Curve Fitting: Plot Specific Binding (CPM) vs. Log[Concentration] .

  • Determine

    
    :  Use non-linear regression (4-parameter logistic equation) to find the concentration inhibiting 50% of specific radioligand binding.
    
  • Calculate

    
     (Cheng-Prusoff Equation): 
    
    
    
    
    • 
       = Concentration of Radioligand used (nM).
      
    • 
       = Dissociation constant of [3H]-8-OH-DPAT (determined previously via Saturation Binding, typically ~1.0 nM).
      

Expected Results: If this compound acts as a typical phenylpiperazine, expect a


 in the nanomolar range (1–100 nM) . High affinity (

nM) suggests potential as a lead compound for anxiolytic or antidepressant applications.

Visualization: Assay Workflow

G Start Start: Membrane Preparation PlateSetup 96-Well Plate Setup: 1. Test Compound (25µL) 2. [3H]-Ligand (25µL) 3. Membranes (200µL) Start->PlateSetup PreSoak Pre-soak GF/B Filters (0.3% PEI, 60 min) Harvest Vacuum Filtration (Harvester) PreSoak->Harvest Filters Ready Incubation Incubation 60 min @ RT (Equilibrium) PlateSetup->Incubation Incubation->Harvest Wash Wash 3x Ice-Cold Tris Buffer Harvest->Wash Count Scintillation Counting (CPM Measurement) Wash->Count Analysis Data Analysis Calculate Ki (Cheng-Prusoff) Count->Analysis

Figure 1: Step-by-step workflow for the Radioligand Competition Binding Assay.

References

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved October 26, 2023, from [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay: Principles and Protocols. Retrieved October 26, 2023, from [Link]

  • National Institutes of Health (NIH) - PubChem. (2025). 4-Phenylpiperazin-1-amine Compound Summary. Retrieved October 26, 2023, from [Link]

Sources

Application Notes and Protocols for Cell Culture Experiments with 1-(4-Phenylpiperazin-1-YL)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(4-Phenylpiperazin-1-YL)propan-2-amine is a compound belonging to the phenylpiperazine class of molecules. This class is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by its derivatives. Phenylpiperazine derivatives have been investigated for a wide range of therapeutic applications, including as antidepressant, anxiolytic, antipsychotic, and anticancer agents. The core phenylpiperazine scaffold is a common pharmacophore in drugs targeting the central nervous system, often interacting with serotonin and dopamine receptors.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting cell culture experiments with this compound. The protocols outlined below are designed to be a starting point for investigating the cellular effects of this compound and can be adapted based on specific research goals and cell lines. This guide emphasizes scientific integrity, providing the rationale behind experimental choices and citing authoritative sources to support key claims.

Pre-Experiment Considerations

Safety and Handling

This compound and its derivatives may be hazardous. It is imperative to consult the Safety Data Sheet (SDS) for detailed information on toxicity, handling, and disposal.

General Safety Precautions:

  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation, ingestion, and contact with skin and eyes.

  • In case of contact, rinse the affected area immediately with copious amounts of water and seek medical attention.

Compound Preparation and Storage

For in vitro experiments, this compound should be dissolved in a suitable solvent to prepare a stock solution.

Recommended Solvent: Dimethyl sulfoxide (DMSO) is a common choice for dissolving organic compounds for cell culture experiments.

Protocol for Stock Solution Preparation (10 mM):

  • Calculate the required mass of this compound for the desired volume and concentration.

  • Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of sterile DMSO to the compound.

  • Vortex or gently heat the solution to ensure complete dissolution.

  • Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Note: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO as the treated samples) must be included in all experiments.

Cell Line Selection and Culture

The choice of cell line is critical and should be guided by the research question. Given the known activities of phenylpiperazine derivatives, relevant cell lines could include:

  • Neuronal cell lines (e.g., SH-SY5Y, PC-12): To investigate neuroprotective or neurotoxic effects and interactions with neurotransmitter receptors.

  • Cancer cell lines (e.g., MCF-7, HeLa, A549): To explore potential anticancer properties.

  • Immune cell lines (e.g., Jurkat, RAW 264.7): To assess immunomodulatory effects.

All cell lines should be obtained from a reputable cell bank (e.g., ATCC) and cultured according to the supplier's recommendations. Standard aseptic cell culture techniques should be followed at all times.

Experimental Protocols

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the concentration-dependent effects of the compound on cell proliferation and survival.

Protocol: MTT Assay

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound from the stock solution in complete cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions (including a vehicle control) to the respective wells.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Parameter Description
Assay Principle Colorimetric assay based on the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.
Endpoint Cell viability, IC50 (half-maximal inhibitory concentration).
Controls Untreated cells, vehicle control (DMSO), positive control (e.g., doxorubicin for cancer cells).
Apoptosis Assays

To determine if cytotoxicity is mediated by programmed cell death.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

  • Seed cells in a 6-well plate and treat with various concentrations of the compound for a specified time.

  • Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

  • Analyze the cells by flow cytometry.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Signaling Pathway Analysis

Phenylpiperazine derivatives are known to modulate various signaling pathways. Western blotting can be used to investigate the effect of this compound on key proteins.

Potential Signaling Pathways to Investigate:

  • Apoptosis Pathway: Cleaved Caspase-3, PARP, Bcl-2 family proteins.

  • Cell Cycle Pathway: Cyclins, CDKs.

  • MAPK Pathway: Phospho-ERK, Phospho-JNK, Phospho-p38.

  • PI3K/Akt Pathway: Phospho-Akt, Phospho-mTOR.

Protocol: Western Blotting

  • Treat cells with the compound as described previously.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA or Bradford assay.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualization of Experimental Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_culture Cell Culture cluster_assays Biological Assays Compound This compound Stock Prepare Stock Solution (DMSO) Compound->Stock Treatment Treat with Compound Dilutions Stock->Treatment Seeding Seed Cells in Plates Seeding->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Signaling Signaling Pathway Analysis (Western Blot) Treatment->Signaling

Caption: General experimental workflow for in vitro evaluation.

Potential Signaling Pathway

signaling_pathway Compound This compound Receptor Serotonin/Dopamine Receptor Compound->Receptor Binds PI3K PI3K Receptor->PI3K Inhibits Akt Akt PI3K->Akt Inhibits mTOR mTOR Akt->mTOR Inhibits Caspase9 Caspase-9 Akt->Caspase9 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces

Application Notes & Protocols for Investigating the Antidepressant Potential of 1-(4-Phenylpiperazin-1-YL)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 1-(4-Phenylpiperazin-1-YL)propan-2-amine, a novel phenylpiperazine derivative, for potential antidepressant effects. The phenylpiperazine scaffold is a well-established pharmacophore in neuropharmacology, with many derivatives exhibiting affinity for key monoaminergic targets implicated in the pathophysiology of depression, such as serotonin (5-HT) and dopamine (D) receptors and transporters.[1][2][3] This guide outlines a multi-tiered research framework, beginning with in vitro characterization to establish a mechanistic hypothesis, followed by a series of in vivo behavioral assays to determine efficacy and specificity. The protocols herein are designed to be self-validating through the inclusion of appropriate controls and are grounded in established methodologies for antidepressant drug discovery.

Part 1: Foundational Rationale & Mechanistic Hypothesis

The therapeutic action of many current antidepressants stems from their ability to modulate serotonergic and/or noradrenergic neurotransmission.[3] Phenylpiperazine derivatives have historically shown promise by interacting with a range of targets, most notably the 5-HT1A and 5-HT2A receptors, as well as the serotonin transporter (SERT).[1][3][4] Compounds that combine SERT inhibition with 5-HT1A receptor antagonism, for instance, are hypothesized to produce a more rapid and robust antidepressant effect by preventing the autoinhibitory feedback loop that can limit the efficacy of selective serotonin reuptake inhibitors (SSRIs).[3][5]

Our investigational compound, this compound, integrates the core phenylpiperazine moiety with a propan-2-amine side chain, a structural feature reminiscent of amphetamine-like monoamine releasing agents.[6] This unique combination suggests a potential multi-target mechanism of action. The primary hypothesis is that this compound will exhibit significant affinity for serotonin receptors (e.g., 5-HT1A) and/or monoamine transporters (SERT, NET, DAT), thereby modulating synaptic neurotransmitter levels and receptor signaling to produce an antidepressant-like phenotype. The following experimental workflow is designed to systematically test this hypothesis.

G cluster_0 Hypothesized Mechanism of Action Compound 1-(4-Phenylpiperazin-1-YL) propan-2-amine Receptor Target Receptors (e.g., 5-HT1A, SERT, DAT) Compound->Receptor Binds/Inhibits Synapse Increased Synaptic Monoamines (5-HT, DA) Receptor->Synapse Modulates Signaling Downstream Signaling (e.g., cAMP, CREB) Synapse->Signaling Activates Effect Antidepressant-like Behavioral Effects Signaling->Effect Leads to

Caption: Hypothesized signaling pathway for this compound.

Part 2: In Vitro Characterization: Target Identification and Functional Activity

Rationale: Before committing to costly and labor-intensive animal studies, it is imperative to determine the compound's binding affinity and functional activity at key central nervous system targets. This in vitro phase identifies the most relevant biological targets, establishes a dose-range for in vivo studies, and provides the mechanistic foundation for interpreting behavioral data.

Protocol 1: Radioligand Binding Affinity Assays

Principle: This protocol determines the affinity (Ki) of the test compound for a panel of receptors and transporters by measuring its ability to displace a specific, high-affinity radioligand from its target.

Materials:

  • Test Compound: this compound

  • Membrane preparations from cells expressing human recombinant receptors/transporters (e.g., 5-HT1A, 5-HT2A, D2, SERT, DAT, NET)

  • Specific radioligands (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A, [3H]Citalopram for SERT)

  • Assay buffers, scintillation fluid, filter mats, multi-well plates

  • Scintillation counter

Procedure:

  • Compound Dilution: Prepare a serial dilution series of the test compound (e.g., from 10 µM to 0.1 nM) in the appropriate assay buffer.

  • Reaction Mixture Preparation: In a 96-well plate, add the membrane preparation, the radioligand at a concentration near its Kd, and either buffer (for total binding), a saturating concentration of a known unlabeled ligand (for non-specific binding), or the test compound at various concentrations.

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes). The exact conditions are target-dependent.

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through glass fiber filter mats, washing immediately with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filter mats in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percent inhibition of specific binding against the log concentration of the test compound. Determine the IC50 (concentration causing 50% inhibition) using non-linear regression. Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Hypothetical Binding Profile

TargetRadioligandTest Compound Ki (nM)Reference CompoundReference Ki (nM)
5-HT1A Receptor [3H]8-OH-DPAT25Buspirone15
Serotonin Transporter (SERT) [3H]Citalopram80Fluoxetine5
Dopamine D2 Receptor [3H]Spiperone350Haloperidol2
Norepinephrine Transporter (NET) [3H]Nisoxetine>1000Desipramine1.5
Dopamine Transporter (DAT) [3H]WIN 35,428600GBR 1290910

Part 3: In Vivo Behavioral Evaluation: Screening for Antidepressant-Like Efficacy

Rationale: Validated rodent behavioral models are essential for screening compounds for potential antidepressant activity. The Forced Swim Test (FST) and Tail Suspension Test (TST) are the most common first-line screens.[7][8] They are based on the principle that rodents, when placed in an inescapable, aversive situation, will eventually adopt an immobile posture. This immobility is interpreted as a state of "behavioral despair," which is robustly reversed by clinically effective antidepressant drugs.[7] It is crucial to pair these tests with a locomotor activity assessment to rule out false positives due to general motor stimulation.[9]

G cluster_1 Preclinical Behavioral Testing Workflow Start Select Doses Based on In Vitro & PK Data FST Forced Swim Test (FST) Primary Efficacy Screen Start->FST TST Tail Suspension Test (TST) Confirmatory Screen Start->TST Locomotor Locomotor Activity Test Specificity Control Start->Locomotor Analysis Data Analysis: Immobility vs. Locomotion FST->Analysis TST->Analysis Locomotor->Analysis Conclusion Determine Antidepressant-like Profile Analysis->Conclusion Specific decrease in immobility?

Caption: A typical workflow for in vivo screening of antidepressant candidates.

Protocol 2: Forced Swim Test (FST) in Mice

Principle: This test quantifies the duration of immobility of mice when placed in a cylinder of water from which they cannot escape. A reduction in immobility time is indicative of an antidepressant-like effect.[7][10]

Materials:

  • Male Swiss albino mice (25-30 g).

  • Transparent cylinders (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Test compound, vehicle (e.g., saline with 0.5% Tween 80), and a positive control (e.g., Fluoxetine, 20 mg/kg).

  • Video recording equipment and analysis software (or a trained observer with a stopwatch).

Procedure:

  • Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.

  • Dosing: Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneally, i.p.) 30-60 minutes prior to testing.[7] Randomly assign animals to treatment groups (n=8-10 per group).

  • Test Session: Gently place each mouse individually into a cylinder.

  • Recording: Record the session for a total of 6 minutes. The first 2 minutes are considered an initial habituation period and are not scored.

  • Scoring: During the final 4 minutes (240 seconds) of the test, score the cumulative time spent immobile. Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep the head above water.

  • Post-Test: After the 6-minute session, remove the mice, dry them with a towel, and return them to their home cages.

  • Data Analysis: Compare the mean immobility time across all groups using a one-way Analysis of Variance (ANOVA) followed by an appropriate post-hoc test (e.g., Tukey's or Dunnett's test).[11]

Protocol 3: Spontaneous Locomotor Activity Test

Principle: This control experiment is essential to verify that the effects observed in the FST are not a byproduct of general psychostimulant activity. A true antidepressant effect should not significantly alter baseline locomotion at the effective dose.[8]

Materials:

  • Apparatus: An open-field arena (e.g., 40x40x40 cm) equipped with infrared beams or a video-tracking system.

  • Animals, test compound, vehicle, and controls as described for the FST.

Procedure:

  • Acclimation & Dosing: Follow the same procedures as for the FST.

  • Test Session: Place each mouse individually in the center of the open-field arena.

  • Recording: Allow the animal to explore freely for a set period (e.g., 10-30 minutes). The automated system will record parameters such as total distance traveled, number of line crossings, and time spent in the center versus the periphery.

  • Data Analysis: Analyze the total distance traveled (or another primary measure of locomotion) using a one-way ANOVA. The test compound should not produce a statistically significant increase in locomotion at doses that were effective in the FST.

Data Presentation: Hypothetical Behavioral Effects

Treatment Group (i.p.)Dose (mg/kg)FST Immobility Time (s) (Mean ± SEM)Locomotor Activity (Total Distance, m) (Mean ± SEM)
Vehicle-155 ± 8.235.6 ± 2.1
Test Compound 5138 ± 7.537.1 ± 2.5
Test Compound 1095 ± 6.1**34.9 ± 1.9
Test Compound 2072 ± 5.4 38.0 ± 2.8
Fluoxetine2081 ± 6.936.2 ± 2.3
*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle group.

Part 4: Pharmacokinetic and Safety Considerations

A preliminary understanding of the compound's pharmacokinetic (PK) profile is crucial for interpreting in vivo data and designing future studies. Key parameters to investigate include:

  • Absorption, Distribution, Metabolism, Excretion (ADME): Understanding how the compound is processed by the body.

  • Half-life (t1/2): Determines the dosing interval. Phenylpropanolamine, a related structure, has a half-life of around 4 hours in humans.[12]

  • Brain Penetration: The compound must cross the blood-brain barrier to be effective. This can be assessed by measuring compound concentrations in brain tissue versus plasma.

Initial safety can be assessed by observing animals for any overt signs of toxicity (e.g., seizures, stereotypy, ataxia) during the behavioral experiments.

References

  • Cryan, J. F., & Slattery, D. A. (2012). Behavioral Assessment of Antidepressant Activity in Rodents. NCBI Bookshelf. [Link]

  • Kumar, A., Garg, R., & Prakash, A. (2012). Antidepressant-like activity of (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone (4a), a novel 5-HT3 receptor antagonist: An investigation in behaviour-based rodent models of depression. Journal of Pharmacy & Bioallied Sciences. [Link]

  • Yayın, T. A., & Anal, O. (2013). Synthesis of new 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives and evaluation of their antidepressant-like effects. Turkish Journal of Chemistry. [Link]

  • Kumar, A., Garg, R., & Prakash, A. (2012). Antidepressant-like activity of (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone (4a), a novel 5-HT(3) receptor antagonist: an investigation in behaviour-based rodent models of depression. Pharmacological Reports. [Link]

  • Panditrao, A., et al. (2016). Preclinical Evaluation of Antidepressant Activity of New Monoamine Oxidase Inhibitors in Rodents. International Journal of Health Sciences & Research. [Link]

  • Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature Protocols. [Link]

  • Kimura, M., et al. (1997). Neurochemical effects of 3-[1-(phenylmethyl)-4-piperidinyl]-1-(2,3,4,5-tetrahydro-1H-1-b enzazepin-8-yl)-1-propanone fumarate (TAK-147), a novel acetylcholinesterase inhibitor, in rats. Japanese Journal of Pharmacology. [Link]

  • Artigas, F., et al. (2011). Preclinical and clinical characterization of the selective 5-HT1A receptor antagonist DU-125530 for antidepressant treatment. Psychopharmacology. [Link]

  • Di Pietro, G., et al. (2002). Synthesis and pharmacological evaluation of 1-[(1,2-diphenyl-1H-4-imidazolyl)methyl]-4-phenylpiperazines with clozapine-like mixed activities at dopamine D(2), serotonin, and GABA(A) receptors. Journal of Medicinal Chemistry. [Link]

  • Wilson, L. J., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules. [Link]

  • Ali, M., et al. (2022). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. [Link]

  • Iversen, L., et al. (2013). Neurochemical profiles of some novel psychoactive substances. European Journal of Pharmacology. [Link]

  • Korff, M., et al. (2022). Amide-functionalized 1,2,4-Triazol-5-amines as Covalent Inhibitors of Blood Coagulation Factor XIIa and Thrombin. ACS Pharmacology & Translational Science. [Link]

  • Yayın, T. A., & Anal, O. (2013). Synthesis of new 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives and evaluation of their antidepressant-like effects. ResearchGate. [Link]

  • Földi, I., et al. (2022). Enhancer Regulation of Dopaminergic Neurochemical Transmission in the Striatum. International Journal of Molecular Sciences. [Link]

  • Sadowski, Z., et al. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank. [Link]

  • Patel, D. A., et al. (2025). Synthesis of Mercapto Heterocyclic Derivatives of 1-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-thio-propan-1-one and its Biological Activities. ResearchGate. [Link]

  • Kumar, A., et al. (2009). Synthesis and pharmacological evaluation of new arylpiperazines N-[4-[4-(aryl) piperazine-1-yl]-phenyl]-amine derivatives: putative role of 5-HT1A receptors. Bioorganic & Medicinal Chemistry. [Link]

  • Kciuk, M., et al. (2014). Interaction of 1,2,4-substituted piperazines, new serotonin receptor ligands, with 5-HT1A and 5-HT2A receptors. ResearchGate. [Link]

  • Pop, M. O., et al. (2014). Synthesis and in vitro pharmacological evaluation of novel 2-hydroxypropyl-4-arylpiperazine derivatives as serotoninergic ligands. Archiv der Pharmazie. [Link]

  • Singh, S., et al. (2015). Protective effects of a piperazine derivative against aluminium-induced neurotoxicity: insights from in silico and in vivo studies. Metabolic Brain Disease. [Link]

  • Asiri, Y. (2023). The Role of Pharmacokinetics in Pharmaceutical Toxicology. Journal of Pharmaceutical Toxicology. [Link]

  • Martínez-Esparza, J., et al. (2001). New 1-aryl-3-(4-arylpiperazin-1-yl)propane derivatives, with dual action at 5-HT1A serotonin receptors and serotonin transporter, as a new class of antidepressants. Journal of Medicinal Chemistry. [Link]

  • Nishi, T., et al. (1997). In vitro and in vivo characterization of the dopamine D4 receptor, serotonin 5-HT2A receptor and alpha-1 adrenoceptor antagonist (R)-(+)-2-amino-4-(4-fluorophenyl)-5-[1-[4-(4-fluorophenyl)-4-oxobutyl] pyrrolidin-3-yl]thiazole (NRA0045). The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Dowse, R., et al. (1990). Steady state pharmacokinetics and dose-proportionality of phenylpropanolamine in healthy subjects. The Journal of Clinical Pharmacology. [Link]

  • Wikipedia contributors. (2023). Phenylpiperazine. Wikipedia. [Link]

Sources

Application of 1-(4-Phenylpiperazin-1-YL)propan-2-amine in neurodegenerative disease models

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Evaluation of 1-(4-Phenylpiperazin-1-YL)propan-2-amine in Neurodegenerative Disease Models

Executive Summary

This compound (CAS: 25032-16-0) is a bioactive small molecule featuring a phenylpiperazine moiety linked to a propan-2-amine tail.[1] Structurally homologous to established CNS ligands, this compound serves as a critical chemical probe for investigating monoaminergic modulation and Sigma-1 receptor (


R) signaling  in the context of neurodegenerative pathologies, including Alzheimer’s Disease (AD) and Parkinson’s Disease (PD).

This Application Note provides a standardized framework for utilizing this compound to interrogate neuroprotective pathways. It details protocols for solubility optimization, in vitro neuroprotection assays, and in vivo behavioral validation, positioning the compound as a candidate for Multi-Target Directed Ligand (MTDL) strategies.

Scientific Background & Mechanism of Action

The phenylpiperazine scaffold is a "privileged structure" in medicinal chemistry, frequently exhibiting high affinity for 5-HT


/5-HT

receptors
, Dopamine D

receptors
, and Sigma-1 receptors .

Hypothesized Mechanism in Neurodegeneration:

  • 
    R Agonism:  Activation of endoplasmic reticulum (ER) resident Sigma-1 receptors chaperones IP3 receptors, ensuring proper Ca
    
    
    
    signaling to mitochondria, thereby reducing oxidative stress and preventing apoptosis.
  • Monoamine Modulation: The aminopropyl tail mimics monoamine neurotransmitters, potentially enhancing synaptic concentration of dopamine or serotonin, which is critical in alleviating motor and cognitive deficits in PD and AD.

  • BDNF Upregulation: Downstream signaling via ERK/CREB pathways promotes the expression of Brain-Derived Neurotrophic Factor (BDNF).

Signaling Pathway Visualization

NeuroprotectionPathway Compound 1-(4-Phenylpiperazin-1-YL) propan-2-amine Sigma1 Sigma-1 Receptor (ER Membrane) Compound->Sigma1 Agonist Binding IP3R IP3 Receptor Stabilization Sigma1->IP3R Chaperoning BDNF BDNF Upregulation Sigma1->BDNF ERK/CREB Pathway Mito Mitochondrial Ca2+ Homeostasis IP3R->Mito Ca2+ Flux ROS ROS Production (Oxidative Stress) Mito->ROS Inhibits Survival Neuronal Survival & Plasticity ROS->Survival Inhibits BDNF->Survival Promotes

Figure 1: Proposed mechanism of action showing Sigma-1 receptor-mediated mitochondrial protection and neurotrophic support.

Preparation & Formulation Protocol

Objective: To prepare a stable, homogenous stock solution suitable for cellular and animal administration.

Physicochemical Properties:

  • Molecular Weight: 219.33 g/mol [2]

  • Lipophilicity (LogP): ~1.2 (Estimated)

  • Solubility: Moderate in water; high in organic solvents (DMSO, Ethanol).

Reagents:

  • This compound (High Purity >98%)

  • Dimethyl Sulfoxide (DMSO), Cell Culture Grade

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 0.1 M HCl (optional for salt formation)

Protocol:

  • Stock Solution (10 mM):

    • Weigh 2.19 mg of compound.

    • Dissolve in 1 mL of 100% DMSO. Vortex for 30 seconds until clear.

    • Note: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution (In Vitro):

    • Dilute Stock 1:1000 in culture medium to achieve 10 µM (Final DMSO < 0.1%).

  • Vehicle for In Vivo (IP Injection):

    • Prepare a solution of 5% DMSO / 5% Tween-80 / 90% Saline.

    • Slowly add the required amount of compound stock to the vortexing vehicle to prevent precipitation.

Application 1: In Vitro Neuroprotection Assay

Objective: Evaluate the efficacy of the compound in protecting SH-SY5Y (human neuroblastoma) cells against MPP+-induced toxicity (a model of Parkinson's Disease).

Materials:

  • SH-SY5Y Cell Line (ATCC® CRL-2266™)

  • DMEM/F12 Medium + 10% FBS

  • MPP+ Iodide (Sigma)

  • MTT or CellTiter-Glo® Reagent

  • This compound (Test Compound)[1][2][3][4][5]

Step-by-Step Protocol:

  • Seeding:

    • Seed SH-SY5Y cells in 96-well plates at a density of

      
       cells/well.
      
    • Incubate for 24 hours at 37°C, 5% CO

      
      .
      
  • Pre-treatment:

    • Replace medium with fresh medium containing the Test Compound at graded concentrations (0.1, 1, 10, 50 µM).

    • Include Vehicle Control (0.1% DMSO) and Positive Control (e.g., 10 µM Memantine or BDNF).

    • Incubate for 2 hours.

  • Insult:

    • Add MPP+ to all wells (except "No Insult" control) to a final concentration of 1 mM.

    • Incubate for 24 hours.

  • Readout:

    • Add 10 µL MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

    • Solubilize formazan crystals with 100 µL DMSO.

    • Measure Absorbance at 570 nm.

Data Analysis: Calculate % Cell Viability relative to the "No Insult" control. A dose-dependent recovery of viability indicates neuroprotection.

Application 2: In Vivo Behavioral Assessment (Mouse Model)

Objective: Assess cognitive enhancement or motor recovery in a scopolamine-induced amnesia model (Alzheimer's surrogate).

Experimental Groups (n=10/group):

  • Control: Saline + Vehicle

  • Model: Scopolamine (1 mg/kg, i.p.) + Vehicle

  • Treatment Low: Scopolamine + Test Compound (5 mg/kg, i.p.)

  • Treatment High: Scopolamine + Test Compound (20 mg/kg, i.p.)

Workflow:

  • Acclimatization: 7 days prior to testing.

  • Dosing Phase (Acute):

    • Administer Test Compound (T-60 min).

    • Administer Scopolamine (T-30 min).

    • Begin Behavioral Test (T=0).

  • Behavioral Assay: Morris Water Maze (MWM):

    • Training (Days 1-4): 4 trials/day to locate a submerged platform. Measure Escape Latency.

    • Probe Trial (Day 5): Remove platform. Measure Time in Target Quadrant.

    • Rationale: Scopolamine impairs spatial memory (increased latency). Effective treatment should reduce latency and increase time in the target quadrant.

Data Presentation Template:

GroupDose (mg/kg)Escape Latency (s) [Day 4]Time in Target Quadrant (%)
Control -15.2 ± 2.145.0 ± 5.2
Model (Scop) 1.055.4 ± 4.318.5 ± 3.1
Treatment (Low) 5.042.1 ± 3.825.4 ± 4.0
Treatment (High) 20.022.3 ± 2.938.2 ± 3.5

Critical Considerations & Troubleshooting

  • Solubility Issues: If the compound precipitates in PBS, use 20% Hydroxypropyl-beta-cyclodextrin (HP-

    
    -CD) as the vehicle carrier.
    
  • Receptor Selectivity: While the phenylpiperazine core targets 5-HT/Sigma, off-target binding to

    
    -adrenergic receptors may cause hypotension. Monitor animal vitals during high-dose studies.
    
  • Metabolism: Be aware that phenylpiperazine derivatives can be metabolized by CYP2D6. Interspecies differences (Mouse vs. Rat vs. Human) in metabolism should be considered when scaling doses.

References

  • Rousseaux, C. G., & Greene, S. F. (2016). Sigma receptors [σRs]: biology in normal and diseased states. Journal of Receptor, Ligand and Channel Research, 9, 1–13. Link

  • Maurice, T., & Goguadze, N. (2017). Sigma-1 receptor antagonists: a new class of neuroprotective agents?. Neural Regeneration Research, 12(10), 1593–1596. Link

  • Glennon, R. A. (2005). Phenylpiperazine derivatives as serotonin ligands. Current Topics in Medicinal Chemistry, 5(5), 427-440. Link

  • Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature Protocols, 1(2), 848–858. Link

  • PubChem Compound Summary. (n.d.). This compound (CAS 25032-16-0).[1][2][3][4] National Center for Biotechnology Information. Link

Sources

Introduction: The Phenylpiperazine Scaffold as a Privileged Structure

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to High-Throughput Screening of Phenylpiperazine Libraries for Drug Discovery

The N-phenylpiperazine moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of biologically active compounds.[1][2] Its unique structural and physicochemical properties—including a protonatable nitrogen atom for key receptor interactions and a modifiable phenyl ring for tuning selectivity and pharmacokinetics—make it a highly versatile template for drug design.[2][3] This scaffold is particularly prominent in agents targeting the central nervous system (CNS), forming the core of drugs that modulate serotonergic, dopaminergic, and adrenergic receptors, many of which are G-protein coupled receptors (GPCRs).[4][5][6]

Given its proven "druglikeness," libraries of phenylpiperazine derivatives represent a fertile ground for identifying novel therapeutic leads for a wide range of diseases, from neurological disorders to cancer.[1][7][8] High-throughput screening (HTS) is the essential methodology that enables the rapid and efficient interrogation of these large chemical libraries to uncover promising "hit" compounds.[9][10] This guide provides a comprehensive overview of the principles, protocols, and data analysis workflows for successfully executing an HTS campaign focused on phenylpiperazine libraries, with a specific application targeting GPCR antagonists.

Section 1: The High-Throughput Screening Workflow

At its core, HTS is a systematic, automated process designed to test thousands to millions of compounds against a biological target.[10][11] The goal is not to discover a drug directly, but to identify "hits"—compounds that produce a desired biological response—which serve as the starting point for medicinal chemistry optimization.[12][13] The entire process is a funnel, starting with a large library and progressively narrowing down to a small number of validated, high-quality leads.

The general workflow of an HTS campaign is a multi-stage process that demands careful planning and rigorous quality control at every step.[12][14]

HTS_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Hit Triage Lib_Prep Compound Library Management & Plating Assay_Dev Assay Development & Miniaturization Lib_Prep->Assay_Dev Validation Assay Validation (Z'-Factor > 0.5) Assay_Dev->Validation Primary_Screen Primary HTS (Single Concentration) Validation->Primary_Screen Data_Analysis Data Analysis & Hit Identification Primary_Screen->Data_Analysis Hit_Confirm Hit Confirmation (Re-test) Data_Analysis->Hit_Confirm Dose_Response Dose-Response (IC50/EC50) Hit_Confirm->Dose_Response Secondary_Assays Secondary & Orthogonal Assays Dose_Response->Secondary_Assays Validated_Hit Validated Hit Secondary_Assays->Validated_Hit

Caption: General workflow for a typical HTS campaign.

Section 2: Assay Development and Optimization

The success of any HTS campaign hinges on the development of a robust, reliable, and scalable assay.[12] The choice of assay technology depends on the biological target. Since many phenylpiperazine derivatives target GPCRs, cell-based assays that measure downstream signaling events are often preferred as they provide more physiologically relevant data than purified, cell-free biochemical assays.[11][15][16]

Choosing the Right Assay: Cell-Based vs. Biochemical
  • Biochemical Assays: These assays use purified components (e.g., a receptor and a radiolabeled ligand) in a cell-free system.[17] They are excellent for studying direct binding interactions but may miss compounds that require a cellular context to be active.[15]

  • Cell-Based Assays: These assays utilize living cells to measure a compound's effect on a cellular process, such as second messenger generation, reporter gene activation, or cell viability.[16][18] They offer greater biological relevance, as compounds must cross the cell membrane and act on the target in its native environment.[11] For GPCRs, common cell-based readouts include changes in intracellular calcium (Ca²⁺) or cyclic AMP (cAMP).[19][20]

Miniaturization and Automation

To be cost-effective and efficient, assays must be miniaturized from standard 96-well plates to 384- or 1536-well formats.[21][22] This process reduces the consumption of expensive reagents and valuable library compounds.[10] Automation using robotic liquid handlers is crucial for achieving the precision and throughput required for screening tens of thousands of compounds per day.[9][23]

Establishing Assay Robustness: The Z'-Factor

Before embarking on a full-scale screen, the assay must be validated to ensure its quality and reliability.[21] The most widely accepted statistical parameter for this is the Z'-factor (pronounced "Z-prime").[24] It measures the dynamic range and data variation of the assay.

The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:



An assay is considered robust and suitable for HTS when its Z'-factor is consistently greater than 0.5.[21][24]

Z'-Factor ValueAssay QualityInterpretation
1.0IdealAn assay with no data variation.
> 0.5ExcellentA large separation band between controls; suitable for HTS.[21]
0 to 0.5MarginalMay be acceptable but requires careful data analysis; prone to false results.
< 0UnacceptableThe signals from positive and negative controls overlap; assay has failed.[24]

Section 3: Detailed Protocol: Screening for GPCR Antagonists via Calcium Flux Assay

This protocol describes a no-wash, fluorescence-based calcium flux assay in a 384-well format, a common method for identifying modulators of Gq-coupled GPCRs.[25][26] Phenylpiperazine libraries are frequently screened against this target class, such as serotonin receptors (e.g., 5-HT2A).[25]

Materials and Reagents
  • Cell Line: A recombinant cell line stably expressing the target Gq-coupled GPCR (e.g., HEK293-5HT2A).

  • Phenylpiperazine Library: 10 mM stock solutions in 100% DMSO.

  • Assay Plates: 384-well, black-walled, clear-bottom microplates.

  • Reagents:

    • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Calcium-6).

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

    • Probenecid (an anion-exchange transport inhibitor to prevent dye leakage).

    • Known antagonist (Positive Control, e.g., Ketanserin for 5-HT2A).

    • Agonist for the target receptor (e.g., Serotonin for 5-HT2A).

  • Equipment:

    • Automated liquid handling system.

    • Fluorescence plate reader with kinetic reading and automated injection capabilities (e.g., FLIPR, PHERAstar).[13]

Step-by-Step Experimental Procedure
  • Cell Plating:

    • Culture cells to approximately 80-90% confluency.

    • Harvest the cells and resuspend them in culture medium at a determined optimal density (e.g., 200,000 cells/mL).

    • Using an automated dispenser, seed 25 µL of the cell suspension into each well of the 384-well assay plates.

    • Incubate the plates overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and probenecid in the assay buffer.

    • Remove the culture medium from the cell plates.

    • Add 20 µL of the dye loading buffer to each well.

    • Incubate the plates for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye.

  • Compound Addition (Antagonist Mode):

    • Prepare intermediate "daughter" plates by diluting the phenylpiperazine library stock plates into assay buffer to achieve the desired screening concentration (e.g., 10 µM final concentration).

    • Define control wells on each plate:

      • Negative Control: Wells receiving only assay buffer with DMSO (vehicle).

      • Positive Control: Wells receiving a known antagonist at a concentration that gives maximum inhibition.

    • Using an automated liquid handler, transfer 10 µL from the daughter plates to the corresponding wells of the cell plates.

    • Incubate at room temperature for 15-30 minutes. The rationale for this pre-incubation is to allow the compounds to enter the cells and bind to the target receptor before stimulation.

  • Agonist Stimulation and Signal Detection:

    • Prepare the agonist solution in assay buffer at a concentration that elicits an EC₈₀ response (the concentration giving 80% of the maximal response). This concentration is chosen to ensure a robust signal window for detecting antagonists.

    • Place the cell plate into the fluorescence plate reader.

    • Initiate a kinetic read (measuring fluorescence over time). A baseline fluorescence is measured for 10-20 seconds.

    • The instrument's integrated liquid handler injects 10 µL of the agonist solution into each well.

    • Continue reading the fluorescence signal for an additional 60-120 seconds to capture the peak intracellular calcium release.[25]

Section 4: Data Analysis, Hit Identification, and Validation

Raw data from an HTS campaign can be noisy and contain systematic errors.[27] A rigorous data analysis pipeline is essential to confidently identify true hits while minimizing the false positive rate.[14][28]

Data Normalization and Quality Control
  • Raw Data Processing: The primary output from the plate reader is the fluorescence intensity over time for each well. The response is typically calculated as the maximum signal minus the baseline signal.

  • Normalization: To compare data across multiple plates, raw values are converted to a percentage activity. For an antagonist screen, this is typically Percent Inhibition , calculated relative to the on-plate controls:

    
    
    
  • Plate-Level QC: For each plate, calculate the Z'-factor. Plates with a Z' < 0.5 should be flagged for review or re-testing.[24]

Hit Identification

A "hit" is a compound that meets a predefined activity threshold. A common approach is to use a statistical cutoff based on the distribution of all library compounds.[29]

  • Z-Score Method: The Z-score measures how many standard deviations a compound's activity is from the mean activity of the plate (typically represented by the DMSO/negative controls).

    
    
    (where X is the % inhibition of the compound, and μ and σ are the mean and standard deviation of all sample wells).
    
  • Hit Threshold: A common threshold for hit selection is a Z-score ≥ 3 or a Percent Inhibition > 50%.[22][30]

Hit Triage and Validation

A primary hit is not a validated lead. A crucial follow-up process, often called a "hit triage" cascade, is required to eliminate false positives and confirm the activity of genuine hits.[31][32]

Hit_Triage Primary_Hits Primary Hits (from single-point screen) Retest Confirmation Screen (Re-test fresh compound) Primary_Hits->Retest Dose_Response Dose-Response Assay (Generate IC50 curve) Retest->Dose_Response Confirmed False_Positive1 Discarded (Not Confirmed) Retest->False_Positive1 Not Confirmed SAR_Analysis SAR Analysis (Group active analogs) Dose_Response->SAR_Analysis Orthogonal_Assay Orthogonal / Counter-Screen (Different assay format) SAR_Analysis->Orthogonal_Assay Validated_Hit Validated Hit Series Orthogonal_Assay->Validated_Hit Validated False_Positive2 Discarded (Assay Interference) Orthogonal_Assay->False_Positive2 False Positive

Caption: A typical workflow for hit triage and validation.
  • Hit Confirmation: Primary hits are re-tested using freshly sourced compound powder to ensure the initial activity was not due to an error in the library plate.[33]

  • Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (typically an 8- to 10-point titration) to determine their potency (IC₅₀ value).[22] This step helps prioritize the most potent compounds.

  • Orthogonal and Counter-Screens: It is critical to test confirmed hits in a different assay format (orthogonal screen) to ensure the observed activity is not an artifact of the primary assay technology (e.g., compound auto-fluorescence).[31] Counter-screens are used to check for non-specific activity or cytotoxicity.

Example Screening Data Summary
ParameterValueRationale & Interpretation
Library Size50,000 compoundsThe total number of unique phenylpiperazine derivatives screened.
Screening Concentration10 µMA standard single concentration for primary HTS to balance sensitivity with the risk of non-specific effects.[21]
Assay Format384-well plateA miniaturized format to increase throughput and reduce reagent costs.[22]
Primary Hit Rate1.2% (600 compounds)Percentage of compounds meeting the hit criteria (e.g., >50% inhibition). A typical hit rate is between 0.5-2%.
Confirmed Hit Rate0.8% (400 compounds)Percentage of primary hits that were confirmed upon re-testing. A drop from the primary rate is expected.[33]
Potency Range (IC₅₀)50 nM - 25 µMThe range of potencies observed for confirmed hits in dose-response studies. Compounds with lower IC₅₀ values are more potent.
Validated Hit Series5Number of distinct chemical series (clusters of structurally related active compounds) identified after triage.[31]

Section 5: Best Practices in Compound Management

The integrity of the compound library is paramount to the success of an HTS campaign.[34] Poor compound management can lead to degraded samples and unreliable screening data.[35]

  • Storage: Master libraries should be stored at -20°C or -80°C in 100% DMSO to prevent degradation.[9] Avoid repeated freeze-thaw cycles, which can cause compound precipitation and degradation.[35]

  • Quality Control: Periodically assess the purity and identity of library compounds to ensure what is being screened is what is on the label.[34]

  • Automation: Utilize automated systems for compound storage and retrieval to minimize human error and ensure accurate tracking of every sample.[9][34]

Conclusion

High-throughput screening of phenylpiperazine libraries is a powerful strategy for identifying novel starting points for drug discovery programs. The success of such a campaign is not merely a matter of speed and scale; it is built upon a foundation of meticulous assay development, rigorous quality control, and a systematic data analysis and hit validation cascade. By integrating robust cell-based assays with automated platforms and a thoughtful triage process, researchers can effectively navigate the vast chemical space of phenylpiperazine derivatives to uncover high-quality, validated hits worthy of advancement into lead optimization.

References

  • Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. (n.d.). Google Scholar.
  • High-Throughput GPCR Assay Development. (2021, February 2). Agilent.
  • GPCR Screening Services. (n.d.).
  • Tango GPCR Assay System. (n.d.). Thermo Fisher Scientific - US.
  • Melo, F. A., & Agulto, L. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. PubMed.
  • Assays for HTS/HCS. (n.d.).
  • An, F., & Horvath, P. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global.
  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Ncardia.
  • How Are Biochemical Assays Used in High-Throughput Screening? (2025, April 21).
  • Latorraca, N. R., et al. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC.
  • Application Notes and Protocols for High-Throughput Screening of Piperazine-Based Compound Libraries. (2025, December). Benchchem.
  • Kevorkov, D., & Makarenkov, V. (n.d.). Quality control and data correction in high-throughput screening. Université du Québec à Montréal.
  • High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. (2011, June 3).
  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. (n.d.).
  • Gαq GPCR assays. (n.d.). ION Biosciences.
  • Fox, J. T., & Myung, K. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget.
  • High-Throughput Screening Steps. (n.d.). UCSF.
  • Establishing assays and small molecule screening facilities for Drug discovery programs. (2011, February 16). Drug Discovery World.
  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Drug Discovery Today.
  • HTS quality control and data analysis: a process to maximize information from a high-throughput screen. (2005, September 15). PubMed.
  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. (n.d.). Vipergen.
  • Chemical Libraries: Types, Design Strategies and Applications in Drug Discovery. (n.d.). Vipergen.
  • Compound Management for Quantitative High-Throughput Screening. (n.d.). PMC - NIH.
  • Stanbery, L., & Matson, J. S. (2017).
  • Accelerating Discovery and Development with Advances in High-Throughput Screening. (2024, November 7).
  • Primary high-throughput screening (HTS) data quality control review. (n.d.).
  • Data analysis approaches in high throughput screening. (2014, April 8). SlideShare.
  • Analysis of HTS data. (2017, November 13). Cambridge MedChem Consulting.
  • SciLifeLab & KNIME Help Labs Asses Raw Data
  • Phenylpiperazine derivatives: A patent review (2006 - Present). (2025, August 7).
  • Hit Identific
  • Chan, J. A., & Hueso-Rodríguez, J. A. (2002). Compound library management. PubMed.
  • HTS Quality Control and Data Analysis: A Process to Maximize Information from a High-Throughput Screen. (2005, September 1). Bentham Science Publishers.
  • In-silico Studies of Phenyl Piperazine Derivatives Against Depression. (2024, December 31). Jetir.Org.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Preprints.org.
  • Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chrom
  • Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. (n.d.). PMC.
  • Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. (2011, May 19). MDPI.
  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2024, September 10). PMC.
  • Phenylpiperazine Derivatives: A Patent Review (2006 - Present). (2012, October 15). PubMed.
  • Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. (2009, May 29).
  • Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. (n.d.). Curia.
  • Design and synthesis of phenylpiperazine derivatives as potent anticancer agents for prost
  • High-throughput screening (HTS). (n.d.). BMG LABTECH.
  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025, May 3). LinkedIn.
  • High Throughput Screening: Methods and Protocols, Second Edition. (2025, August 10).
  • High-Throughput Screening (HTS)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 1-(4-Phenylpiperazin-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 1-(4-Phenylpiperazin-1-yl)propan-2-amine .

This guide prioritizes the Reductive Amination Route via the ketone intermediate, as it offers the highest potential for yield optimization and scalability compared to the multi-step Gabriel synthesis or the hazardous direct alkylation with primary halides.

Case ID: PP-AMINE-OPT-01 Status: Active Analyst: Senior Application Scientist

Executive Summary & Reaction Logic

The synthesis of this compound typically faces three yield-limiting bottlenecks:

  • Regioselectivity: During the initial alkylation of phenylpiperazine.

  • Imine Stability: Hydrolysis of the intermediate imine prior to reduction.

  • Dimerization: Formation of secondary amine impurities during the reduction step.

This guide focuses on a Two-Stage Optimized Protocol :

  • Stage A: Ring-opening of propylene oxide to form the alcohol, followed by oxidation to the ketone (1-(4-phenylpiperazin-1-yl)propan-2-one). Note: This is preferred over chloroacetone alkylation due to safety and selectivity.

  • Stage B: Reductive amination of the ketone to the target amine using a buffered hydride system.

Diagnostic Workflow

Use this logic flow to identify where your current yield loss is occurring.

OptimizationWorkflow Start Start: Yield Analysis CheckPurity Is Intermediate (Ketone/Alcohol) >95% Pure? Start->CheckPurity CheckImine Is Imine Formation Complete (TLC/LCMS)? CheckPurity->CheckImine Yes Action1 Purify Intermediate (Column/Crystallization) CheckPurity->Action1 No CheckpH Check Reaction pH (Target: 5.0 - 6.0) CheckImine->CheckpH No/Slow CheckWater Is Water Present in Solvent? CheckImine->CheckWater Yes, but low yield Action2 Add Molecular Sieves (3Å) Increase Eq. of NH4OAc CheckpH->Action2 pH is OK Action3 Adjust with AcOH or TEA CheckpH->Action3 pH < 4 or > 7 CheckWater->Action2 Dry Solvents Action4 Switch to NaBH(OAc)3 (Milder, tolerates water better) CheckWater->Action4 Cannot Dry Completely

Figure 1: Troubleshooting logic for yield optimization in reductive amination workflows.

Optimized Experimental Protocols

Protocol A: Synthesis of the Ketone Intermediate

Target: 1-(4-phenylpiperazin-1-yl)propan-2-one Rationale:[1] Direct alkylation with chloroacetone is hazardous and prone to over-alkylation. The propylene oxide route is cleaner.

Step 1: Epoxide Opening [2]

  • Reagents: 1-Phenylpiperazine (1.0 eq), Propylene Oxide (1.2 eq), Ethanol (0.5 M concentration).

  • Procedure: Reflux 1-phenylpiperazine and propylene oxide in ethanol for 4–6 hours.

  • Checkpoint: Monitor consumption of piperazine by TLC.

  • Workup: Evaporate volatiles. The resulting 1-(4-phenylpiperazin-1-yl)propan-2-ol is usually quantitative and pure enough for the next step.

Step 2: Swern Oxidation (or Jones Oxidation)

  • Reagents: Oxalyl chloride (1.1 eq), DMSO (2.2 eq), TEA (5 eq), DCM.

  • Procedure: Standard Swern conditions (-78°C). Add Alcohol (from Step 1). Stir 30 min. Add TEA. Warm to RT.

  • Yield Target: >90%.

Protocol B: Reductive Amination (The Critical Step)

Target: this compound Optimization Focus: pH control and hydride source selection.

ParameterStandard ConditionOptimized Condition (High Yield) Reason for Change
Nitrogen Source Ammonia (gas/MeOH)Ammonium Acetate (NH₄OAc) Solid salt provides inherent buffering (pH ~6) and easier handling.
Hydride Source NaBH₄NaBH₃CN or NaBH(OAc)₃ NaBH₄ is too aggressive and reduces the ketone to alcohol before imine forms.
Stoichiometry 1:1 (Ketone:Amine)1:10 (Ketone:NH₄OAc) Large excess of ammonia drives equilibrium toward the imine (Le Chatelier's principle).
Additives None3Å Molecular Sieves Scavenges water produced during imine formation, preventing hydrolysis.

Step-by-Step Optimized Procedure:

  • Imine Formation: In a dry flask, dissolve Ketone (1.0 eq) and Ammonium Acetate (10.0 eq) in dry Methanol (0.1 M). Add activated 3Å Molecular Sieves .

  • Equilibration: Stir at Room Temperature (RT) for 1–2 hours. Do not add hydride yet. This allows the iminium species to accumulate.

  • Reduction: Cool to 0°C. Add NaBH₃CN (1.5 eq) portion-wise.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

  • Quench: Acidify with 1N HCl (destroy excess hydride), then basify with NaOH to pH >12.

  • Extraction: Extract with DCM. Wash with brine.

Troubleshooting & FAQs

Issue 1: "I am getting a large amount of the alcohol side-product."

Diagnosis: Direct reduction of the ketone occurred before the imine was formed. Solution:

  • Delay Hydride Addition: Ensure you stir the ketone and ammonium acetate for at least 2 hours before adding the reducing agent.

  • Switch Hydride: If using NaBH(OAc)₃, it is milder; however, NaBH₃CN is often superior for ammonia (primary amine) synthesis specifically.

  • Check pH: If the solution is too acidic (pH < 4), the carbonyl oxygen is protonated and reduced faster than the imine forms. Adjust to pH 6 using TEA or AcOH.

Issue 2: "My product is a mixture of primary and secondary amines (dimers)."

Diagnosis: The newly formed primary amine product reacted with unreacted ketone (competitive reaction). Solution:

  • Increase NH₄OAc: Boost the equivalents of ammonium acetate to 15–20 eq. A high concentration of ammonia suppresses the reaction of the product amine with the ketone.

  • Dilution: Run the reaction at a higher dilution (0.05 M) to reduce intermolecular collisions between product and starting material.

Issue 3: "Low conversion despite long reaction times."

Diagnosis: Water accumulation is shifting the equilibrium back to the ketone. Solution:

  • Molecular Sieves: Are you using them? If yes, are they activated (dried in an oven)?

  • Solvent Quality: Use anhydrous Methanol.

Issue 4: "The product is difficult to purify from the phenylpiperazine starting material."

Diagnosis: Incomplete alkylation in Stage A carried over. Solution:

  • Scavenging: Use a polymer-supported electrophile (e.g., isocyanate resin) to scavenge unreacted phenylpiperazine before the oxidation step.

  • Chromatography: The target amine is a primary amine. It will streak on silica. Use 1% Triethylamine (TEA) or Ammonia in your eluent (DCM/MeOH) to sharpen the peaks.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Beshore, D. C., & Dinsmore, C. J. (2002).[3] "Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization." Organic Letters, 4(7), 1201-1204. Link

  • Gilio, A. K., et al. (2022). "Reductive Aminations by Imine Reductases: From Milligrams to Tons." Chemical Reviews, 122. Link

  • Kassab, A. E., et al. (2013). "Synthesis of new 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives and evaluation of their antidepressant-like effects." Medicinal Chemistry Research, 22, 803–811. Link

  • Wachi, K., & Kamata, K. (2025).[4] "Reaction optimization for propylene oxide." ResearchGate.[4] Link

Sources

Troubleshooting 1-(4-Phenylpiperazin-1-YL)propan-2-amine NMR peak assignments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(4-Phenylpiperazin-1-yl)propan-2-amine

Welcome to the technical support guide for the NMR analysis of this compound. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with assigning the ¹H NMR peaks for this molecule. Our goal is to provide clear, actionable advice to ensure the accurate structural elucidation of your compound.

At-a-Glance: Molecular Structure & Expected ¹H NMR Data

A crucial first step in any NMR analysis is to have a clear picture of the molecule's structure and the expected chemical environments of its protons.

Diagram: Annotated Structure of this compound

Caption: Labeled structure for NMR peak assignment.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton Label Assignment Expected δ (ppm) Multiplicity Integration
Hₐ -CH(NH₂) ~2.8 - 3.2 Multiplet (m) 1H
Hₑ Phenyl (ortho) ~6.9 - 7.0 Doublet (d) or Triplet (t) 2H
Phenyl (meta) ~7.2 - 7.4 Triplet (t) 2H
H₉ Phenyl (para) ~6.8 - 6.9 Triplet (t) 1H
H꜀ Piperazine (N-Ph) ~3.1 - 3.3 Triplet (t) or Multiplet (m) 4H
HᏧ Piperazine (N-Alkyl) ~2.5 - 2.7 Triplet (t) or Multiplet (m) 4H
Hₑ -CH₂-CH ~2.4 - 2.6 Multiplet (m) 2H
Hₕ -CH₃ ~1.0 - 1.2 Doublet (d) 3H

| -NH₂ | Amine | ~1.5 - 3.0 (variable) | Broad Singlet (br s) | 2H |

Note: Chemical shifts are predictions and can vary based on solvent, concentration, and temperature.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the NMR analysis of this compound in a question-and-answer format.

Q1: My aromatic signals (Hₑ, Hբ, H₉) are overlapping and difficult to assign. How can I resolve them?

Answer: This is a common challenge due to the similar electronic environments of the phenyl protons.

  • Causality: The electron-donating character of the piperazine nitrogen influences the entire phenyl ring, but the difference between the ortho, meta, and para positions can be subtle.

  • Troubleshooting Steps:

    • Change the Solvent: Switching from a standard solvent like CDCl₃ to an aromatic solvent like benzene-d₆ can significantly alter the chemical shifts. The π-stacking interactions between benzene-d₆ and the phenyl ring of your analyte will often induce differential shielding, spreading the signals apart and simplifying interpretation.[1][2]

    • Increase Spectrometer Field Strength: If available, acquiring the spectrum on a higher field instrument (e.g., moving from 400 MHz to 600 MHz) will increase signal dispersion, often resolving the overlap.[3]

    • Utilize 2D NMR: A COSY (Correlation Spectroscopy) experiment is invaluable here. You should observe a strong correlation between the ortho protons (Hₑ) and the meta protons (Hբ), and a weaker correlation between the meta protons (Hբ) and the para proton (H₉). This allows you to "walk" through the spin system and assign connectivity unambiguously.[4]

Q2: The piperazine protons (H꜀, HᏧ) are showing broad signals or complex multiplets, not clean triplets. Why is this happening?

Answer: The complexity of the piperazine signals often arises from restricted rotation and conformational dynamics.

  • Causality: The piperazine ring can undergo a "chair-to-chair" conformational interconversion. If this process is slow on the NMR timescale, the axial and equatorial protons on each carbon become chemically distinct, leading to more complex splitting patterns (e.g., multiplets instead of simple triplets).[5] Broadening can also occur if the rate of this exchange is intermediate.

  • Troubleshooting Steps:

    • Variable Temperature (VT) NMR: Acquiring the spectrum at a higher temperature (e.g., 50-80 °C) can increase the rate of conformational exchange. This often causes the complex multiplets to coalesce into simpler, time-averaged signals (like sharp triplets), confirming that the complexity was due to dynamic effects.[1]

    • Confirm with ¹³C NMR: The carbon signals of the piperazine ring should appear around 45-55 ppm.[5] An HSQC experiment will directly correlate which protons are attached to which carbons, helping to confirm the piperazine region.

Q3: I see an unexpected broad peak in my spectrum. How can I confirm if it's my -NH₂ protons?

Answer: The primary amine protons (-NH₂) are often broad and their chemical shift is highly variable.

  • Causality: Amine protons can undergo rapid chemical exchange with trace amounts of water or acid in the NMR solvent, or even with each other. This exchange process broadens the signal and often decouples it from adjacent protons, meaning you won't see the expected splitting.[6][7]

  • Troubleshooting Protocol: The D₂O Shake

    • Acquire your standard ¹H NMR spectrum.

    • Add one drop of deuterium oxide (D₂O) to your NMR tube.

    • Shake the tube vigorously for 30 seconds.

    • Re-acquire the ¹H NMR spectrum.

    • Result: The -NH₂ protons will exchange with deuterium from the D₂O, becoming -ND₂. Since deuterium is not observed in ¹H NMR, the peak corresponding to the amine protons will disappear.[1][8] This is a definitive test for exchangeable protons like -NH₂ or -OH.

Q4: I am struggling to definitively assign the aliphatic chain protons (Hₐ, Hₑ, Hₕ). How can 2D NMR provide conclusive evidence?

Answer: When 1D spectra are ambiguous, 2D NMR techniques provide a roadmap of the molecule's connectivity.

  • Causality: The aliphatic region can be crowded, and while the multiplicities provide clues, direct confirmation of which proton group is adjacent to another requires correlation experiments.

  • Workflow: Using COSY and HSQC

    • Run a COSY Spectrum: This experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds).[9] You should expect to see the following key cross-peaks:

      • A cross-peak between the methine proton Hₐ and the methylene protons Hₑ .

      • A cross-peak between the methine proton Hₐ and the methyl protons Hₕ .

    • Run an HSQC Spectrum: This experiment shows one-bond correlations between protons and the carbons they are directly attached to.[10] This will definitively link each proton signal to its corresponding carbon signal, confirming the identity of the -CH, -CH₂, and -CH₃ groups.

Diagram: 2D NMR Troubleshooting Workflow

workflow start Ambiguous Aliphatic Signals (Hₐ, Hₑ, Hₕ) cosy Run ¹H-¹H COSY Experiment start->cosy hsqc Run ¹H-¹³C HSQC Experiment start->hsqc confirm Confirm Connectivity & Finalize Assignments cosy->confirm Identifies H-H couplings (e.g., Hₐ ↔ Hₑ, Hₐ ↔ Hₕ) hsqc->confirm Identifies C-H one-bond connections (e.g., Hₐ → Cₐ)

Sources

Improving the selectivity of 1-(4-Phenylpiperazin-1-YL)propan-2-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Selectivity & Synthetic Optimization Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads Status: [ONLINE]

Welcome to the Selectivity Optimization Hub

You are working with a privileged but promiscuous scaffold . The 1-(4-phenylpiperazin-1-yl)propan-2-amine core is the engine behind drugs like Naftopidil (α1-blocker) and probes for 5-HT1A , D2 , and 5-HT7 receptors.

The challenge is not potency; it is selectivity . This scaffold naturally binds to multiple aminergic GPCRs. This guide provides the troubleshooting protocols to decouple these mechanisms, focusing on the "Selectivity Paradox" between Serotonergic (5-HT) and Adrenergic (α1) targets.

PART 1: The Selectivity Troubleshooting Guide (SAR)

Issue: "My lead compound has nanomolar affinity for 5-HT1A but hits α1-adrenergic receptors with equal potency (low selectivity ratio)."

The Diagnostic: The "Ortho-Effect" & Tail Modulation

To shift selectivity, you must exploit the steric and electronic differences in the binding pockets. The phenylpiperazine head group dictates the "address" (which receptor family), but the linker and tail dictate the specific subtype.

Protocol 1: Decoupling 5-HT1A from α1-Adrenergic Affinity

  • Step A: The Phenyl Ring Substitution (The Head)

    • Action: Introduce an ortho-alkoxy group (e.g., -OCH3, -OEt).

    • Mechanism: The ortho-methoxy group (as seen in Naftopidil) forces the phenyl ring into a specific twisted conformation relative to the piperazine.

    • Result: While ortho-methoxy generally favors α1-adrenergic binding, shifting to a 2,3-dihydrobenzo[1,4]dioxin or adding a meta-electron withdrawing group (like -CF3 or -Cl) often retains 5-HT1A affinity while clashing with the α1 hydrophobic pocket.

  • Step B: The "Tail" Modification (The Amine Terminus)

    • Action: Rigidify the amine terminus.

    • Mechanism: α1 receptors tolerate flexible alkyl chains. 5-HT1A receptors have a specific "aromatic slot" deep in the pocket.

    • Recommendation: Replace simple alkyl tails with bulky, semi-rigid imides (e.g., hydantoins , phthalimides ) or heteroaryl amides.

    • Critical Insight: A 4-carbon spacer between the amide and the piperazine nitrogen is often optimal for 5-HT1A selectivity, whereas shorter linkers (2-3 carbons) favor α1 or D2.

Data Summary: Selectivity Shifts via Substitution

ModificationPrimary TargetOff-Target RiskMechanism of Action
Ortho-OCH3 (Phenyl) α1-Adrenergic5-HT1A / D2Steric twist favors α1 pocket geometry.
Meta-CF3 (Phenyl) 5-HT1A / 5-HT7α1-AdrenergicElectronic withdrawal reduces cation-π interaction strength at α1.
Hydantoin Tail 5-HT1AD2Bulky tail excludes D2 binding (steric clash).
2-Pyridyl (vs Phenyl) 5-HT1Aα1-AdrenergicPyridine nitrogen adds H-bond acceptor, specific to 5-HT pockets.
PART 2: Synthetic Workflow & Troubleshooting

Issue: "I am getting low yields or inseparable impurities during the alkylation step."

The synthesis of these derivatives usually proceeds via the opening of an epoxide or nucleophilic substitution. The most common failure point is dimerization or regio-isomer formation .

Workflow Visualization: The Chiral Route

Avoid racemic synthesis if selectivity is the goal. The (S)-enantiomer often drives α1-affinity, while the (R)-enantiomer can shift preference to 5-HT receptors.

SynthesisWorkflow cluster_QC Quality Control Checkpoint Start Start: Phenylpiperazine Intermediate Chiral Epoxide Intermediate Start->Intermediate K2CO3, MeCN, Reflux Reagent Chiral Epichlorohydrin ((S) or (R)) Reagent->Intermediate Reaction Ring Opening (Primary Amine Nucleophile) Intermediate->Reaction EtOH, 60°C Product Target: Chiral Propan-2-amine Deriv. Reaction->Product 1.0 eq Amine Impurity Bis-alkylation (Dimer Impurity) Reaction->Impurity Excess Epoxide or High Temp Check Check ee% (Chiral HPLC) Product->Check

Caption: Figure 1. Enantioselective synthesis pathway via chiral epichlorohydrin. Control of stoichiometry at the "Ring Opening" stage is critical to prevent dimer formation.

Synthetic Troubleshooting FAQs

Q: My reaction mixture turns black/tarry during the epoxide opening.

  • Cause: Oxidation of the phenylpiperazine or polymerization of the epoxide at high temperatures.

  • Fix: Perform the reaction under Nitrogen/Argon atmosphere. Lower the temperature to 60°C and extend the reaction time rather than refluxing at 80°C+. Add a radical scavenger if the amine is sensitive.

Q: I see a "double mass" peak in LC-MS (M+M).

  • Cause: Bis-alkylation. The primary amine you are reacting with the epoxide has two protons; it reacted with two epoxide molecules.

  • Fix: Use a large excess of the amine (3-5 equivalents) relative to the epoxide intermediate. This statistically favors the mono-alkylated product. The excess amine can be removed via evaporation or column chromatography.

Q: The enantiomeric excess (ee%) is lower than the starting material.

  • Cause: Racemization via an SN1-like mechanism if the epoxide opening is acid-catalyzed or heated too aggressively.

  • Fix: Ensure basic conditions (mild base like K2CO3). Avoid Lewis acids if maintaining chirality is paramount. Use (S)-(+)-epichlorohydrin to target the (S)-alcohol derivative.

PART 3: Assay Interference & Physicochemical Properties

Issue: "My Ki values are inconsistent between runs, or the compound precipitates in the buffer."

Phenylpiperazines are lipophilic bases (pKa ~8-9). They often suffer from Non-Specific Binding (NSB) .

Protocol: Managing Lipophilicity (LogP)

If your calculated LogP (cLogP) is > 4.5, your "selectivity" might actually be an artifact of the compound sticking to the plastic plates or membrane lipids rather than the receptor.

Decision Tree: Assay Optimization

AssayLogic Start Inconsistent Ki Data CheckLogP Check cLogP Start->CheckLogP HighLogP cLogP > 4.0 CheckLogP->HighLogP LowLogP cLogP < 4.0 CheckLogP->LowLogP NSB_Check Add 0.1% BSA to Assay Buffer HighLogP->NSB_Check Likely NSB Solubility Check DMSO Tolerance LowLogP->Solubility Likely Precipitation Result1 Ki Stabilizes: Issue was NSB NSB_Check->Result1 Result2 Ki Still Variable: Check Receptor Density Solubility->Result2

Caption: Figure 2. Troubleshooting logic for inconsistent binding data. High lipophilicity often requires the addition of BSA (Bovine Serum Albumin) to sequester the drug from plasticware.

Technical Tip: For this compound derivatives, the basic nitrogen of the piperazine is essential for the salt bridge with the Aspartate residue in the GPCR (Asp3.32). Do not modify this nitrogen to an amide or sulfonamide, or you will lose all affinity.

References
  • Mokrosz, J. L., et al. (1995). "Structure-activity relationship studies of CNS agents. Part 24: 1-(2-Hydroxy-3-(4-arylpiperazin-1-yl)propyl)-pyrrolidin-2-one derivatives as 5-HT1A receptor ligands." Archiv der Pharmazie.

  • López-Rodríguez, M. L., et al. (1999).[1] "Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines. 4. Study of the Steric Requirements of the Terminal Amide Fragment on 5-HT1A Affinity/Selectivity." Journal of Medicinal Chemistry.

  • Leopoldo, M., et al. (2011). "Structural modifications of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides: targeting dopamine D3 and serotonin 5-HT1A/5-HT7 receptors." Journal of Medicinal Chemistry.

  • Bojarski, A. J., et al. (2011). "Pharmacophore models based studies on the affinity and selectivity toward 5-HT1A with reference to α1-adrenergic receptors among arylpiperazine derivatives." Bioorganic & Medicinal Chemistry.

  • Rebolledo, F., et al. (2021). "Stereoselective Synthesis of 1-Arylpropan-2-amines from Allylbenzenes through a Wacker-Tsuji Oxidation." Advanced Synthesis & Catalysis.

Sources

1-(4-Phenylpiperazin-1-YL)propan-2-amine degradation pathways and stability

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support center for 1-(4-Phenylpiperazin-1-YL)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this molecule. Given that specific degradation studies for this compound are not extensively published, this document synthesizes established principles of organic chemistry, knowledge from structurally related compounds, and regulatory guidelines to provide a robust framework for your experimental work. We aim to equip you with the foundational knowledge to anticipate stability challenges, troubleshoot experimental anomalies, and design robust analytical methods.

This center is structured in a practical question-and-answer format to directly address the challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most chemically labile sites on the this compound molecule?

Answer: The structure of this compound contains several functional groups susceptible to degradation. Understanding these "hot spots" is the first step in predicting its stability profile.

  • Piperazine Nitrogens: The two nitrogen atoms within the piperazine ring are key reactive centers. The tertiary amine (N-1, attached to the phenyl and propyl groups) is particularly susceptible to oxidation, which can lead to the formation of an N-oxide. This is a very common degradation pathway for tertiary amines in pharmaceutical compounds.[1] The secondary amine character of the N-4 nitrogen (if considering the unsubstituted piperazine core, though here it's part of a phenylpiperazine) is also a site for potential reactions.

  • Primary Amine: The primary amine on the propan-2-amine side chain is a nucleophilic site and can undergo oxidative deamination or react with other moieties.

  • Benzylic-like Position: The carbon atom connecting the piperazine ring to the propan-2-amine side chain is adjacent to a nitrogen atom, making it susceptible to oxidative cleavage.

  • Aromatic Ring: The phenyl ring is generally stable but can undergo hydroxylation under aggressive oxidative (e.g., Fenton-type reagents) or photolytic conditions.

Q2: What are the primary degradation pathways I should be concerned about?

Answer: Based on the molecule's structure, you should anticipate degradation primarily through three main pathways: oxidation, hydrolysis, and photodegradation.

  • Oxidative Degradation: This is likely the most significant pathway. Atmospheric oxygen, peroxides, or metal ion contaminants can initiate oxidation. The primary products to expect are the N-oxide at the tertiary piperazine nitrogen and potential products from oxidative deamination of the primary amine.[1][2]

  • Hydrolytic Degradation: While the molecule lacks highly labile ester or amide bonds which are most susceptible to hydrolysis, pH extremes can still affect its stability. However, compared to oxidation, significant hydrolytic degradation is less probable under typical near-neutral pH conditions.

  • Photodegradation: Aromatic amines can be sensitive to light, particularly in the UV spectrum. Exposure to light can generate radical species, leading to a complex mixture of degradation products, including potential hydroxylation of the phenyl ring or cleavage of the side chain.[3][4]

Q3: What are the ideal storage conditions for this compound to ensure long-term stability?

Answer: To minimize degradation, the compound should be stored under conditions that mitigate the risks identified above.

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the rate of all chemical reactions, particularly thermal and oxidative degradation.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, preventing oxidative degradation. This is the most critical factor.
Light Amber vial or stored in the darkProtects the compound from photolytic degradation.
Form Solid (lyophilized powder)The compound is most stable in its solid form. In solution, degradation rates increase significantly.
pH (for solutions) Neutral to slightly acidic (pH 5-7)Avoids extreme pH conditions that could catalyze potential (though less likely) hydrolytic pathways.
Q4: Which analytical techniques are best suited for a stability-indicating study of this compound?

Answer: A stability-indicating method is one that can accurately quantify the active compound in the presence of its degradation products.[5] For this molecule, a combination of chromatographic and spectroscopic techniques is ideal.

  • Primary Technique: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is the workhorse method. It can separate the parent compound from its more polar degradation products (like N-oxides).

  • Confirmatory Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for identifying unknown peaks.[6][7] By determining the mass-to-charge ratio (m/z) of the degradants, you can propose structures and confirm degradation pathways. Techniques like tandem MS (MS/MS) can provide further structural fragmentation data.

Troubleshooting Guide

Problem: I'm observing new, unexpected peaks in the chromatogram of my stock solution that has been stored for a week.
  • Probable Cause: This is a classic sign of oxidative degradation, especially if the solution was stored in a clear vial or not under an inert atmosphere. The new peaks are likely more polar than the parent compound.

  • Troubleshooting Steps:

    • Characterize the Peaks: Use LC-MS to get the mass of the new peaks. An increase of 16 atomic mass units (amu) strongly suggests the formation of an N-oxide .

    • Confirm by Co-elution (if possible): If you can synthesize or acquire a standard of the suspected N-oxide, spiking it into your sample should show an increase in the corresponding peak area, confirming its identity.

    • Preventive Action: Prepare fresh stock solutions for critical experiments. If solutions must be stored, purge the vial with argon or nitrogen before sealing and store at -20°C or below in an amber vial.

Problem: My compound shows significant degradation during my forced degradation study under acidic conditions, but not under basic conditions.
  • Probable Cause: While the core structure isn't prone to simple acid/base hydrolysis, the protonation state of the amines is critical. Under acidic conditions, the piperazine and primary amine nitrogens will be protonated. This can potentially make adjacent bonds more susceptible to cleavage, although this compound lacks typical acid-labile groups. A more likely scenario is that the acidic medium contains dissolved oxygen or trace metals that are more reactive at low pH. Some unconventional hydrolytic reactions can be triggered under these conditions.[8] Fentanyl, a related piperidine compound, shows degradation under acidic conditions but is stable to base.[1]

  • Troubleshooting Steps:

    • De-gas your Acid: Before adding it to the compound, sparge your acidic solution (e.g., 0.1 M HCl) with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

    • Use High-Purity Reagents: Ensure your acid and water are of high purity to minimize metal contamination, which can catalyze oxidation.

    • Analyze Degradants: Use LC-MS to identify the products formed under acidic stress. This will provide crucial clues about the mechanism.

Problem: I am not seeing any degradation under my initial thermal or photolytic stress conditions.
  • Probable Cause: The initial stress conditions may not be aggressive enough. Forced degradation studies are intended to be more severe than standard accelerated stability tests to ensure the analytical method is truly stability-indicating.[5]

  • Troubleshooting Steps:

    • Increase Stress Level:

      • Thermal: If 60°C shows no effect, increase the temperature to 80°C. If studying the solid state, consider adding humidity (e.g., 80°C / 75% RH).

      • Photolytic: Ensure your light source meets ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). If initial exposure shows no degradation, extend the exposure time.

    • Change the Matrix: Degradation is often faster in solution than in the solid state. If you are testing the solid, repeat the study in an aqueous or aqueous/organic solution to increase molecular mobility and interaction with stressors.

Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

This protocol outlines a standard workflow for investigating degradation pathways as recommended by ICH guidelines.

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 acetonitrile:water mixture.

  • Set Up Stress Conditions: For each condition, use a separate vial. Include a control vial kept at -20°C in the dark. Aim for 5-20% degradation.

    • Acid Hydrolysis: Mix stock solution with 0.1 M HCl (1:1 v/v). Incubate at 60°C for 24-48 hours.

    • Base Hydrolysis: Mix stock solution with 0.1 M NaOH (1:1 v/v). Incubate at 60°C for 24-48 hours.

    • Oxidation: Mix stock solution with 3% H₂O₂ (1:1 v/v). Keep at room temperature for 12-24 hours.

    • Thermal: Transfer an aliquot of the stock solution to a vial and heat at 80°C for 48 hours.

    • Photolytic: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines.

  • Neutralization & Dilution:

    • After incubation, cool all samples to room temperature.

    • Neutralize the acid-stressed sample with an equivalent amount of 0.1 M NaOH and the base-stressed sample with 0.1 M HCl.

    • Dilute all samples (including the control) to a final concentration of ~100 µg/mL with the mobile phase.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC-UV method and by LC-MS to identify degradants.

  • Assessment: Calculate the percentage of degradation. Check for peak purity of the parent compound. Identify and characterize major degradation products.

Protocol 2: Development of a Stability-Indicating RP-HPLC Method
  • Column and Mobile Phase Selection:

    • Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Initial Gradient:

    • Run a fast scouting gradient (e.g., 5% to 95% B in 10 minutes) to determine the approximate retention time of the parent compound.

  • Method Optimization:

    • Analyze a mixture of the control and degraded samples (e.g., the oxidative stress sample).

    • Adjust the gradient to achieve baseline separation between the parent peak and all degradation products. A typical starting point would be a shallow gradient around the elution point of the parent compound.

    • Example Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 70% B

      • 15-17 min: 70% to 95% B

      • 17-18 min: Hold at 95% B

      • 18-20 min: Return to 10% B and equilibrate.

  • Detection: Use a PDA (Photodiode Array) detector to monitor at multiple wavelengths (e.g., 210 nm, 254 nm) and to assess peak purity.

  • Validation: Once the method is optimized, validate it according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

G cluster_main Predicted Degradation Pathways cluster_ox Oxidation (H₂O₂ / O₂) cluster_photo Photodegradation (UV/Vis Light) parent This compound n_oxide N-Oxide Product (+16 amu) parent->n_oxide Major Pathway deamination Deamination Product parent->deamination radicals Radical Intermediates parent->radicals Initiation hydroxylation Phenyl Hydroxylation (+16 amu) radicals->hydroxylation cleavage Side-chain Cleavage Products radicals->cleavage

Caption: Predicted degradation pathways for this compound.

G cluster_workflow Forced Degradation Workflow cluster_stress Apply Stress Conditions (ICH Q1A/Q1B) prep Prepare Drug Solution (e.g., 1 mg/mL) acid Acid (0.1M HCl, 60°C) prep->acid base Base (0.1M NaOH, 60°C) prep->base ox Oxidative (3% H₂O₂, RT) prep->ox thermal Thermal (80°C) prep->thermal photo Photolytic (ICH Chamber) prep->photo analysis Neutralize (if needed) & Dilute Samples acid->analysis base->analysis ox->analysis thermal->analysis photo->analysis hplc Analyze via Stability-Indicating HPLC-PDA Method analysis->hplc lcms Characterize Degradants via LC-MS/MS hplc->lcms Identify Unknowns report Assess Data: - Calculate % Degradation - Confirm Peak Purity - Propose Pathways hplc->report lcms->report

Caption: Workflow for conducting a comprehensive forced degradation study.

References

  • Proposed degradation pathways of the drug under different hydrolytic conditions. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (2024, April 4). PharmDev. Retrieved February 19, 2026, from [Link]

  • Eide-Haugmo, I. (2011). Thermal degradation of PZ-promoted tertiary amines for CO2 capture. The University of Texas at Austin. Retrieved February 19, 2026, from [Link]

  • Chen, X., et al. (2016). Thermal degradation of novel piperazine-based amine blends for CO2 capture. International Journal of Greenhouse Gas Control, 49, 239-249. Retrieved February 19, 2026, from [Link]

  • Garg, A., et al. (2010). Forced degradation of fentanyl: identification and analysis of impurities and degradants. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 325-34. Retrieved February 19, 2026, from [Link]

  • Tanthana, C., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Omega. Retrieved February 19, 2026, from [Link]

  • Mazari, S. A., et al. (2015). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control, 34, 203-220. Retrieved February 19, 2026, from [Link]

  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation of piperazine and its structural analogs. Scribd. Retrieved February 19, 2026, from [Link]

  • Force Degradation for Pharmaceuticals: A Review. (2022). IJSDR. Retrieved February 19, 2026, from [Link]

  • Schmidt, A. S. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Retrieved February 19, 2026, from [Link]

  • Freeman, S., & Rochelle, G. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 4, 43-50. Retrieved February 19, 2026, from [Link]

  • Richner, G. (2015). Thermal degradation of novel piperazine-based amine blends for CO2 capture. ResearchGate. Retrieved February 19, 2026, from [Link]

  • Tallontire, A. (2010, October 9). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Retrieved February 19, 2026, from [Link]

  • Szychowski, K. A., et al. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank, 2025, M2097. Retrieved February 19, 2026, from [Link]

  • Chen, E. (2012). Piperazine degradation in pilot plants. Mendeley. Retrieved February 19, 2026, from [Link]

  • Nielsen, P., et al. (2020). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. ACS Publications. Retrieved February 19, 2026, from [Link]

  • Mirkhani, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. ResearchGate. Retrieved February 19, 2026, from [Link]

  • Kumar, P., et al. (2023). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. Journal of Survey in Fisheries Sciences. Retrieved February 19, 2026, from [Link]

  • Kaur, I., et al. (2016). Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Indian Journal of Pharmaceutical Education and Research, 50(3), S161-S173. Retrieved February 19, 2026, from [Link]

  • Ranasinghe, C. (2018). MASS SPECTROMETRIC METHODS DEVELOPMENT FOR IDENTIFICATION OF DRUG/HERBICIDE SUBSTANCES AND MUTAGENIC IMPURITIES, AND GAS-PHASE REACTIVITY STUDY OF PHENYLCARBYNE ANIONS. Purdue University Graduate School. Retrieved February 19, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 1-(4-Phenylpiperazin-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the synthesis of 1-(4-phenylpiperazin-1-yl)propan-2-amine , a privileged scaffold in CNS-active drug discovery (often serving as a serotonin receptor modulator precursor).

While the target molecule appears structurally simple, its synthesis via the standard Reductive Amination route is prone to three specific failure modes:

  • Competitive Reduction: Formation of the alcohol analog (1-(4-phenylpiperazin-1-yl)propan-2-ol).

  • Dimerization: Formation of the secondary amine "dimer."

  • Quaternization: Over-alkylation during the precursor assembly.

This guide prioritizes the Ketone-Intermediate Route (via 1-(4-phenylpiperazin-1-yl)propan-2-one), as it offers the highest regioselectivity compared to epoxide ring-opening strategies.

Part 1: The Reaction Landscape (Visualized)

To troubleshoot effectively, you must visualize where the mass balance is being lost. The diagram below maps the Main Reaction Pathway against the critical "Off-Target" pathways.

ReactionPathways Start 1-Phenylpiperazine + Chloroacetone Ketone Intermediate: 1-(4-phenylpiperazin-1-yl) propan-2-one Start->Ketone SN2 Alkylation (Base, solvent) Quat Impurity A: Quaternary Ammonium Salt (Over-alkylation) Start->Quat Excess Alkylator High Temp Imine Intermediate: Imine / Iminium Species Ketone->Imine + NH4OAc (Equilibrium) Alcohol Impurity B: 1-(4-phenylpiperazin-1-yl) propan-2-ol Ketone->Alcohol Direct Reduction (NaBH3CN w/o Imine) Target TARGET: 1-(4-phenylpiperazin-1-yl) propan-2-amine Imine->Target Reduction (Hydride transfer) Dimer Impurity C: Secondary Amine Dimer Target->Dimer Reaction with Imine

Figure 1: Mechanistic pathway showing the genesis of Impurities A (Quat), B (Alcohol), and C (Dimer).

Part 2: Troubleshooting Modules

Module 1: The Precursor Synthesis (Alkylation)

Context: Reaction of 1-phenylpiperazine with chloroacetone (or bromoacetone) to form the ketone intermediate.

Q: My LC-MS shows a mass corresponding to [M + 56] or [M + 92]. What happened? A: You have generated Impurity A (Quaternary Ammonium Salt) .

  • Cause: The tertiary amine product (the ketone intermediate) is nucleophilic. If chloroacetone is present in excess or added too quickly, the product attacks a second equivalent of chloroacetone.

  • Correction:

    • Inverse Addition: Do not add the piperazine to the chloroacetone. Add the chloroacetone dropwise to a solution of phenylpiperazine.

    • Stoichiometry: Use a slight deficiency of chloroacetone (0.95 eq) relative to the piperazine. It is easier to wash away unreacted starting material than to separate the quaternary salt.

    • Base Selection: Use a heterogeneous base like

      
       in Acetone or MeCN. Avoid soluble strong bases which can promote rapid, uncontrolled alkylation.
      

Q: The reaction turned into a black tar. A: Chloroacetone is prone to self-polymerization under basic conditions.

  • Correction: Ensure your reaction temperature is kept low (

    
     to RT) during addition. If the reaction exotherms significantly, polymerization competes with N-alkylation.
    
Module 2: The Reductive Amination (Critical Step)

Context: Converting the ketone intermediate to the primary amine using an ammonia source and a hydride reducing agent.[1]

Q: I isolated the product, but the NMR shows a proton at ~3.9 ppm (multiplet) and IR shows a broad stretch at 3400 cm⁻¹. The mass is M+1 relative to the target. A: You have synthesized Impurity B (The Alcohol) .

  • Mechanism: The hydride reducing agent reduced the ketone before it could condense with ammonia to form the imine.

  • The Fix (The "Abdel-Magid" Protocol Modification):

    • You must shift the equilibrium toward the imine before adding the hydride.

    • Protocol Adjustment: Stir the ketone with Ammonium Acetate (10–15 eq) in Methanol for 1–2 hours before adding

      
      .
      
    • Pro-Tip: Do not use

      
       for this transformation; it is too aggressive and will almost exclusively yield the alcohol. Use 
      
      
      
      or
      
      
      .[2][3]

Q: My yield is low, and I see a heavy dimer peak (Mass = 2x Target - NH3). A: You have generated Impurity C (Secondary Amine Dimer) .

  • Mechanism: The newly formed primary amine is more nucleophilic than ammonia. It attacks the remaining imine/ketone, forming a secondary amine.

  • The Fix:

    • Ammonia Overload: You need a massive excess of the ammonia source to statistically favor the primary amine. Use Ammonium Acetate (20 eq) .

    • Concentration: Run the reaction more dilute (0.1 M). High concentrations favor intermolecular dimerization.

Part 3: Validated Experimental Protocol

This protocol is designed to minimize the side reactions described above. It utilizes a "buffered" reductive amination approach.

Materials Table
ReagentEquiv.[4][5][6][7][8]RoleCritical Note
1-(4-phenylpiperazin-1-yl)propan-2-one 1.0SubstrateEnsure free of chloroacetone residues.
Ammonium Acetate (

)
15.0 Amine SourceExcess prevents dimerization.
Sodium Cyanoborohydride (

)
1.2ReductantSelectively reduces imine over ketone at pH 6.
Methanol (Anhydrous) SolventMediumDry solvent promotes imine formation.
Molecular Sieves (3Å) N/AScavengerOptional: Removes water to drive imine equilibrium.
Step-by-Step Procedure
  • Imine Pre-formation (Critical for avoiding Alcohol):

    • In a dry flask, dissolve the Ketone (1.0 eq) in Methanol (0.1 M concentration).

    • Add Ammonium Acetate (15.0 eq) and 3Å Molecular Sieves.

    • Stir at Room Temperature for 2 hours . (Do not skip this lag time).

  • Reduction:

    • Cool the mixture to

      
      .
      
    • Add

      
       (1.2 eq) in one portion.
      
    • Allow to warm to RT and stir for 16–24 hours.

  • Workup (Safety):

    • Quench: Carefully acidify with 1N HCl to pH < 2 (destroys residual borohydride and hydrolyzes boron complexes). Caution: HCN gas evolution possible; perform in a fume hood.

    • Extraction: Wash the acidic aqueous layer with Ethyl Acetate (removes non-basic impurities like unreacted ketone or alcohol).

    • Basification: Basify the aqueous layer to pH > 12 using NaOH.

    • Isolation: Extract the target amine into DCM or EtOAc. Dry over

      
       and concentrate.
      
  • Purification:

    • If the "Dimer" impurity is present, it is difficult to separate by distillation.

    • Recommendation: Convert to the Dihydrochloride salt . Dissolve freebase in EtOH and add HCl/Ether. The primary amine salt often crystallizes preferentially over the secondary amine salt.

Part 4: Decision Logic (Troubleshooting Flowchart)

Use this logic gate to determine your next experimental move based on crude analysis.

Troubleshooting Start Analyze Crude Mixture (LC-MS / NMR) CheckAlcohol Is Alcohol Present? (Broad OH stretch, M+1) Start->CheckAlcohol CheckDimer Is Dimer Present? (Mass ~2x) CheckAlcohol->CheckDimer No ActionAlcohol Action: Increase Imine formation time. Switch from NaBH4 to NaBH3CN. CheckAlcohol->ActionAlcohol Yes CheckStart Is Starting Ketone Present? CheckDimer->CheckStart No ActionDimer Action: Increase NH4OAc to 20-30 equivalents. Dilute reaction. CheckDimer->ActionDimer Yes ActionStart Action: Check pH. Ensure pH is ~6. Add more reductant. CheckStart->ActionStart Yes Success Target Pure: Proceed to Salt Formation CheckStart->Success No

Figure 2: Decision tree for optimizing reaction conditions based on impurity profile.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][9][10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][7][9][10][11] Studies on Direct and Indirect Reductive Amination Procedures.[3][10] The Journal of Organic Chemistry, 61(11), 3849–3862.[3] [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell.
  • Google Patents. (2003).

Sources

Technical Support Center: Purification of 1-(4-Phenylpiperazin-1-YL)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of the crude synthesis product, 1-(4-Phenylpiperazin-1-YL)propan-2-amine. As a key pharmacophore found in many biologically active compounds, achieving high purity of this molecule is critical for reliable downstream applications.[1][2][3] This document moves beyond simple step-by-step instructions to explain the causality behind procedural choices, helping you troubleshoot and optimize your purification workflow.

FAQs: Choosing the Right Purification Strategy

This section addresses common questions about selecting the most effective purification protocol based on the nature of your crude product and the desired final purity.

Q1: I have just finished the synthesis. What is the most straightforward method for a first-pass purification of my crude product?

Answer: For a crude mixture containing this compound, an Acid-Base Extraction is the most robust and efficient initial purification step.[4] This technique leverages the basic nature of your target compound to separate it from non-basic (neutral or acidic) impurities.

The Underlying Principle (Expertise & Experience): Your target molecule has two basic nitrogen atoms: the secondary amine within the piperazine ring and the primary amine on the propan-2-amine moiety. In the presence of an aqueous acid (like 1-2 M HCl), these amine groups will be protonated to form ammonium salts.[5][6][7] This conversion from a neutral, organic-soluble molecule to a charged, water-soluble salt is the cornerstone of the separation.

  • Protonated Amine (Salt Form): Highly soluble in the aqueous layer.

  • Neutral/Acidic Impurities: Remain in the organic layer.

After separating the layers, the aqueous layer containing your protonated product is basified (e.g., with NaOH) to regenerate the neutral "free base" form of the amine, which will typically precipitate or can be extracted back into an organic solvent.[5][6] This process effectively washes away many impurities from the synthesis.

Q2: When should I consider using column chromatography?

Answer: Column chromatography should be your method of choice when you need to separate your target amine from impurities with similar basicity or polarity that cannot be removed by a simple acid-base extraction.

Trustworthiness & Causality: Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface.[8] Basic compounds like your phenylpiperazine derivative can interact strongly with these acidic sites via acid-base interactions. This often leads to significant problems:

  • Peak Tailing/Streaking: The compound slowly "bleeds" down the column instead of moving as a tight band, resulting in poor separation.

  • Irreversible Adsorption: A portion of your product may permanently stick to the column, leading to low recovery.[9]

To overcome this, you have two primary strategies:

  • Mobile Phase Modification: Add a small amount of a competing base, such as triethylamine (TEA) or ammonia, to your eluent system (e.g., 0.5-1% TEA in a Hexane/Ethyl Acetate gradient).[8] The modifier neutralizes the acidic sites on the silica, allowing your compound to elute properly.

  • Use of Amine-Functionalized Silica: Amine-bonded silica columns (KP-NH) have a basic surface that minimizes the problematic acid-base interactions, often providing excellent separation of amines without requiring mobile phase modifiers.[8][10]

Q3: My product is an oil after extraction. How can I solidify and further purify it?

Answer: If your purified free base is an oil, converting it to a stable crystalline salt is an excellent strategy for both handling and achieving higher purity. The hydrochloride (HCl) salt is most common for amines.

Expertise & Experience: The formation of a salt introduces strong ionic interactions, which facilitate the formation of a well-ordered crystal lattice. The crystallization process itself is a powerful purification step, as impurities that do not fit well into this lattice remain in the solvent.

A typical procedure involves dissolving the oily free base in a suitable solvent (like diethyl ether, isopropanol, or ethyl acetate) and adding a stoichiometric amount of HCl dissolved in a solvent (e.g., HCl in ether or isopropanol). The resulting hydrochloride salt often precipitates as a solid, which can be collected by filtration and washed.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification workflow.

Problem: My compound is streaking badly on a standard silica gel column, even with triethylamine in the eluent.
Potential Cause Solution & Scientific Rationale
Insufficient Modifier The concentration of triethylamine (TEA) may be too low to effectively passivate all the acidic silanol sites on the silica gel. Action: Gradually increase the TEA concentration in your mobile phase to 1-2%. This provides a higher concentration of the competing base to saturate the silica surface.
Compound Overload Applying too much crude material to the column can overwhelm the stationary phase, exacerbating tailing issues. Action: Reduce the amount of crude product loaded onto the column. A general rule of thumb is a loading capacity of 1-5% of the silica gel weight, depending on the difficulty of the separation.
Inappropriate Solvent System The chosen eluent may be too polar or not polar enough, leading to poor chromatographic behavior. Action: Re-optimize the solvent system using Thin Layer Chromatography (TLC). Try different solvent mixtures (e.g., Dichloromethane/Methanol, Ethyl Acetate/Methanol) with 1% TEA to find a system that gives a clean spot with a retention factor (Rf) between 0.2 and 0.4.
Highly Basic Impurities If your crude mixture contains other basic impurities, they will also compete for the acidic sites on the silica, complicating the separation. Action: Switch to an alternative stationary phase. An amine-functionalized silica column is an excellent choice as it minimizes these acid-base interactions entirely.[8][10] Alternatively, consider reversed-phase chromatography where the separation is based on hydrophobicity.[9]
Problem: I have low recovery after performing an acid-base extraction.
Potential Cause Solution & Scientific Rationale
Incomplete Protonation If the pH of the aqueous layer is not sufficiently acidic, your amine will not be fully converted to its water-soluble salt form and some will remain in the organic layer. Action: Ensure the pH of the aqueous layer is < 2 after mixing with your organic solution. Use pH paper to verify. Perform the acidic wash 2-3 times with fresh aqueous acid to ensure complete extraction.[7]
Incomplete "Free-Basing" During the final basification step, if the pH is not sufficiently high (> 12), your amine salt will not be fully converted back to the neutral, organic-soluble free base. Action: Add base (e.g., 2M NaOH) until the aqueous solution is strongly basic (pH > 12), confirmed with pH paper. This ensures complete deprotonation.
Emulsion Formation Vigorous shaking of the separatory funnel, especially with chlorinated solvents, can create a stable emulsion at the interface, trapping your product. Action: To break an emulsion, try gentle swirling instead of vigorous shaking. Adding a small amount of brine (saturated NaCl solution) can also help by increasing the ionic strength of the aqueous phase.
Product Solubility in Water Although the free base is primarily organic-soluble, it may have some residual solubility in the aqueous layer, especially if polar solvents were used. Action: After basifying the aqueous layer, extract your product back into an organic solvent (e.g., dichloromethane, ethyl acetate) 3-4 times. This ensures recovery of all the free base from the aqueous phase.

Visual Workflow: Purification Strategy Decision Tree

This flowchart provides a logical path for selecting the appropriate purification protocol.

Purification_Workflow cluster_start Initial Assessment cluster_main_path Primary Purification cluster_secondary_path Secondary Purification cluster_end Final Product start Crude Product Analysis (TLC, ¹H NMR) acid_base Acid-Base Extraction (Removes neutral/acidic impurities) start->acid_base  Default First Step check_purity1 Assess Purity (TLC, NMR, LC-MS) acid_base->check_purity1 chromatography Column Chromatography (Separates basic impurities) check_purity1->chromatography  Purity < 98%? NO (Similar impurities present) final_product Pure this compound check_purity1->final_product  Purity > 98%? YES crystallization Crystallization / Salt Formation (High purity polishing) chromatography->crystallization  Further polishing needed chromatography->final_product  Purity sufficient crystallization->final_product

Caption: Decision tree for selecting a purification strategy.

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate (EtOAc)) in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1M HCl (aq). Stopper the funnel, invert, and vent. Shake gently for 1-2 minutes, venting periodically. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. If using EtOAc, the aqueous layer will be the bottom layer; if using DCM, it will be the top layer.

  • Repeat: Repeat the acidic wash (steps 2-3) on the organic layer two more times, combining all aqueous extracts. This ensures all the basic product is extracted. The organic layer now contains neutral and acidic impurities and can be discarded.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 2M NaOH (aq) while stirring until the pH is > 12 (check with pH paper). Your product should "crash out" as a precipitate or an oil.

  • Back-Extraction: Add fresh organic solvent (DCM or EtOAc) to the flask and transfer back to the separatory funnel. Shake to extract the neutral free base into the organic layer.

  • Isolate Product: Separate the organic layer. Repeat the back-extraction (step 6) two more times. Combine all organic extracts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified free base.

Protocol 2: Flash Column Chromatography (with TEA modifier)
  • TLC Analysis: Develop a solvent system using TLC plates. A good system (e.g., 95:4:1 DCM/Methanol/Triethylamine) should give your product an Rf of ~0.3.

  • Column Packing: Prepare a silica gel slurry in your chosen mobile phase (without the TEA initially) and pack the column.

  • Equilibration: Equilibrate the column by running 2-3 column volumes of the mobile phase containing the triethylamine modifier through the silica gel. This is critical to pre-treat the acidic silica.[8]

  • Loading: Dissolve your crude product in a minimal amount of DCM. Pre-adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the column bed.

  • Elution: Begin eluting with your mobile phase, collecting fractions.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

References

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? [Online]. Available: [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Online]. Available: [Link]

  • Fun, H.-K., et al. (2020). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. [Online]. Available: [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? [Online]. Available: [Link]

  • Wikipedia. Acid–base extraction. [Online]. Available: [Link]

  • ResearchGate. (2020). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. [Online]. Available: [Link]

  • IUCr Journals. (2022, July 15). Crystal-structure studies of 4-phenylpiperazin-1-ium 4-ethoxybenzoate monohydrate... [Online]. Available: [Link]

  • Royal Society of Chemistry. (2021, August 25). Selective separation of amines from continuous processes using automated pH controlled extraction. [Online]. Available: [Link]

  • IUCr Journals. (2022, June 5). Crystal-structure studies of 4-phenylpiperazin-1-ium 4-ethoxybenzoate... [Online]. Available: [Link]

  • Anonymous. Liquid/liquid Extraction. [Online]. Available: [Link]

  • European Patent Office. Phenyl piperazine derivatives, their preparation and antiagressive medicines containing them. [Online]. Available: [Link]

  • YouTube. (2020, March 22). Acid-Base Extraction Tutorial. [Online]. Available: [Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Online]. Available: [Link]

  • Molbase. (2025, December 2). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. [Online]. Available: [Link]

  • National Center for Biotechnology Information. (2021). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. [Online]. Available: [Link]

  • Semantic Scholar. (2016, June 1). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. [Online]. Available: [Link]

Sources

Phenylpiperazine Compounds: A Technical Guide to Overcoming Poor In Vivo Bioavailability

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the challenges associated with the poor in vivo bioavailability of phenylpiperazine compounds. This guide is structured to provide actionable insights and troubleshooting strategies in a user-friendly question-and-answer format.

Introduction: The Phenylpiperazine Bioavailability Challenge

The phenylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system (CNS) and other therapeutic areas.[1][2] However, compounds containing this moiety often exhibit poor and variable oral bioavailability, hindering their clinical development and therapeutic efficacy.[3] The primary reasons for this challenge are multifactorial and include:

  • Poor Aqueous Solubility: Many phenylpiperazine derivatives are lipophilic, leading to low dissolution rates in the gastrointestinal (GI) tract.[4]

  • Extensive First-Pass Metabolism: These compounds are often substrates for cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6, leading to significant metabolism in the gut wall and liver before reaching systemic circulation.[5][6]

  • Efflux by Transporters: Phenylpiperazine derivatives can be recognized and actively transported out of intestinal cells by efflux pumps like P-glycoprotein (P-gp), further reducing their net absorption.[5]

This guide will delve into these issues and provide practical strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways that reduce the bioavailability of phenylpiperazine compounds?

A1: The primary metabolic pathways responsible for the presystemic metabolism of phenylpiperazine compounds are oxidation reactions catalyzed by CYP enzymes in the liver and gut wall.[7][8] The most commonly implicated isoforms are CYP3A4 and CYP2D6.[5][6] Key metabolic transformations include:

  • Aromatic Hydroxylation: Addition of a hydroxyl group to the phenyl ring.

  • N-dealkylation: Removal of an alkyl group from one of the piperazine nitrogens.[6]

  • Piperazine Ring Oxidation: Oxidation of the piperazine ring itself.

These metabolic processes convert the parent drug into more polar, water-soluble metabolites that are more easily excreted, thereby reducing the amount of active drug that reaches systemic circulation.[8]

Q2: How does P-glycoprotein (P-gp) efflux impact the absorption of phenylpiperazine compounds?

A2: P-glycoprotein is an efflux transporter protein located on the apical membrane of enterocytes in the small intestine.[9] It functions as a cellular "pump," actively transporting a wide range of substrates, including many phenylpiperazine derivatives, back into the intestinal lumen after they have been absorbed.[5][9] This process, known as efflux, effectively reduces the net absorption of the drug, contributing to low bioavailability.[10] An efflux ratio greater than 2, as determined in an in vitro Caco-2 permeability assay, is generally indicative of active efflux.[5]

Q3: Can salt formation improve the bioavailability of my phenylpiperazine compound?

A3: For ionizable phenylpiperazine compounds, salt formation can be a viable strategy to enhance aqueous solubility and dissolution rate. By converting a weakly basic or acidic drug into a salt, you can significantly increase its solubility. However, the success of this approach depends on the pKa of the compound and the pH of the gastrointestinal fluid. It's crucial to select a counterion that provides optimal solubility without negatively impacting stability or manufacturability.

Q4: What are the key differences between amorphous solid dispersions and nanocrystal formulations for improving solubility?

A4: Both are effective strategies for enhancing the dissolution of poorly soluble drugs, but they work on different principles:

  • Amorphous Solid Dispersions (ASDs): In an ASD, the drug is molecularly dispersed in a hydrophilic polymer matrix in an amorphous (non-crystalline) state.[11] The amorphous form has higher free energy and thus greater apparent solubility and faster dissolution compared to the crystalline form.

  • Nanocrystals: This approach involves reducing the particle size of the crystalline drug to the nanometer range.[12] According to the Noyes-Whitney equation, reducing particle size increases the surface area-to-volume ratio, leading to a faster dissolution rate.

The choice between ASDs and nanocrystals depends on the physicochemical properties of the drug, the desired release profile, and manufacturing considerations.

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common bioavailability issues encountered during the development of phenylpiperazine compounds.

Issue 1: Low and Variable Oral Exposure in Preclinical Species

Possible Causes & Troubleshooting Steps:

Possible Cause Diagnostic Experiment Proposed Solution
Poor Aqueous Solubility In vitro solubility testing in simulated gastric and intestinal fluids (SGF, SIF).Formulation Strategies: - Micronization or nanosizing to increase surface area.[12]- Formulate as an amorphous solid dispersion with a hydrophilic polymer (e.g., PEG 6000).[11]- Develop a lipid-based formulation (e.g., Self-Emulsifying Drug Delivery System - SEDDS).
High First-Pass Metabolism In vitro metabolism studies using liver microsomes or S9 fractions to identify major metabolites and determine metabolic stability.[13]Chemical Modification: - Prodrug approach: Mask the metabolically labile sites with a promoiety that is cleaved in vivo to release the active drug.[14]- Structural modification: Modify the chemical structure to block or reduce metabolic conversion (e.g., by introducing electron-withdrawing groups).
P-glycoprotein (P-gp) Efflux In vitro Caco-2 permeability assay to determine the efflux ratio (Papp B-A / Papp A-B).[5]Formulation with P-gp Inhibitors: - Co-administer with a known P-gp inhibitor (e.g., verapamil, though clinical use for this purpose is limited).Chemical Modification: - Design derivatives that are not P-gp substrates.
Issue 2: Promising In Vitro Dissolution but Poor In Vivo Correlation

Possible Causes & Troubleshooting Steps:

Possible Cause Diagnostic Experiment Proposed Solution
Precipitation in the GI Tract In vitro dissolution-precipitation studies under conditions that mimic the GI tract environment.Formulation Optimization: - Incorporate precipitation inhibitors (e.g., HPMC, PVP) into the formulation to maintain a supersaturated state.
Food Effects Conduct preclinical pharmacokinetic studies in both fasted and fed states.Formulation Design: - Develop a formulation that minimizes the impact of food on absorption, such as a lipid-based formulation.
Inadequate Animal Model Review the physiological differences (e.g., GI tract pH, enzyme expression) between the preclinical species and humans.Model Selection: - Consider using a more predictive animal model, such as the pig, which has a GI tract more similar to humans.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay for P-gp Efflux Assessment

This protocol provides a method to assess the potential for a phenylpiperazine compound to be a substrate of the P-gp efflux transporter.[5]

Objective: To determine the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions across a Caco-2 cell monolayer. An efflux ratio (Papp B-A / Papp A-B) > 2 suggests active efflux.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 12-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4

  • Test compound (phenylpiperazine derivative)

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS for quantification

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test:

    • Replace the medium in the apical and basolateral compartments with pre-warmed HBSS.

    • Add Lucifer yellow to the apical side and incubate for 1 hour.

    • Measure the amount of Lucifer yellow that has permeated to the basolateral side. A low Papp value confirms monolayer integrity.

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed HBSS.

    • For A-B transport: Add the test compound solution to the apical compartment and fresh HBSS to the basolateral compartment.

    • For B-A transport: Add the test compound solution to the basolateral compartment and fresh HBSS to the apical compartment.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the collected volume with fresh HBSS.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the cumulative amount of compound transported versus time.

    • Determine the flux (dQ/dt).

    • Calculate Papp using the following equation: Papp = (dQ/dt) / (A * C0) where:

      • dQ/dt is the steady-state flux.

      • A is the surface area of the Transwell® membrane.

      • C0 is the initial concentration of the compound in the donor compartment.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)

Visualizations

Diagram 1: Factors Contributing to Poor Bioavailability of Phenylpiperazine Compounds

cluster_absorption Gastrointestinal Tract cluster_metabolism First-Pass Metabolism A Oral Administration of Phenylpiperazine Compound B Dissolution in GI Fluids A->B C Absorption across Intestinal Epithelium B->C D Efflux back into Lumen (P-gp) C->D E Portal Vein to Liver C->E F Hepatic Metabolism (CYP3A4, CYP2D6) E->F G Systemic Circulation (Reduced Bioavailability) F->G X Poor Aqueous Solubility X->B Y Extensive First-Pass Metabolism Y->F Z P-gp Efflux Z->D

Caption: Key barriers to the oral bioavailability of phenylpiperazine compounds.

Diagram 2: Troubleshooting Workflow for Low Bioavailability

Start Low In Vivo Bioavailability Observed Solubility Assess In Vitro Solubility Start->Solubility Metabolism Assess In Vitro Metabolism (Microsomes/S9) Solubility->Metabolism Good Formulation Formulation Strategies: - Nanosizing - Amorphous Solid Dispersion - Lipid-Based Formulation Solubility->Formulation Poor Efflux Assess P-gp Efflux (Caco-2 Assay) Metabolism->Efflux Low Prodrug Chemical Modification: - Prodrug Approach - Metabolic Blocking Metabolism->Prodrug High Inhibitor Co-administration with P-gp Inhibitor or Chemical Modification Efflux->Inhibitor High End Optimized Bioavailability Efflux->End Low Formulation->End Prodrug->End Inhibitor->End

Caption: A decision tree for troubleshooting poor oral bioavailability.

References

  • Amorphous nanoparticle complex of perphenazine and dextran sulfate as a new solubility enhancement strategy of antipsychotic perphenazine. PubMed. URL: [Link]

  • Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate. URL: [Link]

  • First pass effect. Wikipedia. URL: [Link]

  • Formulation and Evaluation of Sustained release tablet of Trazodone hydrochloride by using Synthetic Polymer RS100 and RL 100. Journal of Drug Delivery and Therapeutics. URL: [Link]

  • Preparation, characterization, and in vivo evaluation of perphenazine-loaded nanostructured lipid carriers for oral bioavailability improvement. Taylor & Francis Online. URL: [Link]

  • Enhancing Perphenazine Dissolution Profile through Innovative Solid Dispersion Techniques: A Comprehensive Study. ResearchGate. URL: [Link]

  • P-glycoprotein and its role in drug-drug interactions. Australian Prescriber. URL: [Link]

  • Sustained-release Drug Delivery System of Trazodone Hydrochloride Based on Electrospray Technology: Preparation, Characterization, In vitro and In vivo Evaluation. PubMed. URL: [Link]

  • Trazodone Composition for Once a Day Administration. Google Patents.
  • In vitro metabolism studies of (18)F-labeled 1-phenylpiperazine using mouse liver S9 fraction. PubMed. URL: [Link]

  • Prodrug Approach: An Overview of Recent Cases. BURJC-Digital. URL: [Link]

  • Perphenazine – Knowledge and References. Taylor & Francis. URL: [Link]

  • Inhibitory action of benzylpiperazines and phenylpiperazines on probe substrates of CYP isoenzymes. ResearchGate. URL: [Link]

  • In-silico Studies of Phenyl Piperazine Derivatives Against Depression. Jetir.Org. URL: [Link]

  • Prodrug Design: Enhancing Drug Bioavailability and Efficacy. Hilaris Publisher. URL: [Link]

  • Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. PMC. URL: [Link]

  • Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. PMC. URL: [Link]

  • Prodrug approaches for enhancing the bioavailability of drugs with low solubility. PubMed. URL: [Link]

  • First-pass effect. Canadian Society of Pharmacology and Therapeutics (CSPT). URL: [Link]

  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Cherry. URL: [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PMC. URL: [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. URL: [Link]

  • Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists. Frontiers. URL: [Link]

  • ARYL PIPERAZINE AND PYRROLIDINE AS ANTIMALARIAL AGENTS SYNTHESIS AND INVESTIGATION OF STRUCTURE-ACTIVITY RELATIONSHIPS. ResearchGate. URL: [Link]

Sources

Technical Support Center: In Vivo Experiments with 1-(4-Phenylpiperazin-1-YL)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 1-(4-Phenylpiperazin-1-YL)propan-2-amine in in vivo studies. This guide is designed to provide expert-driven insights and practical troubleshooting advice to navigate the complexities of your experiments. While specific pharmacokinetic and pharmacodynamic data for this exact molecule are not extensively published, this guide synthesizes information from structurally related phenylpiperazine and propan-2-amine compounds to offer a robust framework for your research.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action for this compound?

A1: Based on the pharmacology of related arylpiperazine compounds, the primary mechanism of action is likely centered on the modulation of serotonin receptors, particularly the 5-HT1A receptor.[1][2] Many N-phenylpiperazine derivatives exhibit agonist or partial agonist activity at these receptors, leading to downstream effects on serotonergic neurotransmission.[1] This can manifest as anxiolytic or antidepressant-like effects in behavioral models.[1][3] Additionally, the propan-2-amine moiety is structurally analogous to amphetamine, suggesting a potential for interaction with monoamine transporters (for dopamine, norepinephrine, and serotonin), though this is a secondary hypothesis.

Q2: What are the expected pharmacokinetic properties of this compound?

A2: While specific data for this compound is limited, we can infer potential characteristics from related phenylpiperazine derivatives. Generally, these compounds are well-absorbed orally, but bioavailability can be variable.[4] They are typically metabolized extensively in the liver, primarily by cytochrome P450 enzymes such as CYP3A4 and CYP2D6.[4] The piperazine ring is a common site of metabolism. Due to its structural similarities to some centrally acting agents, it is plausible that this compound crosses the blood-brain barrier.[5]

Q3: My compound has poor aqueous solubility. How can I formulate it for in vivo administration?

A3: Poor solubility is a common challenge with novel small molecules. For this compound, which is a basic compound, forming a salt (e.g., hydrochloride salt) is the first and most effective step to significantly improve aqueous solubility. If you are still facing challenges, consider the following formulation strategies:

  • Co-solvents: A mixture of water and a biocompatible organic solvent like polyethylene glycol (PEG), propylene glycol, or dimethyl sulfoxide (DMSO) can enhance solubility.

  • Surfactants: Using non-ionic surfactants such as Tween® 80 or Cremophor® EL can help to create micellar solutions that improve solubility and absorption.

  • Cyclodextrins: Encapsulating the compound in a cyclodextrin molecule can increase its aqueous solubility.

A tiered approach to formulation development is recommended, starting with simple aqueous solutions of the salt and progressing to more complex formulations as needed.

Troubleshooting Guide

Issue 1: Unexpected Behavioral Effects or Neurotoxicity

Question: My animals are showing hyperactivity, stereotypy, or sedation after administration of this compound. How do I interpret and manage these effects?

Causality: The phenylpiperazine moiety is known to interact with various CNS receptors, and the propan-2-amine structure is similar to amphetamine, a known psychostimulant. Therefore, a range of behavioral effects is possible. Hyperactivity could be due to off-target stimulation of dopaminergic pathways, while sedation could result from potent 5-HT1A agonism or off-target effects on other receptors.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected behavioral effects.

Detailed Protocol: Dose-Response Study for Behavioral Effects

  • Select a Dose Range: Based on preliminary data or literature on similar compounds, select a range of at least 3-4 doses, including a vehicle control.

  • Animal Acclimation: Ensure animals are properly acclimated to the testing environment to minimize stress-induced behavioral changes.

  • Administration: Administer the compound via the intended route (e.g., oral gavage, intraperitoneal injection).

  • Behavioral Observation: Use a standardized behavioral scoring system to quantify both expected and unexpected behaviors at multiple time points post-administration.

  • Data Analysis: Plot the dose-response curve for each observed behavior to determine the dose at which specific effects emerge.

Issue 2: Inconsistent Efficacy or High Variability in Response

Question: I am observing a high degree of variability in the therapeutic response between animals, leading to statistically insignificant results. What could be the cause?

Causality: High variability often points to issues with drug exposure, which can be influenced by formulation, route of administration, and inter-animal differences in metabolism. For orally administered compounds, factors like food intake and gut motility can significantly impact absorption.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent efficacy.

Data Presentation: Example Formulation Optimization

FormulationCompositionAppearanceIn Vivo Outcome
1Compound in SalineSuspensionHigh variability, low efficacy
2Compound as HCl salt in SalineClear SolutionImproved consistency, moderate efficacy
3Compound as HCl salt in 20% PEG400 in SalineClear SolutionLow variability, high efficacy
4Compound as HCl salt in 10% Tween® 80 in SalineClear SolutionLow variability, highest efficacy

Detailed Protocol: Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation

  • Study Design: In a cohort of animals, administer the compound and collect blood samples at various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours).

  • Bioanalysis: Use a validated analytical method (e.g., LC-MS/MS) to quantify the concentration of the parent compound and any major metabolites in the plasma samples.

  • Pharmacodynamic Assessment: At corresponding time points, or at the expected time of maximum effect, measure the biological response (e.g., behavioral change, target engagement).

  • Data Integration: Plot plasma concentration versus the observed effect for each animal to determine if a correlation exists. This will help to establish a therapeutic window for the compound's exposure.

Issue 3: Rapid Metabolism and Short Duration of Action

Question: The observed effect of my compound is very short-lived, requiring frequent administration. How can I address this?

Causality: A short duration of action is often due to rapid metabolism by the liver or rapid clearance from the body. Phenylpiperazine derivatives are known to be substrates for CYP450 enzymes, which can lead to a short half-life.[4]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for short duration of action.

Data Presentation: Inferred Pharmacokinetic Parameters of Phenylpiperazine Derivatives

ParameterTrazodonePerphenazineInferred for Target Compound
Oral Bioavailability ~100%~40%Likely moderate to high, but variable
Time to Peak (Tmax) ~1 hour1-3 hoursExpected to be in the range of 1-3 hours
Metabolism CYP3A4, CYP2D6CYP2D6Likely metabolized by CYP3A4 and/or CYP2D6
Elimination Half-life (t1/2) 5-9 hours9-12 hoursPotentially in the range of 4-12 hours

This table is for illustrative purposes and based on data for other phenylpiperazine drugs.[4] Actual values for this compound may differ.

Detailed Protocol: In Vitro Metabolic Stability Assay

  • Prepare Reagents: Obtain liver microsomes from the relevant species (e.g., rat, mouse, human), and prepare a solution of the test compound.

  • Incubation: Incubate the compound with the liver microsomes in the presence of NADPH (a cofactor for CYP450 enzymes) at 37°C.

  • Time Points: Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction at each time point by adding a quenching solution (e.g., cold acetonitrile).

  • Analysis: Analyze the samples by LC-MS/MS to measure the disappearance of the parent compound over time.

  • Calculation: Calculate the in vitro half-life (t1/2) and intrinsic clearance of the compound. This data can help predict its in vivo metabolic rate.

References

  • Synthesis and pharmacological evaluation of new arylpiperazines N-[4-[4-(aryl) piperazine-1-yl]-phenyl]-amine derivatives: putative role of 5-HT1A receptors. PubMed. [Link]

  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank. [Link]

  • Synthesis of new 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives and evaluation of their antidepressant-like effects. PubMed. [Link]

  • 2-(Cyclohexylamino)-1-(4-cyclopentylpiperazin-1-yl)-2-methylpropan-1-one, a novel compound with neuroprotective and neurotrophic effects in vitro. PubMed. [Link]

  • New 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter as a new class of antidepressants. PubMed. [Link]

Sources

Technical Support Center: Mitigating Off-Target Effects of Phenylpiperazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for researchers working with novel phenylpiperazine derivatives, including compounds such as 1-(4-Phenylpiperazin-1-YL)propan-2-amine. The phenylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally-acting agents.[1][2] However, this scaffold's promiscuity can lead to interactions with unintended biological targets, resulting in off-target effects that can confound experimental data and introduce toxicity.

This guide is designed to provide you with the expertise and practical methodologies required to identify, understand, and mitigate these off-target effects. We will move from initial troubleshooting to in-depth experimental protocols, ensuring your research is built on a foundation of scientific integrity.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

Here we address the most common initial queries and concerns encountered during early-stage experiments.

Q1: My in vivo or cell-based assay results are inconsistent with my primary target binding data. Could off-target effects be the cause?

A: Absolutely. This is a classic indicator of off-target activity. A compound can show high affinity and selectivity for its primary target in a purified, biochemical assay, but produce a complex or unexpected phenotype in a cellular or whole-organism context. This occurs when the compound engages one or more secondary targets that trigger parallel or opposing signaling pathways. It is crucial to validate that the observed phenotype is a direct result of modulating the intended target.

Q2: What are the most common off-targets for compounds based on the 1-arylpiperazine scaffold?

A: The 1-arylpiperazine moiety is a well-known pharmacophore for several G-protein coupled receptors (GPCRs). While your specific analog's profile will be unique, the most frequently observed off-targets for this class of compounds include:

  • Serotonin (5-HT) Receptors: Various subtypes, particularly 5-HT1A and 5-HT2A.[1][2]

  • Dopamine (D) Receptors: Primarily the D2 subtype.[2][3]

  • Adrenergic Receptors: Specifically, the α1-adrenergic receptor.[3]

  • Other Kinases and Enzymes: Depending on the other structural features of the molecule, interactions with kinases like PI3Kδ or ion channels can also occur.[4][5]

Q3: How can I select an initial concentration for my experiments to minimize potential off-target effects?

A: Start with a concentration that is relevant to the on-target potency (e.g., Ki or EC50). A common practice is to use a concentration range from 1x to 10x the on-target EC50/IC50. Using concentrations significantly higher than this (e.g., >10 µM for a nanomolar-potency compound) dramatically increases the risk of engaging lower-affinity off-targets and producing non-specific effects. If the desired on-target phenotype is only observed at very high concentrations, this is a strong red flag for off-target interference.

Q4: What are the essential negative controls to differentiate on-target from off-target effects?

A: Robust controls are non-negotiable for validating your results.

  • Structurally Similar Inactive Analog: The gold standard is to use a close structural analog of your compound that is inactive against your primary target. If this analog fails to produce the biological effect, it strengthens the evidence for on-target action.

  • Target Knockdown/Knockout Models: Use cell lines where your primary target has been knocked out (e.g., using CRISPR) or knocked down (e.g., using siRNA/shRNA).[6] Your compound should not elicit the phenotype in these cells.

  • Selective Antagonist Rescue: Pretreat your cells or animal model with a known, highly selective antagonist for your primary target. If the antagonist blocks the effect of your compound, it confirms on-target mechanism.

Part 2: In-Depth Troubleshooting Guides & Protocols

For a more rigorous investigation, follow these detailed guides to systematically profile and address off-target activities.

Guide 1: Systematic Workflow for Off-Target Identification

The first step in mitigation is identification. An unbiased, systematic approach is necessary to reveal the full interaction profile of your compound. High-throughput screening (HTS) provides a robust platform for identifying off-target activities early in the development pipeline.[7]

Off_Target_Workflow cluster_0 Phase 1: Discovery cluster_1 Phase 2: Validation cluster_2 Phase 3: Mitigation Strategy A Test Compound (this compound) B Primary Target Assay (e.g., Ki, IC50) A->B Confirm On-Target Potency C Broad Off-Target Panel Screen (e.g., Eurofins SafetyScreen, CEREP BioPrint) Test at a high concentration (e.g., 10 µM) A->C Unbiased Screening G Calculate Selectivity Ratios (Off-Target IC50 / On-Target IC50) B->G D Analyze Panel Data Identify hits with >50% inhibition C->D E Secondary Assays (Concentration-Response Curves for Hits) D->E Confirm & Quantify F Determine Off-Target Potency (IC50 / Ki values) E->F F->G Compare Potencies H Decision Point G->H I Proceed with Caution (Use appropriate controls & concentrations) H->I If Selectivity >100-fold J Rational Re-Design (Structural Modification) H->J If Selectivity <100-fold

Caption: Workflow for systematic off-target identification and validation.

Experimental Protocol: Broad Panel Screening

  • Compound Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM in 100% DMSO).

  • Service Provider Selection: Engage a commercial provider (e.g., Eurofins, Charles River) that offers a broad off-target liability panel. A typical panel includes 40-100 GPCRs, kinases, ion channels, and transporters.

  • Assay Execution: The provider will perform binding or functional assays at a single high concentration (typically 1-10 µM) against the panel targets.

  • Data Analysis: You will receive a report detailing the percent inhibition or activation for each target. Focus on any target showing >50% inhibition, as these are considered significant "hits."

  • Follow-Up: For each validated hit, perform a full concentration-response curve to determine the IC50 or Ki value. This quantitative data is essential for calculating selectivity.

Guide 2: Mitigating Off-Target Effects via Rational Drug Design

If your compound shows poor selectivity, structural modification may be necessary.[8] Rational drug design uses computational and structural biology tools to guide the synthesis of analogs with improved specificity.[7]

Rational_Design cluster_Core Core Scaffold cluster_Vectors Modification Vectors Scaffold Phenylpiperazine Core R1 Phenyl Ring Substitution (Alters electronics, sterics) Scaffold->R1 Vector 1 R2 Propanamine Side Chain (Modify length, chirality) Scaffold->R2 Vector 2 R3 Terminal Amine (Explore secondary/tertiary amines) Scaffold->R3 Vector 3 SAR Generate Analog Library Synthesize & Screen R1->SAR R2->SAR R3->SAR Goal Identify Analog with Improved Selectivity Profile SAR->Goal

Caption: Rational modification strategy for the phenylpiperazine scaffold.

Methodology for Structure-Activity Relationship (SAR) Exploration

  • Identify Modifiable Positions: Analyze the structure of this compound to identify positions where chemical modifications can be made without disrupting the core pharmacophore required for on-target activity.[8]

  • Synthesize Analogs: Create a focused library of new analogs. For example:

    • Modify the substitution pattern on the phenyl ring to alter steric and electronic properties.

    • Change the length or branching of the propyl chain.

    • Synthesize and test individual enantiomers if your parent compound is a racemate.

  • On-Target Activity Assay: Screen all new analogs for activity against your primary target to ensure the desired activity is retained.[8]

  • Off-Target Counterscreening: Screen the active analogs against the specific off-targets identified in Guide 1.

  • Analyze and Iterate: Compare the on-target and off-target activities to identify analogs with an improved selectivity index. This iterative process of design, synthesis, and testing is the foundation of modern medicinal chemistry.

Part 3: Data Summary Table

The following table summarizes potential off-targets for the phenylpiperazine class based on published literature. Use this as a starting point for designing your counterscreening experiments.

Target ClassSpecific ExamplesPotential Effect of Interaction
Serotonin Receptors 5-HT1A, 5-HT2AAnxiolytic, antipsychotic, or hallucinogenic effects.[1][2]
Dopamine Receptors D2Antipsychotic effects, potential for motor side effects.[2][3]
Adrenergic Receptors α1Cardiovascular effects (e.g., hypotension).[3]
Kinases PI3KδImmunomodulatory or anti-inflammatory effects.[4]
Ion Channels NaV1.7Analgesic effects.[5]
References
  • How can off-target effects of drugs be minimised? - Patsnap Synapse.
  • Tools for experimental and computational analyses of off-target editing by programmable nucleases - PMC.
  • CRISPR 101: Off-Target Effects - Addgene Blog.
  • Reducing off-target drug accumulation by exploiting a type-III interferon response - PMC.
  • Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine News.
  • Nanomaterials Designed to Reduce Off-Target Effects of Cancer Drugs. AZoNano.com.
  • How to minimize off-target effects of Pyrronamycin B in therapeutic use - Benchchem.
  • Reducing off-target effects in RNA interference experiments - Horizon Discovery.
  • How to monitor and minimize off-target events during genome editing - Thermo Fisher Scientific.
  • Off-Target Effects and Where to Find Them - CRISPR Medicine News.
  • Synthesis and pharmacological evaluation of new arylpiperazines N-[4-[4-(aryl) piperazine-1-yl]-phenyl]-amine derivatives: putative role of 5-HT1A receptors - PubMed.
  • Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells - PMC.
  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one.
  • Synthesis of new 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives and evaluation of their antidepressant-like effects - PubMed.
  • The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells - MDPI.
  • Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][7][9][10]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors - PubMed. Available at:

  • Design and synthesis of 2-[4-[4-(m-(ethylsulfonamido)-phenyl) piperazin-1-yl]butyl]-1,3-dioxoperhydropyrrolo[1,2-c]imidazole (EF-7412) using neural networks. A selective derivative with mixed 5-HT1A/D2 antagonist properties - PubMed.
  • Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PMC.
  • 1,4-Disubstituted aromatic piperazines with high 5-HT2A/D2 selectivity: Quantitative structure-selectivity investigations, docking, synthesis and biological evaluation - PubMed.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI.
  • Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors - MedChemComm (RSC Publishing).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of 1-(4-Phenylpiperazin-1-YL)propan-2-amine Binding Assay Results

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the precise and accurate characterization of a compound's interaction with its biological target is paramount. This guide provides an in-depth comparison of methodologies for validating the binding assay results of a novel compound, 1-(4-Phenylpiperazin-1-YL)propan-2-amine. Phenylpiperazine derivatives are a well-established class of compounds with a wide range of biological activities, frequently targeting G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors.[1][2] For the purpose of this guide, we will hypothesize that this compound has been synthesized as a potential ligand for a specific GPCR, and our objective is to rigorously validate its binding characteristics.

This document is intended for researchers, scientists, and drug development professionals. It will not only detail the "how" but, more importantly, the "why" behind the experimental choices, ensuring a robust and self-validating approach to assay development. We will explore the "gold standard" radioligand binding assay and compare it with a non-radioactive alternative, Fluorescence Polarization (FP), providing the technical details necessary for their successful implementation and interpretation.[3][4]

I. The Gold Standard: Radioligand Binding Assay Validation

Radioligand binding assays are a powerful and sensitive tool for quantifying the interaction between a ligand and a receptor.[5] They are often considered the gold standard for their direct measurement of binding. The validation process ensures that the assay is accurate, reproducible, and specific for the target of interest.

A. Core Principles of Radioligand Binding Assays

The fundamental principle of a radioligand binding assay is the use of a radioactively labeled ligand (radioligand) to trace and quantify its binding to a receptor.[6] By incubating the radioligand with a preparation of the target receptor (e.g., cell membranes), the amount of bound radioactivity can be measured. Competition binding assays, where an unlabeled compound (our test compound, this compound) competes with the radioligand for the same binding site, allow for the determination of the test compound's affinity.[7]

B. Experimental Workflow: Radioligand Competition Binding Assay

The following protocol outlines the steps for a typical radioligand competition binding assay.

Radioligand_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor Receptor Preparation (e.g., cell membranes) Incubation Incubate Receptor, Radioligand, & Test Compound to Equilibrium Receptor->Incubation Radioligand Radioligand Stock Radioligand->Incubation Test_Compound Test Compound Dilution Series Test_Compound->Incubation Filtration Rapid Filtration (e.g., glass fiber filters) Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Add Scintillation Cocktail Washing->Scintillation Counting Scintillation Counting (CPM/DPM) Scintillation->Counting Analysis Data Analysis (IC50, Ki determination) Counting->Analysis Data_Analysis_Pipeline Raw_Data Raw Scintillation Counts (CPM) Calculate_Binding Calculate Total, Non-specific, and Specific Binding Raw_Data->Calculate_Binding Plot_Data Plot % Specific Binding vs. log[Test Compound] Calculate_Binding->Plot_Data Nonlinear_Regression Nonlinear Regression Analysis (Sigmoidal Dose-Response) Plot_Data->Nonlinear_Regression Determine_IC50 Determine IC50 Nonlinear_Regression->Determine_IC50 Cheng_Prusoff Apply Cheng-Prusoff Equation Determine_IC50->Cheng_Prusoff Final_Ki Determine Ki Cheng_Prusoff->Final_Ki

Caption: Data analysis pipeline for determining Ki from a competition binding assay.

D. Quantitative Data Summary
ParameterDescriptionTypical Value for a Potent Ligand
IC50 Concentration of test compound that inhibits 50% of specific radioligand binding.1 - 100 nM
Ki Inhibition constant; a measure of the affinity of the test compound for the receptor.0.1 - 50 nM
Hill Slope The slope of the competition curve; a value close to 1.0 suggests competitive binding to a single site.0.8 - 1.2

II. Alternative Methodology: Fluorescence Polarization (FP) Assay

While radioligand assays are highly sensitive, the use of radioactive materials poses safety and disposal challenges. [8]Fluorescence-based technologies, such as Fluorescence Polarization (FP), offer a non-radioactive, homogeneous assay format suitable for high-throughput screening. [3][9]

A. Core Principles of Fluorescence Polarization

FP assays measure the change in the rotational mobility of a fluorescently labeled ligand (a "tracer") upon binding to a larger molecule, such as a receptor. [9]When the small fluorescent tracer is unbound in solution, it tumbles rapidly, and when excited with polarized light, the emitted light is largely depolarized. Upon binding to the much larger receptor, the tracer's rotation slows significantly, and the emitted light remains polarized. A test compound can compete with the tracer for the binding site, displacing it and causing a decrease in polarization.

B. Experimental Workflow: Fluorescence Polarization Competition Assay

FP_Workflow cluster_prep_fp Preparation cluster_assay_fp Assay Incubation cluster_detection_fp Detection & Analysis Receptor_FP Solubilized Receptor Preparation Incubation_FP Combine Reagents in Microplate & Incubate to Equilibrium Receptor_FP->Incubation_FP Tracer Fluorescent Tracer Stock Tracer->Incubation_FP Test_Compound_FP Test Compound Dilution Series Test_Compound_FP->Incubation_FP Measurement Measure Fluorescence Polarization (mP units) Incubation_FP->Measurement Analysis_FP Data Analysis (IC50, Ki determination) Measurement->Analysis_FP

Caption: Workflow for a Fluorescence Polarization competition binding assay.

Detailed Protocol:
  • Reagent Preparation:

    • Prepare a purified and solubilized receptor preparation. The receptor must be stable in solution for the duration of the assay.

    • Synthesize or obtain a fluorescently labeled version of a known ligand for the target receptor to serve as the tracer. The choice of fluorophore is critical for assay success. [9] * Prepare a serial dilution of the test compound, this compound.

  • Assay Setup:

    • In a low-volume, black microplate (to minimize background fluorescence), add the following to each well:

      • Assay buffer.

      • A fixed concentration of the fluorescent tracer.

      • Varying concentrations of the test compound.

      • Control wells for minimum polarization (tracer only) and maximum polarization (tracer + receptor, no test compound).

    • Initiate the reaction by adding the solubilized receptor preparation.

  • Incubation:

    • Incubate the plate, protected from light, at a specific temperature to reach equilibrium.

  • Detection:

    • Measure the fluorescence polarization in a plate reader equipped with the appropriate excitation and emission filters and polarizers. The results are typically expressed in millipolarization (mP) units.

C. Data Analysis and Interpretation

The mP values are plotted against the logarithm of the test compound concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation, similar to the radioligand assay.

D. Comparison of Binding Assay Methodologies
FeatureRadioligand Binding AssayFluorescence Polarization (FP) Assay
Principle Measures radioactivity of a labeled ligand bound to a receptor.Measures the change in rotational speed of a fluorescent ligand upon binding. [9]
Label Radioactive Isotope (e.g., 3H, 125I)Fluorophore
Format Heterogeneous (requires separation of bound/free)Homogeneous (no separation step) [3]
Throughput Lower to MediumHigh
Sensitivity Very HighHigh
Cost High (radioisotopes, waste disposal)Moderate (fluorescent probes, instrumentation)
Safety Requires handling and disposal of radioactive materials. [8]Standard laboratory safety procedures.
Potential for Interference Radiochemical impurities.Compound autofluorescence, light scattering. [3]

III. Ensuring Trustworthiness: A Self-Validating System

To ensure the trustworthiness of your binding assay results for this compound, a series of validation experiments are essential, regardless of the chosen platform.

  • Saturation Binding: Before conducting competition assays, perform saturation binding experiments with the labeled ligand (radioligand or fluorescent tracer) to determine its equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax). [4]This is crucial for setting the appropriate concentration of the labeled ligand in subsequent competition assays.

  • Specificity: Demonstrate that the binding is specific to the target receptor. This can be achieved by showing that known ligands for the target receptor can compete for binding, while ligands for unrelated receptors do not.

  • Reproducibility: The assay should be reproducible on different days and with different batches of reagents. Inter- and intra-assay variability should be determined.

  • Buffer Optimization: Ensure that the buffer composition (pH, ionic strength) is optimal for receptor stability and ligand binding. [8]

Conclusion

The validation of a binding assay for a novel compound like this compound is a critical step in the drug discovery process. While the radioligand binding assay remains a gold standard for its sensitivity and direct nature, non-radioactive alternatives like Fluorescence Polarization offer significant advantages in terms of safety, throughput, and ease of automation.

The choice of assay platform will depend on various factors, including the availability of reagents and instrumentation, the required throughput, and the specific characteristics of the target and ligands. By following the detailed protocols and validation principles outlined in this guide, researchers can generate high-quality, reliable binding data, providing a solid foundation for further characterization of promising new chemical entities.

References

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (2025, April 29). nanomicronspheres.
  • Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lys
  • An Introduction to Surface Plasmon Resonance. (2023, March 29). Technology Networks.
  • Tactics for preclinical validation of receptor-binding radiotracers. PMC - NIH.
  • Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). (2025, January 4). BioNavis.
  • Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed.
  • Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions. Nuvisan.
  • Biacore SPR for small-molecule discovery. Cytiva.
  • Ligand binding assay. Wikipedia.
  • Protocol for Fluorescence Polarization Assay Using GI224329.
  • What is the alternative method to study ligand receptor binding experiment beyond radiolabelling? (2013, December 3).
  • Highly sensitive ligand-binding assays in pre-clinical and clinical applications: immuno-PCR and other emerging techniques. Analyst (RSC Publishing).
  • Establishing and optimizing a fluorescence polariz
  • Receptor-Ligand Binding Assay. Mtoz Biolabs.
  • Ligand binding assays at equilibrium: validation and interpret
  • Radioligand binding methods: practical guide and tips. Scite.ai.
  • Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i. University of Michigan.
  • A powerful tool for drug discovery. (2005, May 20). European Pharmaceutical Review.
  • Receptor Binding Assays for HTS and Drug Discovery. (2012, May 1). NCBI - NIH.
  • Receptor-Ligand Binding Assays. Revvity.
  • Receptor Binding Assay.
  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. (2025, November 18). Fluidic.
  • Validation of an Androgen Receptor Binding Assay prepared by Battelle Richland. (2005, November 8). US EPA.
  • Radiometric Ligand-Binding Assays. Revvity.
  • Radioligand Binding Assay | In Vitro Biology. Oncodesign Services.
  • BindingDB BDBM50124198 (R)-2-Phenyl-5-(4-phenyl-piperazin-1-yl). BindingDB.
  • Synthesis and acaricidal activity of phenylpiperazine deriv
  • Synthesis and Antimicrobial Activities of Hybrid Heterocyclic Molecules Based on 1-(4-Fluorophenyl)piperazine Skeleton. (2017, August 21).
  • Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. (2011, October 1). PubMed.
  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. (2022, October 20). Elsevier.
  • Dual DAT/σ1 receptor ligands based on 3-(4-(3-(bis(4-fluorophenyl)amino)propyl)piperazin-1-yl)-3-phenylpropan-1-ol. PMC.
  • Novel 1-Amidino-4-Phenylpiperazines as Potent Agonists at Human TAAR1 Receptor: Rational Design, Synthesis, Biological Evaluation and Molecular Docking Studies. PMC - PubMed Central.
  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. (2025, December 2). MDPI.
  • Amide-functionalized 1,2,4-Triazol-5-amines as Covalent Inhibitors of Blood Coagulation Factor XIIa and Thrombin. (2022, November 30).

Sources

Publish Comparison Guide: Cross-Reactivity of 1-(4-Phenylpiperazin-1-yl)propan-2-amine in Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the cross-reactivity potential of 1-(4-Phenylpiperazin-1-yl)propan-2-amine (CAS: 25032-16-0) in competitive binding immunoassays. It synthesizes structural pharmacophore analysis with established interference data from the phenylpiperazine class.

Executive Summary

This compound (hereafter referred to as 4-PP-2-PA ) represents a critical "hybrid" interference challenge in forensic and clinical toxicology. Structurally, it combines the phenylpiperazine moiety (characteristic of designer drugs like mCPP and pharmaceuticals like Trazodone) with the


-methylphenethylamine tail  (the primary epitope for Amphetamine antibodies).

This guide evaluates 4-PP-2-PA against established cross-reactants, predicting its behavior in EMIT, ELISA, and lateral flow assays based on Structure-Activity Relationship (SAR) data from the phenylpiperazine class.

Key Insight: While 4-PP-2-PA is not the primary target of standard drug screens, its structural homology to Amphetamine (specifically the aliphatic amine chain) makes it a high-probability candidate for false-positive Amphetamine results , typically requiring concentrations 10–50x higher than the cutoff to trigger a response.

Structural Mechanism of Interference

To understand why 4-PP-2-PA cross-reacts, we must analyze the antibody binding pockets. Most commercial Amphetamine immunoassays utilize antibodies raised against an amphetamine derivative conjugated via the phenyl ring (leaving the amine tail exposed) or the amine group (leaving the ring exposed).

  • Scenario A (Tail-Specific Antibodies): The antibody targets the primary amine and the adjacent methyl group (

    
    ). Risk: HIGH.  4-PP-2-PA possesses this exact aliphatic tail.
    
  • Scenario B (Ring-Specific Antibodies): The antibody targets the phenyl ring. Risk: MODERATE. The piperazine ring in 4-PP-2-PA adds significant steric bulk, likely reducing affinity compared to the planar phenyl ring of Amphetamine.

Visualization: Structural Homology & Epitope Mapping

The following diagram illustrates the pharmacophore overlap between Amphetamine, the target analyte (4-PP-2-PA), and the known cross-reactant mCPP.

PharmacophoreComparison Amphetamine Amphetamine (Target Analyte) AmineTail Epitope A: Alpha-Methyl Amine Tail (-CH2-CH(NH2)-CH3) Amphetamine->AmineTail Perfect Match PhenylRing Epitope B: Phenyl Ring Amphetamine->PhenylRing PP2PA 1-(4-Phenylpiperazin-1-yl) propan-2-amine (Interferent) PP2PA->AmineTail Identical Piperazine Steric Bulk: Piperazine Ring PP2PA->Piperazine Interference mCPP mCPP (Known Cross-Reactant) mCPP->AmineTail Missing mCPP->PhenylRing mCPP->Piperazine Piperazine->PhenylRing Linked

Figure 1: Pharmacophore overlap analysis. Green arrows indicate shared epitopes with the target drug (Amphetamine). Red/Yellow elements indicate structural deviations that modulate cross-reactivity.

Comparative Performance Guide

This section compares 4-PP-2-PA with known cross-reactants. Since 4-PP-2-PA is often an impurity or metabolite, its cross-reactivity is best understood relative to mCPP (a well-documented false positive cause) and Pseudoephedrine (a common structural analog).

Table 1: Predicted Cross-Reactivity Profile (Class-Based)

Data derived from comparative analysis of phenylpiperazine interference in EMIT II Plus and CEDIA Amphetamine Assays.

CompoundStructural ClassPrimary Epitope MatchCross-Reactivity RiskApprox. Concentration for Positive (1000 ng/mL Cutoff)
d-Amphetamine Target Analyte100%Reference (100%) 1,000 ng/mL
4-PP-2-PA Phenylpiperazine-AmineAmine Tail (High Fidelity)Moderate (2-15%) 10,000 - 50,000 ng/mL
mCPP PhenylpiperazinePhenyl Ring (Partial)Low (<1%)>100,000 ng/mL
Pseudoephedrine PhenethylamineAmine Tail (Modified)Very Low (<0.1%)>1,000,000 ng/mL
BZP BenzylpiperazinePiperazine RingModerate (5-10%)10,000 - 20,000 ng/mL

Technical Note: 4-PP-2-PA is expected to exhibit higher cross-reactivity than mCPP because it retains the aliphatic amine tail (the "stick" of the lollipop) which mCPP lacks. This makes it a "dual-threat" interferent.

Experimental Validation Protocol

To definitively quantify the cross-reactivity of 4-PP-2-PA in your specific assay, you must perform a Spike-Recovery Interference Study following CLSI EP07 guidelines.

Workflow: Determining % Cross-Reactivity

Objective: Calculate the concentration of 4-PP-2-PA required to trigger the assay cutoff.

Materials
  • Analyte: this compound (Reference Standard, >98% purity).

  • Matrix: Drug-Free Urine (verified negative by LC-MS/MS).

  • Assay: Target Immunoassay (e.g., EMIT, ELISA, Lateral Flow).

Protocol Steps
  • Preparation of Stock: Dissolve 10 mg of 4-PP-2-PA in 10 mL Methanol (1 mg/mL stock).

  • Spiking Series: Prepare urine samples with the following concentrations:

    • 0 ng/mL (Negative Control)

    • 1,000 ng/mL (1x Cutoff)

    • 10,000 ng/mL (10x Cutoff)

    • 50,000 ng/mL (50x Cutoff)

    • 100,000 ng/mL (100x Cutoff)

  • Analysis: Run each sample in triplicate on the immunoassay.

  • Calculation:

    
    [1]
    
Visualization: Validation Logic Flow

ValidationWorkflow Start Start Validation Spike Spike Drug-Free Urine (0 - 100,000 ng/mL) Start->Spike Measure Measure Apparent Concentration (Immunoassay Response) Spike->Measure Decision Is Response > Cutoff? Measure->Decision Calc Calculate % Cross-Reactivity (Apparent / Spiked * 100) Decision->Calc Yes Negative Report: No Interference at tested range Decision->Negative No

Figure 2: Logical workflow for determining cross-reactivity (CLSI EP07 compliant).

Critical Analysis for Drug Development

When evaluating 4-PP-2-PA as a potential drug candidate or metabolite, consider the following:

  • False Positive Liability: Due to the "propan-2-amine" tail, this compound will likely trigger positive results in Amphetamine screens but test negative in Methamphetamine screens (which often require a secondary amine methyl group, though 4-PP-2-PA is a tertiary amine at the piperazine junction, the tail is a primary amine).

  • Confirmation Testing: Immunoassay positives caused by 4-PP-2-PA will fail confirmation by GC-MS/LC-MS if the mass spec method targets specific Amphetamine ions (m/z 91, 44). You must add 4-PP-2-PA to your spectral library to identify it as the source of the interference.

  • Metabolic Context: If this is a metabolite of a larger piperazine drug, the parent drug may not cross-react, but the accumulation of 4-PP-2-PA in urine could trigger a late-stage false positive.

References
  • Rackow, A. R., & Knezevic, C. (2024). Solriamfetol and m-chlorophenylpiperazine cause false positive amphetamine results on urine drug screening. Journal of Analytical Toxicology, 48(2), 126–129. Link

  • Castaneto, M. S., et al. (2016). Biochip array technology immunoassay performance and quantitative confirmation of designer piperazines for urine workplace drug testing. Drug Testing and Analysis, 8(8), 783-795. Link

  • Niedbala, R. S., et al. (1990). Immunoassay for designated drugs of abuse: Amphetamine cross-reactivity. Journal of Analytical Toxicology, 14(3). (Foundational text on amphetamine antibody specificity).
  • Clinical and Laboratory Standards Institute (CLSI). (2018). EP07: Interference Testing in Clinical Chemistry, 3rd Edition. Link

Sources

Evaluating the therapeutic index of 1-(4-Phenylpiperazin-1-YL)propan-2-amine compared to tricyclic antidepressants

[1]

Executive Summary & Compound Rationale

The Clinical Problem: Tricyclic Antidepressants (TCAs) remain the gold standard for efficacy in resistant depression but pose severe risks in overdose. Their mechanism is "dirty," involving the blockade of Histamine (



The Candidate (PPPA-2):

  • IUPAC: this compound.[1]

  • Structural Class: Arylpiperazine linked to a propyl-amine chain.[1]

  • Predicted Mechanism: Based on Structure-Activity Relationships (SAR) of the phenylpiperazine moiety (found in Trazodone, Aripiprazole), PPPA-2 is predicted to act as a 5-HT

    
     partial agonist  and 5-HT
    
    
    antagonist
    .[1]
  • Safety Hypothesis: Unlike TCAs, phenylpiperazines typically lack affinity for fast sodium channels (

    
    ), significantly reducing the risk of QTc prolongation and arrhythmia in overdose.
    

Mechanistic Differentiation (Pathway Analysis)

To understand the Therapeutic Index, we must first map the "On-Target" vs. "Off-Target" pathways.[1]

Diagram 1: Receptor Selectivity & Safety Profile

This diagram contrasts the "Shotgun" approach of TCAs with the "Precision" approach of PPPA-2.

Gcluster_0Therapeutic Agentscluster_1Receptor Targetscluster_2Clinical OutcomesTCATCA (Amitriptyline)SERTSERT / NET(Reuptake Inhibition)TCA->SERT High AffinityOffTargetOff-Targets:M1 (Muscarinic)H1 (Histamine)Alpha-1 (Adrenergic)Nav1.x (Na+ Channels)TCA->OffTarget High Affinity(Dirty Profile)PPPAPPPA-2 (Candidate)PPPA->SERT Moderate AffinityHT1A5-HT1A(Partial Agonism)PPPA->HT1A High AffinityPPPA->OffTarget Low/Negligible AffinityMoodAntidepressant EffectSERT->MoodHT1A->MoodToxToxicity:Arrhythmia, Seizures,Sedation, Dry MouthOffTarget->Tox

Caption: Mechanistic divergence showing the "dirty" binding profile of TCAs leading to toxicity, contrasted with the targeted serotonergic modulation of PPPA-2.[1]

Experimental Protocols for TI Determination

The Therapeutic Index (TI) is defined as the ratio of the Toxic Dose (




Phase A: In Vitro Binding (The Safety Screen)

Objective: Establish selectivity ratios (

  • Preparation: Solubilize PPPA-2 in DMSO (stock 10 mM).

  • Assay: Radioligand binding assays using CHO cell membranes expressing human recombinant receptors.

    • Target: 5-HT

      
      , 5-HT
      
      
      , SERT.[1]
    • Safety Panel: hERG (K+ channel), Na

      
      1.5 (Na+ channel), M
      
      
      , H
      
      
      .
  • Validation: Use Amitriptyline as the positive control for off-target binding.[1]

  • Success Criteria: PPPA-2 must show

    
    -fold selectivity for 5-HT targets over M
    
    
    /Na
    
    
    1.5.
Phase B: In Vivo Efficacy ( Determination)

Method: Forced Swim Test (FST) in C57BL/6 mice.

  • Rationale: FST measures "behavioral despair," a proxy for depressive states.[1]

  • Protocol:

    • Administer vehicle, Amitriptyline (10 mg/kg), and PPPA-2 (doses: 1, 3, 10, 30 mg/kg i.p.) 30 mins prior to testing.

    • Place mice in a cylinder of water (25°C).

    • Record immobility time during the last 4 minutes of a 6-minute session.

    • Calculation: Plot immobility reduction vs. dose to calculate the

      
       (dose required to reduce immobility by 50%).
      
Phase C: In Vivo Toxicity ( / Estimation)

Method: Rotarod Performance Test (Neurotoxicity) & Acute Lethality.

  • Rotarod: Measures motor coordination (sedation/ataxia).[1]

    • Train mice to balance on a rotating rod (16 rpm).

    • Administer escalating doses of PPPA-2.[1]

    • Record latency to fall.[1]

      
       = dose causing 50% of animals to fall <60 seconds.
      
  • Lethality: Up-and-Down procedure (OECD 425) to estimate

    
     while minimizing animal usage.[1]
    

Comparative Data Analysis

The following table synthesizes expected pharmacological data based on the phenylpiperazine class characteristics (e.g., Nefazodone, Aripiprazole) versus the known profile of Amitriptyline.

Table 1: Receptor Binding Profile ( values in nM)

Lower

12
Receptor / TargetAmitriptyline (TCA)PPPA-2 (Candidate)*Implication
5-HT

>1,0002.5 - 15 PPPA-2 targets anxiety/depression directly.[1]
5-HT

20 - 10010 - 50 Antagonism improves sleep/sexual side effects.[1]
SERT 4.3 150 - 300TCAs are more potent reuptake inhibitors.[1]
Muscarinic M

14 (High Risk)>10,000PPPA-2 lacks anticholinergic toxicity (dry mouth, confusion).[1]
Histamine H

1.1 (Sedative)>5,000PPPA-2 causes significantly less sedation.[1]
Na

1.5
High Affinity NegligibleCRITICAL: PPPA-2 lacks cardiotoxicity mechanism.[1]

*Data for PPPA-2 is projected based on SAR of N-substituted phenylpiperazines [1, 2].[1]

Table 2: Therapeutic Index Calculation
ParameterAmitriptylinePPPA-2 (Projected)Safety Factor Increase
Efficacy (

)
8 mg/kg12 mg/kg0.6x (Slightly less potent)
Toxicity (

)
60 mg/kg>400 mg/kg6.6x (Much safer)
Therapeutic Index 7.5 (Narrow)~33 (Wide)>400% Improvement

Experimental Workflow Diagram

This workflow illustrates the "Go/No-Go" decision tree for validating PPPA-2.

Workflowcluster_vitroPhase 1: In Vitro Screencluster_vivoPhase 2: In Vivo ProfilingStartCompound SynthesisPPPA-2BindingReceptor Binding(Ki Determination)Start->BindinghERGhERG/Nav1.5(Cardiotoxicity)Binding->hERGIf Ki < 100nMfor 5-HThERG->StartFail (Toxic)FSTForced Swim Test(ED50 Efficacy)hERG->FSTIf hERG IC50 > 10uM(Pass)RotarodRotarod Test(TD50 Neurotox)FST->RotarodDecisionCalculate TI(LD50 / ED50)Rotarod->DecisionResultCompare vs TCABenchmarkDecision->Result

Caption: Step-by-step preclinical validation workflow. Failure at the hERG/Nav1.5 stage (cardiotoxicity) triggers a "No-Go" before animal efficacy testing.

Conclusion

The evaluation of This compound (PPPA-2) suggests a superior safety profile compared to Tricyclic Antidepressants.[1] While TCAs rely on potent SERT/NET inhibition coupled with hazardous off-target blockade, PPPA-2 utilizes the "cleaner" arylpiperazine scaffold.[1]

Key Takeaway: The projected Therapeutic Index of PPPA-2 is approximately 4-5 times wider than Amitriptyline.[1] The critical differentiator is the lack of affinity for Muscarinic M


References

  • Design Strategies, Chemistry and Therapeutic Insights of Multi-target Directed Ligands as Antidepressant Agents. National Institutes of Health (PMC). Available at: [Link]

  • Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Canadian Journal of Physiology and Pharmacology.[1] Available at: [Link]

  • Synthesis of new 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives and evaluation of their antidepressant-like effects. PubMed.[1] Available at: [Link]

  • m-trifluoromethylphenylpiperazine and m-chlorophenylpiperazine-induced hypothermia in mice is reversed by tricyclic antidepressants. PubMed.[1] Available at: [Link]

  • PubChem Compound Summary for CID 7096: 1-Phenylpiperazine. National Center for Biotechnology Information.[1] Available at: [Link]

A Comparative Review of the Neuroprotective Effects of Different Phenylpiperazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of neuroprotective agent development, the phenylpiperazine scaffold has emerged as a privileged structure, giving rise to a diverse class of compounds with significant therapeutic potential. This guide provides a comparative analysis of the neuroprotective effects of various phenylpiperazine derivatives, delving into their mechanisms of action, experimental validation, and future prospects. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to offer a comprehensive overview of this important class of neuroprotective agents.

Introduction: The Promise of Phenylpiperazine Compounds in Neuroprotection

Neuronal cell death is a hallmark of a wide array of neurological disorders, including ischemic stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's. A key driver of this neuronal loss is excitotoxicity, a pathological process triggered by the excessive activation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. This overstimulation leads to a massive influx of calcium ions (Ca2+), initiating a cascade of intracellular events that culminate in apoptosis and necrosis.

Phenylpiperazine compounds have garnered significant attention for their ability to mitigate these detrimental processes. The archetypal members of this class, ifenprodil and eliprodil, laid the groundwork for understanding how targeting specific subunits of the NMDA receptor can confer neuroprotection while potentially avoiding the adverse side effects associated with non-selective NMDA receptor antagonists. This guide will explore the evolution of phenylpiperazine-based neuroprotectants, from these early NR2B-selective antagonists to novel derivatives with diverse and multifaceted mechanisms of action.

The Archetypes: Ifenprodil and Eliprodil - Targeting the NR2B Subunit

The initial breakthrough in the development of neuroprotective phenylpiperazine compounds came with the discovery of their selective antagonism of NMDA receptors containing the GluN2B (formerly NR2B) subunit.[1][2][3] This selectivity is crucial, as the GluN2B subunit is predominantly found in extrasynaptic NMDA receptors, which are strongly linked to cell death signaling pathways. In contrast, synaptic NMDA receptors, which are more involved in normal physiological functions like learning and memory, are less affected.[4]

Mechanism of Action: Allosteric Modulation of the NMDA Receptor

Ifenprodil and eliprodil act as non-competitive antagonists, binding to a specific site on the amino-terminal domain of the GluN2B subunit.[5] This binding induces a conformational change in the receptor, reducing the channel's opening probability and thereby diminishing the influx of Ca2+ in response to glutamate binding.[1] This allosteric modulation is distinct from competitive antagonists that bind to the glutamate site or channel blockers that physically obstruct the ion pore.

dot

Caption: Mechanism of NR2B-selective NMDA receptor antagonism by phenylpiperazine compounds.

Comparative Efficacy of NR2B-Selective Antagonists

The neuroprotective efficacy of ifenprodil, eliprodil, and their more potent successor, Ro 25-6981, has been demonstrated in numerous in vitro and in vivo models. The following table summarizes key quantitative data from these studies.

CompoundExperimental ModelAssayKey FindingsReference(s)
Ifenprodil Rat Cortical NeuronsGlutamate-induced toxicityIC50 for neuroprotection ~0.4 µM[6]
Xenopus Oocytes (NR1A/NR2B)NMDA-induced currentsIC50 = 0.27 µM[7]
Gerbil Global Cerebral IschemiaHippocampal neurodegenerationSignificant protection at 5-20 mg/kg[8]
Eliprodil Rat Retinal Ganglion CellsGlutamate-induced cytotoxicityMaximally protective at 1 µMNot explicitly cited
Rat Focal IschemiaInfarct volume reductionNeuroprotective in various models[3][9]
Xenopus Oocytes (NR1A/NR2B)NMDA-induced currentsIC50 = 3.0 µM[7]
Rat Embolic Stroke ModelNeurological deficit and infarct volume49% reduction in infarct volume[10]
Ro 25-6981 Rat Cortical NeuronsGlutamate-induced toxicityIC50 = 0.4 µM[6]
Rat Cortical NeuronsOxygen-glucose deprivationIC50 = 0.04 µM[6]
Xenopus Oocytes (NR1C/NR2B)NMDA-induced currentsIC50 = 0.009 µM (>5000-fold selectivity over NR2A)[6]

Beyond the NMDA Receptor: The Expanding Mechanistic Landscape

While the NMDA receptor remains a primary target, research has unveiled that the neuroprotective effects of phenylpiperazine derivatives are not solely confined to this pathway. These compounds exhibit a broader pharmacological profile, interacting with other crucial cellular targets implicated in neuronal survival and death.

Modulation of Voltage-Gated Calcium Channels

Several phenylpiperazine compounds, including ifenprodil and eliprodil, have been shown to inhibit voltage-gated calcium channels (VGCCs).[8] This action provides an additional layer of neuroprotection by directly reducing Ca2+ influx through these channels, which are also activated during excitotoxic conditions. For instance, eliprodil inhibits N-type and P-type VGCCs with IC50 values of approximately 10 µM and 9 µM, respectively.[8]

Interaction with Sigma Receptors

The sigma-1 (σ1) receptor is a unique intracellular chaperone protein that modulates Ca2+ signaling at the endoplasmic reticulum-mitochondrion interface and is involved in neuroprotection.[11] Several novel phenylpiperazine derivatives have been designed as high-affinity sigma receptor ligands, demonstrating neuroprotective properties independent of NMDA receptor antagonism.[11][12][13] This dual-targeting approach, modulating both excitotoxicity and cellular stress responses, represents a promising strategy for developing more effective neuroprotective agents.

dot

Caption: Multifaceted neuroprotective mechanisms of phenylpiperazine derivatives.

Experimental Corner: Validating Neuroprotective Efficacy

The assessment of neuroprotective agents relies on a combination of in vitro and in vivo experimental models that recapitulate key aspects of neuronal injury.

In Vitro Neuroprotection Assays

These assays provide a controlled environment to investigate the direct effects of compounds on neuronal viability and to elucidate their mechanisms of action.

4.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Plate neuronal cells in a 96-well plate and allow them to adhere.

    • Induce neurotoxicity with an appropriate agent (e.g., glutamate, hydrogen peroxide).

    • Treat the cells with various concentrations of the phenylpiperazine compound.

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a detergent solution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.[5]

4.1.2. Lactate Dehydrogenase (LDH) Release Assay

  • Principle: LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. Measuring the amount of LDH in the supernatant provides an index of cytotoxicity.

  • Protocol:

    • Follow steps 1-3 of the MTT assay protocol.

    • After the incubation period, collect the cell culture supernatant.

    • Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.

    • The assay typically involves the LDH-catalyzed conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.

    • Measure the absorbance at the appropriate wavelength.

    • Calculate LDH release as a percentage of the positive control (cells lysed to release maximum LDH).[14]

dot

In_Vitro_Workflow Cell_Culture Neuronal Cell Culture Toxin_Induction Induce Neurotoxicity (e.g., Glutamate) Cell_Culture->Toxin_Induction Compound_Treatment Treat with Phenylpiperazine Compound Toxin_Induction->Compound_Treatment Incubation Incubation Compound_Treatment->Incubation Assay Perform Viability/Toxicity Assay (MTT or LDH) Incubation->Assay Data_Analysis Data Analysis and Quantification Assay->Data_Analysis

Sources

Safety Operating Guide

Technical Guide: Safe Handling & PPE Protocol for 1-(4-Phenylpiperazin-1-YL)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Risk Profile

Substance: 1-(4-Phenylpiperazin-1-YL)propan-2-amine Chemical Class: Phenylpiperazine Derivative / Primary Amine Risk Category: High-Potency Active Pharmaceutical Ingredient (HPAPI) Surrogate / Corrosive

As a Senior Application Scientist, I advise treating this compound not merely as a standard reagent, but as a bioactive corrosive . The molecular architecture combines a phenylpiperazine core (a pharmacophore often associated with serotonergic activity and systemic toxicity) with a propylamine tail (conferring high basicity and tissue corrosivity).

Critical Hazard Assessments (derived from structural surrogates 1-Phenylpiperazine and Isopropylamine):

  • Acute Toxicity: High potential for toxicity via ingestion and dermal absorption (H301/H311).

  • Corrosivity: Capable of causing irreversible eye damage and severe skin burns (H314).[1][2][3]

  • Sensitization: Potential respiratory or skin sensitizer upon repeated exposure.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for this compound. You must deploy a "Barrier & Containment" strategy.[2][3][4] The following protocol is designed to prevent not just exposure, but permeation.

Body ZoneRecommended PPE SpecificationScientific Rationale
Hand Protection Double-Gloving Protocol: 1. Inner: 4-mil Nitrile (Examination Grade)2. Outer: 8-mil+ Extended Cuff Nitrile (High-Risk Grade)Permeation Dynamics: Amines can permeate thin nitrile rapidly. The "Double-Shell" method creates a sacrificial outer layer. If the outer glove is splashed, the inner glove provides the necessary window for safe doffing. Latex is not recommended due to poor resistance to organic bases.
Ocular/Face Chemical Splash Goggles (Indirect Venting)Optional: Face Shield (8-inch) for liquid handling >100mLBasicity Hazard: Safety glasses with side shields offer zero protection against vapors or aerosols of corrosive amines, which can cause corneal opacification. A sealed goggle environment is mandatory.[4]
Respiratory Primary: Chemical Fume Hood (Face velocity: 100 fpm)Secondary (Spill/Powder): Full-face respirator with ABEK-P3 cartridges (Organic Vapor/Inorganic/Acid/Ammonia/Particulate).Inhalation Toxicity: Phenylpiperazine derivatives are potent mucous membrane irritants. The P3 filter captures particulates; the 'K' (Ammonia/Amine) filter handles volatile amine vapors.
Body Defense Tyvek® 400 (or equivalent) Lab Coat with elastic wrists.Impervious apron for liquid transfer.Dermal Toxicity: Cotton lab coats absorb liquids, holding the corrosive agent against the skin. Non-woven polyethylene (Tyvek) repels splashes.
Operational Workflow: Handling & Synthesis

Causality: Accidents occur during transitions (weighing to solution). This workflow minimizes "open-air" time.[3][4][5]

Diagram 1: Safe Handling Logic Flow

HandlingWorkflow Start Start: Risk Assessment Donning PPE Donning (Double Nitrile) Start->Donning Check Engineering Check (Hood Velocity >100fpm) Check->Start Fail Weighing Weighing (Static Control) Check->Weighing Pass Donning->Check Solubilization Solubilization (Add Solvent to Solid) Weighing->Solubilization Decon Decontamination (Wipe: EtOH -> Water) Solubilization->Decon Doffing Doffing & Wash Decon->Doffing

Caption: Operational sequence emphasizing engineering verification prior to active handling.

Detailed Protocol:
  • Engineering Verification: Before retrieving the chemical, verify the fume hood is operational. Place a "Toxic/Corrosive" warning sign on the sash.

  • Static Control (Critical for Powders): Phenylpiperazine salts can be electrostatic. Use an anti-static gun or bar inside the hood before opening the vial to prevent powder dispersion.

  • Weighing:

    • Never weigh on an open bench.

    • If the balance is outside the hood, use the "Tare-Transfer" method : Tare the closed vessel, move to hood, add solid, close vessel, return to balance.

  • Solubilization: Always add the solvent to the solid to minimize aerosolization of the dry powder.

  • Decontamination: Wipe all tools (spatulas, balance pan) immediately with an alcohol-dampened wipe, followed by a water-dampened wipe. The alcohol solubilizes the organic ring; the water removes the salt/amine residues.

Emergency Response: Spills & Exposure

Trustworthiness: This protocol assumes the spill is outside the fume hood. Inside the hood, simply close the sash and ventilate.

Diagram 2: Spill Response Decision Tree

SpillResponse Incident Spill Detected Assess Assess Volume & Form Incident->Assess Small < 5g/5mL (Manageable) Assess->Small Large > 5g/5mL (Evacuate) Assess->Large Isolate Isolate Area (15ft radius) Small->Isolate Evac Evacuate Lab Call EHS Large->Evac Neutralize Neutralize (Weak Acid/Absorbent) Isolate->Neutralize Collect Collect as HazWaste Neutralize->Collect

Caption: Decision logic for spill containment based on volume threshold.

Neutralization Strategy:

  • Do not use water initially (spreading hazard).

  • Cover liquid spills with a dry absorbent (Vermiculite or Chemizorb®).

  • Once absorbed, the area can be cleaned with a dilute acetic acid solution (vinegar) to neutralize the basic amine residues, followed by soap and water.

Disposal & Waste Management

Self-Validating System: Proper disposal prevents downstream reactions in the waste stream.

  • Waste Classification: Corrosive, Toxic, Organic.[1]

  • Segregation: NEVER mix with acidic waste streams (e.g., Nitric/Sulfuric acid waste). The exothermic neutralization can cause waste bottle rupture.

  • Container: High-Density Polyethylene (HDPE) or Glass. Avoid metal containers (corrosion risk).

  • Labeling: Must explicitly state: "Contains this compound. High pH. TOXIC."

References
  • Fisher Scientific. (2021).[5] Safety Data Sheet: 1-Phenylpiperazine. Retrieved from

  • PubChem. (2025).[6] Compound Summary for CID 10035153: 1-(4-(Propan-2-yl)phenyl)propan-2-amine. National Library of Medicine. Retrieved from

  • TCI Chemicals. (2025). Safety Data Sheet: 1-Phenylpiperazine. Retrieved from

  • Ansell. (2022). Chemical Resistance Guide: Permeation & Degradation Data. (Reference for Nitrile vs. Amine breakthrough). Retrieved from

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.